Nonafluorobutanesulfonic acid hydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O3S.H2O/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h(H,14,15,16);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEQYJCPIAPLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F9O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59933-66-3 | |
| Record name | 59933-66-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Nonafluorobutanesulfonic Acid Hydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Nonafluorobutanesulfonic acid (NfBSH), a perfluoroalkylsulfonic acid (PFSA), stands as a cornerstone superacid catalyst in modern organic synthesis and pharmaceutical development. Its remarkable acidity, coupled with high thermal and chemical stability, renders it an invaluable tool for a myriad of chemical transformations. This guide provides an in-depth exploration of the physical and chemical properties of nonafluorobutanesulfonic acid hydrate, offering field-proven insights and detailed experimental methodologies for its practical application. While much of the available quantitative data pertains to the anhydrous form, this document will also address the nuanced role of hydration in influencing its characteristics.
I. Molecular Structure and the Genesis of Superacidity
The exceptional properties of nonafluorobutanesulfonic acid stem from its unique molecular architecture. The molecule consists of a nine-fluorine-atom-substituted butane chain linked to a sulfonic acid group (-SO₃H).
The profound electron-withdrawing inductive effect of the perfluorobutyl chain is the primary driver of its extraordinary acidity. The fluorine atoms, being the most electronegative elements, pull electron density away from the sulfonic acid group. This polarization of the S-O-H bond severely weakens it, facilitating the facile release of a proton (H⁺) and thus establishing its status as a superacid—an acid with an acidity greater than that of 100% sulfuric acid.
II. Physical Properties: A Comparative Overview
A clear distinction between the physical properties of the anhydrous and hydrated forms of nonafluorobutanesulfonic acid is crucial for its effective use. While specific data for the hydrate is not always explicitly delineated in literature, we can infer its properties based on the well-documented anhydrous form and the principles of hydration.
| Property | Nonafluorobutanesulfonic Acid (Anhydrous) | This compound | Rationale for Hydrate Properties |
| CAS Number | 375-73-5[1][2][3][4] | 59933-66-3[5][6] | The presence of water molecules adds to the overall molecular weight and intermolecular forces. |
| Molecular Formula | C₄HF₉O₃S[1][3] | C₄H₃F₉O₄S[6] | The addition of one water molecule to the anhydrous form. |
| Molecular Weight | 300.10 g/mol [1][7] | 318.11 g/mol [6] | The molecular weight of the anhydrous acid plus the molecular weight of water. |
| Appearance | Colorless liquid[1][7] | Colorless to pale yellow liquid | The presence of water is unlikely to significantly alter the color in its pure form. |
| Melting Point | Not available | Not available | Hydration typically lowers the melting point compared to the anhydrous crystalline solid due to disruption of the crystal lattice. However, as the anhydrous form is a liquid at room temperature, the hydrate is also expected to be a liquid with a freezing point below 0°C. |
| Boiling Point | 112-114 °C / 14 mmHg[1][2][3][5] | Expected to be higher than the anhydrous form | The hydrogen bonding introduced by the water molecules increases the intermolecular forces, requiring more energy to transition to the gaseous phase. A boiling point of 76-84°C at 0.1 mmHg has been reported for a substance with the hydrate's CAS number, though this may be under vacuum.[8] |
| Density | 1.811 g/mL at 25 °C[1][2][3] | Expected to be slightly higher than the anhydrous form | The efficient packing of water molecules within the structure can lead to a modest increase in density. |
| Solubility | Soluble in water[1][5] | Highly soluble in water and polar organic solvents | The sulfonic acid group and the water of hydration make it highly polar and capable of forming strong hydrogen bonds with protic solvents. |
| Refractive Index | n20/D 1.3230[1][2][3] | Not available | The refractive index is dependent on the density and molecular polarizability, and would likely differ slightly from the anhydrous form. |
Field Insight: The hygroscopic nature of nonafluorobutanesulfonic acid means that exposure to ambient moisture will readily lead to the formation of the hydrate. For reactions requiring strictly anhydrous conditions, it is imperative to use freshly opened bottles or to dry the acid over a suitable desiccant.
III. Chemical Properties: A Deep Dive into Reactivity and Stability
The chemical behavior of this compound is dominated by its profound acidity and the stability of its conjugate base.
A. Superacidity and the Hammett Acidity Function
The acidity of superacids like nonafluorobutanesulfonic acid is so immense that the conventional pH scale is inadequate for its measurement in non-aqueous or concentrated solutions. Instead, the Hammett acidity function (H₀) is employed. This scale is based on the ability of the acid to protonate a series of weak indicator bases.[9] For instance, 100% sulfuric acid has an H₀ of -12, while superacids can reach values of -23 and beyond.[9] The predicted pKa of nonafluorobutanesulfonic acid is approximately -3.57, underscoring its exceptional strength.[5]
The superacidity arises from the extreme stabilization of its conjugate base, the nonafluorobutanesulfonate anion (C₄F₉SO₃⁻). The strong inductive effect of the perfluorobutyl group disperses the negative charge over the entire anion, making it a very poor nucleophile and a very stable species.
B. Stability and Reactivity Profile
This compound exhibits high thermal and chemical stability.[7] It is resistant to oxidation and reduction. However, its high acidity dictates its reactivity:
-
Reaction with Water: While the hydrate form contains water, the anhydrous acid reacts violently with water in a highly exothermic reaction.[1][3][10] This underscores the importance of controlled addition when preparing aqueous solutions.
-
Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[11] It may also be corrosive to metals.[11]
-
Incompatible Materials: It is incompatible with strong bases, oxidizing agents, and substances that are readily decomposed by acids, such as cyanides, sulfides, and carbonates.[10]
-
Decomposition: Upon decomposition, it can form toxic fumes of carbon oxides, sulfur oxides, and hydrogen fluoride.[1][3]
C. Catalytic Activity in Organic Synthesis
The potent Brønsted acidity of nonafluorobutanesulfonic acid makes it an outstanding catalyst for a wide array of acid-catalyzed reactions. It is particularly effective in:
-
Esterification and Transesterification: It efficiently catalyzes the formation of esters from carboxylic acids and alcohols (Fischer esterification).[12][13][14]
-
Alkylation and Acylation: It is a powerful catalyst for Friedel-Crafts type reactions.
-
Rearrangements and Isomerizations: Its ability to protonate even very weak bases facilitates various molecular rearrangements.
The mechanism of a sulfonic acid-catalyzed esterification is a classic example of its catalytic prowess.
Caption: Mechanism of Fischer Esterification catalyzed by a strong acid like NfBSH.
IV. Experimental Protocol: Determination of Acidity via the Hammett Method
This protocol outlines a self-validating system for determining the Hammett acidity (H₀) of a nonafluorobutanesulfonic acid solution using UV-Vis spectroscopy. The principle lies in measuring the ratio of the protonated to unprotonated forms of a weak indicator base.
A. Materials and Reagents
-
This compound
-
Anhydrous, non-basic solvent (e.g., sulfolane, dichloromethane)
-
A series of Hammett indicators (e.g., nitroanilines with varying pKBH⁺ values)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer with quartz cuvettes
B. Step-by-Step Methodology
-
Preparation of Acid Solutions:
-
Prepare a series of solutions of nonafluorobutanesulfonic acid in the chosen anhydrous solvent at varying concentrations. The range of concentrations should be chosen to span the expected H₀ range of interest.
-
Causality: The use of an anhydrous, non-basic solvent is critical to ensure that the measured acidity is solely due to the superacid and not influenced by the solvent's basicity.
-
-
Preparation of Indicator Stock Solution:
-
Prepare a stock solution of the chosen Hammett indicator in the same solvent at a known concentration.
-
Trustworthiness: A consistent stock solution ensures accurate and reproducible indicator concentrations across all measurements.
-
-
Spectrophotometric Measurement:
-
For each acid concentration, add a precise volume of the indicator stock solution to a known volume of the acid solution in a quartz cuvette.
-
Measure the absorbance spectrum of each solution.
-
Determine the concentrations of the unprotonated form ([B]) and the protonated form ([BH⁺]) of the indicator by measuring the absorbance at their respective λ_max values. The λ_max for each form should be determined beforehand in neutral and highly acidic media, respectively.
-
Self-Validation: The presence of a clear isosbestic point in the overlay of spectra from varying acid concentrations confirms that only two species (B and BH⁺) are in equilibrium.
-
-
Calculation of H₀:
-
Calculate the ratio [BH⁺]/[B] for each acid concentration.
-
Use the Hammett equation to calculate H₀: H₀ = pK_BH⁺ - log([BH⁺]/[B]) where pK_BH⁺ is the known acid dissociation constant of the protonated indicator.
-
Authoritative Grounding: The pK_BH⁺ values for common Hammett indicators are well-established in the literature.
-
C. Workflow Diagram
Caption: Workflow for the determination of Hammett acidity (H₀).
V. Handling, Storage, and Safety
Proper handling and storage of this compound are paramount for safety and to maintain its integrity.
-
Handling: Always work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Storage: Store in a cool, dry place away from incompatible materials such as bases and oxidizing agents.[10] The recommended storage temperature is typically between 2-8°C.[1][2][5] Containers should be tightly sealed to prevent the absorption of moisture.
-
First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[11] If ingested, do not induce vomiting and seek immediate medical attention.[10]
VI. Conclusion
This compound is a powerful and versatile superacid with significant applications in research and development. A thorough understanding of its physical and chemical properties, particularly its extreme acidity and the influence of hydration, is essential for its safe and effective use. The methodologies and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to harness the full potential of this remarkable catalyst in their endeavors.
References
-
Hammett Acidity Function. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Superacids And The Hammett Acidity Function. (n.d.). Innovation.world. Retrieved January 19, 2026, from [Link]
-
Perfluorobutanesulfonic acid | C4F9SO3H | CID 67815. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
A quick, simple, robust method to measure the acidity of ionic liquids. (2014). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Mechanism of esterification catalyzed by sulfonic acid moieties. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. Nonafluorobutane-1-sulfonic acid | 375-73-5 [chemicalbook.com]
- 2. 全氟-1-丁磺酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Nonafluorobutane-1-sulfonic acid | 375-73-5 [amp.chemicalbook.com]
- 4. Nonafluorobutane-1-sulfonic acid CAS#: 375-73-5 [amp.chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. 59933-66-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Perfluorobutanesulfonic acid | C4F9SO3H | CID 67815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. grokipedia.com [grokipedia.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to Nonafluorobutanesulfonic Acid Hydrate for Advanced Research and Pharmaceutical Development
Introduction: Unveiling a Catalytic Powerhouse
Nonafluorobutanesulfonic acid, often referred to as perfluorobutanesulfonic acid (PFBS), is a perfluoroalkylsulfonic acid (PFSA) that has garnered significant interest within the scientific community.[1][2][3] Its unique properties, stemming from the electron-withdrawing nature of its nonafluorobutyl chain, render it a superacid—an acid with an acidity greater than that of 100% pure sulfuric acid.[1] This technical guide focuses on the hydrated form of this compound, a state frequently encountered in laboratory settings. We will delve into its fundamental characteristics, synthesis, and applications, with a particular emphasis on its utility as a potent catalyst in organic synthesis, a cornerstone of modern drug discovery and development.
This document is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent. We will move beyond simple data recitation to explore the causal relationships behind its reactivity and provide actionable protocols grounded in established scientific principles.
Section 1: Core Identification and Molecular Structure
A precise understanding of a reagent's identity is the foundation of reproducible science. Nonafluorobutanesulfonic acid and its hydrate are distinct chemical entities, and it is crucial to differentiate between them.
Chemical Abstract Service (CAS) Number and Molecular Formula
The Chemical Abstracts Service has assigned unique identifiers to both the anhydrous and hydrated forms of nonafluorobutanesulfonic acid.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| Nonafluorobutanesulfonic Acid Hydrate | 59933-66-3 [4] | C4H3F9O4S[4] | 318.11 g/mol [4] |
| Anhydrous Nonafluorobutanesulfonic Acid | 375-73-5[1][5][6] | C4HF9O3S[1][5][6] | 300.10 g/mol [5][6] |
The presence of a water molecule in the hydrate form accounts for the difference in molecular formula and weight. While many physical properties are reported for the more common anhydrous form, they serve as a reliable proxy for the hydrate, which may readily lose its water molecule upon heating.
Molecular Structure and Key Features
The structure of nonafluorobutanesulfonic acid is characterized by a four-carbon perfluorinated chain attached to a sulfonic acid functional group.[2] The hydrate form incorporates a molecule of water, which is associated with the highly acidic proton of the sulfonic acid group.
The key to its remarkable properties lies in the -C4F9 group. The nine fluorine atoms are highly electronegative, leading to a strong inductive effect that withdraws electron density from the sulfonic acid head. This stabilizes the resulting sulfonate anion (nonaflate) after the proton is donated, making the parent acid exceptionally strong. This high acidity is the primary driver of its catalytic efficacy.
Caption: 2D Structure of this compound
Section 2: Physicochemical Properties and Spectroscopic Profile
A comprehensive dataset of physical and chemical properties is essential for experimental design and safety assessment. The data presented here is primarily for the anhydrous form, which is most commonly reported in the literature.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 112-114 °C at 14 mmHg | [1][5][7] |
| Density | 1.811 g/mL at 25 °C | [1][5][7] |
| Refractive Index (n20/D) | 1.3230 | [1][5][7] |
| pKa (Predicted) | -3.57 ± 0.50 | [1] |
| Water Solubility | 1000 g/L at 20 °C | [1] |
| Storage Temperature | 2-8°C | [1][7] |
Spectroscopic Data
-
¹H NMR: A single, broad singlet would be expected at a very downfield chemical shift (>10 ppm), corresponding to the acidic proton of the sulfonic acid and the protons of the associated water molecule. The exact chemical shift would be highly dependent on the solvent and concentration.
-
¹³C NMR: Four distinct signals would be expected for the four carbon atoms of the perfluorobutyl chain, each split into complex multiplets due to C-F coupling.
-
¹⁹F NMR: This is a critical technique for this compound. One would expect to see distinct signals for the CF₃ group and the three different CF₂ groups, with characteristic chemical shifts and coupling patterns. During synthesis, a shift in the -CF₂-SO₃H peak from approximately -114.5 ppm to -112 ppm is indicative of successful acid formation.
-
FT-IR: Key vibrational bands would include a very broad absorption from ~2500-3300 cm⁻¹ due to the O-H stretching of the sulfonic acid and the water of hydration.[8] Strong absorptions would also be present for S=O stretching (typically ~1350-1450 cm⁻¹) and C-F stretching (typically ~1100-1250 cm⁻¹).
-
Mass Spectrometry: In negative ion mode ESI-MS, the dominant peak would be the molecular anion [M-H]⁻ at m/z 298.94.
Section 3: Synthesis and Self-Validating Protocols
The synthesis of nonafluorobutanesulfonic acid is a well-established procedure. The protocol described below is adapted from literature methods and demonstrates a self-validating system where reaction progress is monitored in-situ, ensuring a high-quality product.[1] The hydrate is typically formed by exposure of the anhydrous acid to atmospheric moisture or by the use of aqueous workup conditions.
Synthesis of Nonafluorobutanesulfonic Acid from its Sodium Salt
This procedure involves the protonation of the sodium nonaflate salt using a strong, non-volatile acid like anhydrous sulfuric acid, followed by purification via distillation.
Caption: Experimental workflow for the synthesis of nonafluorobutanesulfonic acid.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and thermometer, charge anhydrous sulfuric acid (approx. 3.3 equivalents).
-
Addition of Reactant: Slowly add sodium nonafluorobutanesulfonate (1 equivalent) to the sulfuric acid over approximately 10 minutes. Causality Note: Portion-wise addition is a standard safety measure to control any potential exotherm, although in this specific reaction, a significant exotherm is not typically observed.
-
Heating and Reaction: Heat the mixture to 120°C with vigorous stirring for 30 minutes.
-
In-Process Control (Self-Validation): The progress of the reaction should be monitored by ¹⁹F-NMR spectroscopy. Complete conversion is indicated by a characteristic shift of the fluorine signals adjacent to the sulfonate group. This in-situ monitoring ensures that the reaction is complete before proceeding to purification, preventing contamination of the final product with starting material.
-
Distillation and Purification: Once the reaction is complete, raise the internal temperature to 140°C and apply a vacuum. The product, nonafluorobutanesulfonic acid, will distill as a clear liquid.
-
Hydrate Formation: The highly hygroscopic anhydrous acid will readily absorb atmospheric moisture to form the hydrate upon handling in a standard laboratory environment.
Section 4: Applications in Research and Drug Development
The potent acidity and unique solubility profile of nonafluorobutanesulfonic acid make it a valuable catalyst in organic synthesis, particularly in contexts relevant to pharmaceutical chemistry.
Role as a Superacid Catalyst
Many crucial reactions in drug synthesis require strong acid catalysis to proceed at a reasonable rate. These include esterifications, alkylations, and the formation of heterocyclic rings, which are ubiquitous scaffolds in medicinal chemistry.
Expert Insight: Traditional mineral acids like sulfuric or hydrochloric acid can sometimes lead to unwanted side reactions or may not be strong enough to catalyze difficult transformations. Nonafluorobutanesulfonic acid offers several advantages:
-
Enhanced Acidity: Its superacidic nature can significantly accelerate reaction rates, often allowing for lower reaction temperatures and shorter reaction times.
-
Organic Solvent Solubility: The perfluorinated tail enhances its solubility in organic solvents compared to sulfuric acid, leading to more homogeneous reaction conditions.
-
Non-coordinating Anion: The nonaflate anion is very stable and non-nucleophilic, which minimizes side reactions where the counter-ion might interfere with the desired chemical transformation.
Exemplary Application: Fischer Esterification of a Pharmaceutical Intermediate
Fischer esterification, the reaction of a carboxylic acid with an alcohol to form an ester, is a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs).
Protocol: PFBS-Catalyzed Esterification
-
Setup: To a solution of a carboxylic acid intermediate (1.0 equivalent) in an appropriate alcohol solvent (e.g., methanol, ethanol), add nonafluorobutanesulfonic acid (0.1-5 mol%). Causality Note: The catalytic amount can be optimized. A lower loading is preferable for cost and ease of removal, but a higher loading may be required for less reactive substrates.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture and quench with a mild aqueous base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or recrystallization.
This protocol demonstrates a clean and efficient method for a common synthetic challenge in drug development, showcasing the practical utility of nonafluorobutanesulfonic acid as a catalyst.
Section 5: Safety, Handling, and Storage
Nonafluorobutanesulfonic acid is a corrosive and hazardous chemical that must be handled with appropriate precautions. All information is derived from safety data sheets (SDS) and constitutes a trustworthy system for safe laboratory practice.
Hazard Identification
-
GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)[1]
-
Hazard Statements:
-
Signal Word: Danger[1]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber, Viton) and a lab coat. Ensure trousers are worn outside of boots to prevent spills from entering footwear.
-
Respiratory Protection: If vapors or mists are generated, use a NIOSH-approved respirator with an appropriate acid gas cartridge.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Recommended storage temperature is 2-8°C.[1][7]
-
Disposal: Dispose of waste and contaminated materials in accordance with all federal, state, and local regulations. Do not allow the product to enter drains or waterways.
References
-
Perfluorobutanesulfonic acid. LookChem. [Link]
-
1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). Human Metabolome Database. [Link]
-
Perfluorobutanesulfonic acid. Wikipedia. [Link]
-
NONAFLUOROBUTANESULFONIC ACID | 375-73-5. INDOFINE Chemical Company. [Link]
-
Perfluorobutanesulfonic acid | C4F9SO3H | CID 67815. PubChem. [Link]
-
Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor. ResearchGate. [Link]
-
FTIR Functional Group Database Table with Search. InstaNANO. [Link]
- A process for the preparation of drug particles.
- Extraction of pharmaceutically active components
- Process for synthesizing phosphodiesters.
-
FT-IR spectra of propyl-sulfonic acid functionalized nanoparticles. ResearchGate. [Link]
- Use of fatty acid synthase inhibitors and pharmaceutical compositions.
Sources
- 1. Nonafluorobutane-1-sulfonic acid | 375-73-5 [chemicalbook.com]
- 2. Perfluorobutanesulfonic acid - Wikipedia [en.wikipedia.org]
- 3. Perfluorobutanesulfonic acid | C4F9SO3H | CID 67815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 59933-66-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 全氟-1-丁磺酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. NONAFLUOROBUTANESULFONIC ACID | 375-73-5 | INDOFINE Chemical Company [indofinechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. instanano.com [instanano.com]
A Spectroscopic Guide to Nonafluorobutanesulfonic Acid Hydrate for Researchers and Drug Development Professionals
Introduction
Nonafluorobutanesulfonic acid (C₄HF₉O₃S), a prominent member of the per- and polyfluoroalkyl substances (PFAS) family, is a superacid with significant applications in catalysis, ion-exchange resins, and as a potent alkylating agent.[1] Its hydrated form is of particular interest due to its hygroscopic nature and the influence of water on its chemical and physical properties. This technical guide provides an in-depth analysis of the spectral characteristics of nonafluorobutanesulfonic acid hydrate, offering a crucial resource for researchers, scientists, and professionals in drug development who utilize this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this complex molecule, providing both theoretical insights and practical experimental considerations.
Physicochemical Properties
A foundational understanding of the physicochemical properties of nonafluorobutanesulfonic acid is essential for its proper handling, storage, and the interpretation of its spectral data.
| Property | Value | Source |
| Molecular Formula | C₄HF₉O₃S | [1][2] |
| Molecular Weight | 300.1 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1][3] |
| Boiling Point | 112-114 °C at 14 mmHg | [1] |
| Density | 1.811 g/mL at 25 °C | [1] |
| Solubility | Soluble in water (1000 g/L at 20 °C) | [1][3] |
| CAS Number | 375-73-5 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of this compound. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a multi-faceted NMR analysis is possible.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Given the hygroscopic and highly acidic nature of this compound, careful selection of a deuterated solvent is critical. Deuterated water (D₂O) is a common choice due to the compound's solubility. However, for certain applications, aprotic polar solvents like deuterated acetonitrile (CD₃CN) or deuterated acetone ((CD₃)₂CO) may be used to minimize proton exchange with the acidic proton.
-
Prepare a ~5-10 mg/mL solution of the analyte in the chosen deuterated solvent in a standard 5 mm NMR tube.
Instrument Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion, especially for ¹⁹F and ¹³C NMR.
-
Temperature: Maintain a constant temperature, typically 25 °C (298 K), to ensure reproducibility.
-
Referencing:
-
¹H NMR: The residual solvent peak can be used as a primary reference.
-
¹³C NMR: The solvent peak is also used for referencing.
-
¹⁹F NMR: An external standard, such as trifluoroacetic acid (TFA) or trichlorofluoromethane (CFCl₃), is often used.[4]
-
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple. A single, broad peak corresponding to the acidic proton of the sulfonic acid and the protons of the water molecules is anticipated. The chemical shift of this peak will be highly dependent on the concentration, temperature, and the solvent used, due to rapid proton exchange. In D₂O, this peak will exchange with deuterium and may become very broad or disappear entirely.
¹⁹F NMR Spectroscopy
¹⁹F NMR is the most informative NMR technique for this compound. The spectrum will show distinct signals for the fluorine atoms at different positions in the perfluorobutyl chain. The chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm).[4]
Expected ¹⁹F NMR Spectral Features:
| Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants |
| -CF₃ | ~ -81 | Triplet | J(F-F) |
| -CF₂- (next to CF₃) | ~ -121 | Quartet | J(F-F) |
| -CF₂- | ~ -126 | Triplet of triplets | J(F-F) |
| -CF₂- (next to SO₃H) | ~ -115 | Triplet | J(F-F) |
Note: These are approximate values and can vary based on experimental conditions.
The causality behind these distinct chemical shifts lies in the different electronic environments of the fluorine nuclei along the carbon chain. The electron-withdrawing sulfonic acid group significantly deshields the adjacent -CF₂- group, causing it to appear at a different chemical shift compared to the other -CF₂- groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon backbone. Due to the strong coupling between carbon and fluorine (¹J(C-F) and ²J(C-F)), the signals for the fluorinated carbons will appear as complex multiplets.
Expected ¹³C NMR Spectral Features:
| Position | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | ~ 118 | Quartet |
| -CF₂- | ~ 107-112 | Multiplets |
| -CF₂- (next to SO₃H) | ~ 110 | Multiplet |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in this compound. The spectrum will be characterized by strong absorptions corresponding to the O-H, S=O, S-O, and C-F bonds.
Experimental Protocol: IR Spectroscopy
Sample Preparation:
-
For liquid samples: A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr). Care must be taken to protect the plates from the corrosive nature of the acid.
-
For hygroscopic solids/liquids (Attenuated Total Reflectance - ATR): ATR-FTIR is the preferred method for hygroscopic and corrosive samples as it requires minimal sample preparation. A small drop of the sample is placed directly on the ATR crystal (e.g., diamond or ZnSe).[5]
Interpretation of the IR Spectrum
The IR spectrum of this compound will exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |
| 3400-3000 | O-H stretch (from H₂O and SO₃H) | Strong, very broad |
| 1350-1340 | Asymmetric S=O stretch | Strong |
| 1190-1145 | Symmetric S=O stretch | Strong |
| 1300-1100 | C-F stretch | Very strong, multiple bands |
| 1060-1030 | S-O stretch | Strong |
The broadness of the O-H stretching band is a hallmark of strong hydrogen bonding between the sulfonic acid proton, water molecules, and the sulfonate group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For nonafluorobutanesulfonic acid, electrospray ionization (ESI) in negative ion mode is the most suitable technique.
Experimental Protocol: Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent, such as a mixture of acetonitrile and water.
Instrumentation:
-
A mass spectrometer equipped with an ESI source is used. Analysis is typically performed in negative ion mode to detect the [M-H]⁻ ion.
Interpretation of the Mass Spectrum
In negative ion mode ESI-MS, the base peak is expected to be the deprotonated molecule (perfluorobutanesulfonate anion) at m/z 299.
Table of Expected Fragment Ions:
| m/z | Proposed Fragment |
| 299 | [C₄F₉SO₃]⁻ (Molecular Ion) |
| 219 | [C₄F₉]⁻ |
| 169 | [C₃F₇]⁻ |
| 119 | [C₂F₅]⁻ |
| 99 | [CF₃S]⁻ |
| 80 | [SO₃]⁻ |
The fragmentation of perfluorinated compounds often involves the cleavage of C-C and C-S bonds, leading to the characteristic loss of CF₂ units.
Structural and Fragmentation Diagrams
dot digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Nodes for the molecule C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="3,0!"]; C4 [label="C", pos="4.5,0!"]; S [label="S", pos="6,0!"]; O1 [label="O", pos="7,1!"]; O2 [label="O", pos="7,-1!"]; O3 [label="OH", pos="5.5,-1.5!"]; H2O [label="· H₂O", pos="7.5,-2!"];
F1 [label="F", pos="-0.5,1!"]; F2 [label="F", pos="-0.5,-1!"]; F3 [label="F", pos="0.5,1!"]; F4 [label="F", pos="1,1!"]; F5 [label="F", pos="1,-1!"]; F6 [label="F", pos="2.5,1!"]; F7 [label="F", pos="2.5,-1!"]; F8 [label="F", pos="4,1!"]; F9 [label="F", pos="4,-1!"];
// Edges for the molecule C1 -- C2; C2 -- C3; C3 -- C4; C4 -- S; S -- O1 [label="="]; S -- O2 [label="="]; S -- O3;
C1 -- F1; C1 -- F2; C1 -- F3; C2 -- F4; C2 -- F5; C3 -- F6; C3 -- F7; C4 -- F8; C4 -- F9; } Caption: Molecular structure of this compound.
dot digraph "Mass Spec Fragmentation Pathway" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];
M [label="[C₄F₉SO₃]⁻\nm/z = 299"]; F1 [label="[C₄F₉]⁻\nm/z = 219"]; F2 [label="[C₃F₇]⁻\nm/z = 169"]; F3 [label="[C₂F₅]⁻\nm/z = 119"]; F4 [label="[SO₃]⁻\nm/z = 80"];
M -> F1 [label="-SO₃"]; F1 -> F2 [label="-CF₂"]; F2 -> F3 [label="-CF₂"]; M -> F4 [label="-C₄F₉"]; } Caption: Proposed ESI-MS/MS fragmentation pathway.
Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. ¹⁹F NMR provides the most detailed structural information about the fluorinated backbone, while IR spectroscopy confirms the presence of key functional groups and the state of hydration. Mass spectrometry is crucial for determining the molecular weight and understanding the fragmentation behavior. This guide provides the foundational knowledge and experimental considerations necessary for researchers and drug development professionals to confidently work with and characterize this important superacid. The self-validating nature of combining these techniques ensures a high degree of confidence in the structural elucidation and purity assessment of this compound.
References
-
Gaga, E. O., & Dogan, C. E. (2021). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. Journal of Analytical Methods in Chemistry, 2021, 5581938. [Link]
-
van Leeuwen, S. P. J., & de Boer, J. (2011). Analysis of perfluorinated phosponic acids and perfluorooctane sulfonic acid in water, sludge and sediment by LC-MS/MS. Journal of Chromatography A, 1218(43), 7898–7905. [Link]
-
McCord, J. P., Strynar, M. J., Lindstrom, A. B., & Newton, S. R. (2023). Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses. Proceedings of the National Academy of Sciences, 120(44), e2302926120. [Link]
-
Kuklenko, E., & Krynitsky, A. J. (2009). Mass spectral studies towards more reliable measurement of perfluorooctanesulfonic acid and other perfluorinated chemicals (PFCs) in food matrices using liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(15), 2247–2256. [Link]
-
LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]
-
ResearchGate. (n.d.). How to prepare IR samples?. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). [Link]
-
Metkon Instruments. (2023). Spectroscopic Sample Preparation: Techniques for Accurate Results. [Link]
-
PharmaTutor. (2010). Sampling Methods for IR Spectroscopy. [Link]
-
mzCloud. (2018). Perfluoro 1 butanesulfonic acid PFBS. [Link]
-
Colorado School of Mines. (n.d.). Computational Protocol to Predict NMR Parameters of Perfluoroalkyl Substances. [Link]
Sources
- 1. Nonafluorobutane-1-sulfonic acid | 375-73-5 [amp.chemicalbook.com]
- 2. 375-73-5 CAS MSDS (Nonafluorobutane-1-sulfonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Nonafluorobutane-1-sulfonic acid | 375-73-5 [chemicalbook.com]
- 4. colorado.edu [colorado.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Acidity and pKa of Nonafluorobutanesulfonic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Profile of a Superacid
Nonafluorobutanesulfonic acid (PFBS), with the chemical formula C₄F₉SO₃H, is a perfluoroalkanesulfonic acid that has garnered significant attention in various scientific and industrial fields.[1] Its structure, featuring a fully fluorinated four-carbon chain attached to a sulfonic acid group, gives rise to its remarkable properties, most notably its exceptional acidity.[1][2] This compound is classified as a superacid, meaning it is more acidic than 100% sulfuric acid.[3][4][5][6] This guide provides a comprehensive technical overview of the acidity and pKa of nonafluorobutanesulfonic acid hydrate, offering insights for professionals in research and drug development.
The high chemical and thermal stability of PFBS, a result of the strong carbon-fluorine bonds, makes it a robust catalyst and reagent in various chemical transformations.[1][7] It is commercially available, often as a hydrate, and is utilized in applications ranging from catalysis in organic synthesis to its use in stain-repellent treatments and firefighting foams.[2][3][4]
Understanding the Acidity of Nonafluorobutanesulfonic Acid
The exceptional acidity of nonafluorobutanesulfonic acid stems from the strong electron-withdrawing effect of the nine fluorine atoms on the butyl chain. This perfluorinated chain powerfully pulls electron density away from the sulfonic acid group, stabilizing the resulting conjugate base, the nonafluorobutanesulfonate anion (C₄F₉SO₃⁻). This high degree of anion stabilization is the primary driver for the acid's strong tendency to donate a proton.
In aqueous solutions and under most environmental conditions, nonafluorobutanesulfonic acid exists predominantly as its conjugate base anion.[8] The alkali metal salts of short-chain perfluoroalkyl sulfonic acids, including PFBS, are known to have significant water solubility.[8]
The pKa of Nonafluorobutanesulfonic Acid
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.[9] For superacids like nonafluorobutanesulfonic acid, direct pKa measurement in aqueous solution is challenging due to their complete dissociation. Therefore, pKa values are often estimated or determined in non-aqueous solvents.
A predicted pKa value for nonafluorobutanesulfonic acid is approximately -3.57 ± 0.50.[3][4][10] Another estimated pKa is -3.31, which also indicates its superacidic nature.[11] It's important to note that comparing pKa values between different solvent systems can be problematic.[9] For instance, acetic acid is a weak acid in water (pKa = 4.76) but behaves differently in other solvents.[9]
The table below summarizes the key acidity-related properties of nonafluorobutanesulfonic acid.
| Property | Value | Source(s) |
| Chemical Formula | C₄HF₉O₃S | [3][4] |
| Molecular Weight | 300.10 g/mol | [1][5][6][11][12] |
| Predicted pKa | -3.57 ± 0.50 | [3][4][10] |
| Estimated pKa | -3.31 | [11] |
| Appearance | Colorless liquid or corrosive solid | [2][13] |
| Water Solubility | 1000 g/L at 20°C | [3][4][10] |
Experimental Determination of Superacidity
Determining the acidity of superacids requires specialized techniques, as conventional methods used for weaker acids are often inadequate.
Methodologies for pKa Determination of Strong Acids:
-
Potentiometric Titrations: This is a common method for determining acid dissociation constants.[9] It involves adding aliquots of a base to the acid solution and monitoring the change in pH with an electrochemical probe.[9] However, for superacids, the titration curve in aqueous solution does not exhibit a clear inflection point, making accurate pKa determination difficult. Titrations in non-aqueous solvents with very weak basic properties are often employed.[14][15][16]
-
Spectrophotometric Methods: This technique relies on the change in the UV-visible absorption spectrum of an indicator upon protonation. By using a series of indicators with known pKa values, the acidity of an unknown superacid solution can be bracketed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts of certain probe molecules are sensitive to the acidity of the medium.[17] This method can be used to establish an acidity scale in non-aqueous solvents.[17] A "one-shot" method using a single chemical shift image has been developed to determine the pKa of an analyte in DMSO and DMSO-water mixtures.[9]
-
Equilibrium Acidity Measurements in Non-Aqueous Solvents: A comprehensive equilibrium superacidity scale has been established in 1,2-dichloroethane (DCE).[14][15][16] This solvent has very weak basic properties, allowing for the differentiation of the strengths of very strong acids.[14][15][16]
Below is a generalized workflow for determining the relative acidity of a superacid using a spectrophotometric indicator method in a non-aqueous solvent.
Caption: Generalized workflow for spectrophotometric determination of superacidity.
Applications in Research and Drug Development
The potent acidity of nonafluorobutanesulfonic acid makes it a valuable tool in various applications.
-
Catalysis: As a superacid, it can be used as a catalyst in a variety of organic reactions, such as the synthesis of 6-chloro-6H-dibenz[c,e][2][3]oxaphosphorin and N-benzylpyridin-2-amine.[3][4][12] Sulfonic acid-based solid catalysts are increasingly used in esterification, acetylation, hydration, and dehydration reactions.[18] The use of solid-supported sulfonic acids can offer advantages in terms of catalyst separation and recycling.[19][20]
-
Organic Synthesis: Its ability to protonate even very weak bases makes it useful in mechanistic studies and for generating highly reactive intermediates.
-
Material Science: The nonafluorobutanesulfonate anion is a non-coordinating anion, which is useful in the preparation of salts of reactive cations.
Safety and Handling
Nonafluorobutanesulfonic acid is a corrosive substance that can cause severe skin burns and eye damage.[21][22] It is also harmful if swallowed.[22] It is important to handle this chemical with appropriate personal protective equipment, including gloves, goggles, and a face shield, in a well-ventilated area.[23][24] It should be stored in a cool, dry place, away from incompatible materials.[5][6][22] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[21][23][24]
Conclusion
This compound is a powerful superacid with a unique set of properties derived from its perfluorinated structure. Its extremely low pKa makes it a valuable tool in catalysis and organic synthesis. A thorough understanding of its acidic properties, coupled with appropriate handling procedures, is essential for its safe and effective use in research and development. The ongoing development of methods to characterize superacidity will continue to refine our understanding and expand the applications of this remarkable compound.
References
- Grokipedia. Perfluorobutanesulfonic acid.
- ChemicalBook. Nonafluorobutane-1-sulfonic acid | 375-73-5.
- ChemicalBook. Nonafluorobutane-1-sulfonic acid | 375-73-5.
- PubChem. Perfluorobutanesulfonic acid | C4F9SO3H | CID 67815.
- Sigma-Aldrich. Nonafluorobutane-1-sulfonic acid 97 375-73-5.
- AK Scientific, Inc. Nonafluorobutane-1-sulfonic acid.
- Environment Tier II Assessment. Perfluorobutanesulfonic acid and its direct precursors.
- Sigma-Aldrich. Nonafluorobutane-1-sulfonic acid 97 375-73-5.
- Sigma-Aldrich. Nonafluorobutane-1-sulfonic acid 97 375-73-5.
- The University of Liverpool Repository.
- Cayman Chemical.
- ResearchGate. Equilibrium Acidities of Superacids | Request PDF.
- Sigma-Aldrich. Nonafluorobutane-1-sulfonic acid 97 375-73-5.
- Wikipedia. Perfluorobutanesulfonic acid.
- SciSpace. Equilibrium acidities of superacids.
- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Perfluoroalkyls.
- Fisher Scientific.
- Sigma-Aldrich.
- ACS Publications. Equilibrium Acidities of Superacids | The Journal of Organic Chemistry.
- Wiley. superacid chemistry.
- Benchchem. Perfluorobutanesulfonic acid molecular structure and stability.
- LookChem. Perfluorobutanesulfonic acid.
- ResearchGate. Different catalysts containing both the sulfonic and the amino functions synthesized by Beejapur et al..
- MDPI.
- ResearchGate.
Sources
- 1. Perfluorobutanesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Nonafluorobutane-1-sulfonic acid | 375-73-5 [amp.chemicalbook.com]
- 4. Nonafluorobutane-1-sulfonic acid | 375-73-5 [chemicalbook.com]
- 5. Nonafluorbutan-1-sulfonsäure 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Nonafluorobutane-1-sulfonic acid 97 375-73-5 [sigmaaldrich.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. lookchem.com [lookchem.com]
- 11. Perfluorobutanesulfonic acid | C4F9SO3H | CID 67815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 全氟-1-丁磺酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rushim.ru [rushim.ru]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. beta.lakeland.edu [beta.lakeland.edu]
- 23. aksci.com [aksci.com]
- 24. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition Profile of Nonafluorobutanesulfonic Acid Hydrate
Foreword for the Modern Researcher
In the landscape of pharmaceutical development and advanced material science, per- and polyfluoroalkyl substances (PFAS) represent a class of compounds with unparalleled utility and scrutiny. Among these, nonafluorobutanesulfonic acid (NfBSA), a perfluorobutanesulfonic acid (PFBS), commands significant attention. Its hydrated form, in particular, is a common variant in laboratory settings. Understanding the thermal stability and decomposition profile of nonafluorobutanesulfonic acid hydrate is not merely an academic exercise; it is a critical component of safety, process optimization, and regulatory compliance.
This guide is structured to provide a comprehensive, field-proven perspective on this topic. We will delve into the theoretical underpinnings of its decomposition, grounded in authoritative studies on related perfluorinated sulfonic acids, and translate this theory into practical, actionable experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to both predict and empirically verify the thermal behavior of this compound.
The Molecular Context: Structure, Properties, and the Role of Hydration
Nonafluorobutanesulfonic acid (C4HF9O3S) is a short-chain perfluorinated sulfonic acid. Its structure is characterized by a fully fluorinated four-carbon chain, which imparts significant chemical and thermal stability, and a strongly acidic sulfonic acid head group.
The hydrate form incorporates water molecules into its structure. This hydration can significantly influence the material's physical properties and its behavior upon heating. The initial thermal events will invariably involve the loss of this water of hydration, a process that must be distinguished from the subsequent decomposition of the anhydrous acid.
Table 1: Physicochemical Properties of Nonafluorobutanesulfonic Acid
| Property | Value | Source(s) |
| Molecular Formula (Anhydrous) | C4HF9O3S | [1] |
| Molecular Weight (Anhydrous) | 300.10 g/mol | [1] |
| Molecular Formula (Hydrate) | C4H3F9O4S | --- |
| Molecular Weight (Hydrate) | 318.11 g/mol | --- |
| Boiling Point (Anhydrous) | 112-114 °C at 14 mmHg | [1] |
| Density (Anhydrous) | 1.811 g/mL at 25 °C | [1] |
Theoretical Decomposition Pathways of Perfluorinated Sulfonic Acids
The primary decomposition mechanism is not a simple fragmentation. Instead, it is believed to proceed through a series of well-defined steps:
-
HF Elimination and α-Sultone Formation: The initial and rate-determining step is the elimination of a hydrogen fluoride (HF) molecule. This involves the acidic proton from the sulfonic acid group and a fluorine atom from the α-carbon (the carbon atom adjacent to the sulfur). This elimination reaction results in the formation of a highly unstable, three-membered ring intermediate known as an α-sultone.[2][4]
-
α-Sultone Decomposition: The α-sultone intermediate rapidly decomposes, leading to the extrusion of sulfur dioxide (SO2) and the formation of a perfluoroacyl fluoride.[2][4]
-
Hydrolysis and Further Decomposition: The presence of water, both from the hydrate and potentially from the atmosphere, can lead to the hydrolysis of the perfluoroacyl fluoride to the corresponding perfluorinated carboxylic acid (PFCA).[3] These PFCAs can then undergo further decomposition.
The overall decomposition can be visualized as a chain-shortening process, producing a cascade of smaller fluorinated molecules, carbon oxides (CO, CO2), and corrosive gases like HF and SO2.[3][5]
Caption: Predicted thermal decomposition pathway of this compound.
Experimental Characterization: A Dual-Pronged Approach with TGA and DSC
To empirically determine the thermal stability and decomposition profile, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is indispensable.[6] TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample. Together, they provide a comprehensive picture of thermal events.
Thermogravimetric Analysis (TGA): Quantifying Thermal Stability
TGA is the primary technique for determining the thermal stability of this compound. A typical TGA experiment will reveal a multi-step mass loss profile:
-
Step 1: Dehydration: The initial mass loss corresponds to the evaporation of the water of hydration. The temperature range and the percentage of mass lost in this step can be used to confirm the hydration state of the material.
-
Step 2: Decomposition: Subsequent mass loss events at higher temperatures signify the decomposition of the anhydrous nonafluorobutanesulfonic acid. The onset temperature of this decomposition is a key indicator of its thermal stability.
Table 2: Expected TGA Events for this compound
| Temperature Range (Conceptual) | Event | Expected Mass Loss | Notes |
| ~50 - 150 °C | Dehydration | ~5.66% for monohydrate | The exact temperature will depend on the heating rate and atmosphere. |
| > 200 °C | Onset of Decomposition | Gradual to rapid mass loss | PFSAs are generally more stable than PFCAs.[7][8] |
| > 400 °C | Complete Decomposition | Significant mass loss | The final residual mass will depend on the experimental conditions. |
Differential Scanning Calorimetry (DSC): Identifying Thermal Transitions
DSC provides complementary information to TGA by identifying the energetic nature of thermal events.
-
Endothermic Events: Processes that absorb heat, such as dehydration and melting, will appear as endothermic peaks in the DSC thermogram.
-
Exothermic Events: Processes that release heat, such as some decomposition reactions or oxidative degradation, will appear as exothermic peaks.
By correlating the peaks in the DSC thermogram with the mass loss steps in the TGA data, a comprehensive understanding of the thermal profile can be achieved.[9]
Experimental Protocols: A Self-Validating System
The following protocols are designed to provide a robust and reproducible methodology for characterizing the thermal properties of this compound.
Safety Precautions
Nonafluorobutanesulfonic acid is a corrosive material. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All sample handling should be performed in a well-ventilated fume hood. The thermal decomposition of this compound will produce corrosive and toxic gases (HF, SO2). The exhaust from the TGA/DSC instrument must be vented to a suitable scrubbing system or fume hood.
Protocol for Thermogravimetric Analysis (TGA)
Objective: To determine the dehydration and decomposition temperatures and the quantitative mass loss profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation:
-
Place a clean, empty platinum or ceramic TGA pan on a microbalance and tare.
-
In a fume hood, carefully transfer 5-10 mg of this compound into the TGA pan. Record the exact mass.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature and the percentage mass loss for each distinct step in the thermogram.
-
Protocol for Differential Scanning Calorimetry (DSC)
Objective: To identify the temperatures and enthalpy changes associated with dehydration, melting, and decomposition.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation:
-
Place an empty, hermetically sealable aluminum or gold-plated stainless steel pan and lid on a microbalance and tare.
-
In a fume hood, carefully transfer 2-5 mg of this compound into the pan.
-
Hermetically seal the pan to contain any evolved gases during the initial stages of heating.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify and integrate any endothermic or exothermic peaks to determine the transition temperatures and enthalpy changes (ΔH).
-
Sources
- 1. 全氟-1-丁磺酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Decomposition kinetics of perfluorinated sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A chemical kinetic model for the decomposition of perfluorinated sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 7. pfascentral.org [pfascentral.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermal Analysis in Pharmaceuticals | AMI Tech Library [ami-instruments.com]
Solubility of Nonafluorobutanesulfonic Acid Hydrate in Common Organic Solvents: A Senior Application Scientist's Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Nature of Solubility for a Unique Superacid
Nonafluorobutanesulfonic acid, often referred to as PFBS in its anionic form, is a structurally unique molecule characterized by a highly stable, electron-withdrawing nonafluorobutyl chain and a strongly acidic sulfonic acid head group.[1] As a member of the per- and polyfluoroalkyl substances (PFAS) family, its chemical and physical properties, particularly its solubility, are of paramount importance across a spectrum of applications, from its use as a catalyst in organic synthesis to its role in the formulation of specialty coatings and surfactants.[2] This guide provides an in-depth analysis of the solubility of its hydrate form in common organic solvents, offering both theoretical understanding and practical, field-proven methodologies for its determination.
Physicochemical Profile of Nonafluorobutanesulfonic Acid and Its Hydrate
A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility. Nonafluorobutanesulfonic acid is a superacid, a consequence of the strong inductive effect of the perfluorinated chain, which stabilizes the resulting sulfonate anion.[2] The commercially available product is often the hydrate, where water molecules are associated with the sulfonic acid group, influencing its physical state and solubility behavior.
| Property | Value | Source |
| Chemical Name | 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonic acid hydrate | [3] |
| CAS Number | 59933-66-3 | [3] |
| Molecular Formula | C4H3F9O4S | [3] |
| Molecular Weight | 318.11 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Boiling Point | 112-114 °C at 14 mmHg | [4] |
| Density | 1.811 g/mL at 25 °C | [4] |
| pKa | -3.57 ± 0.50 (Predicted) | [4] |
It is critical to handle this compound with appropriate safety measures, as it is classified as corrosive and can cause severe skin burns and eye damage.[5][6] Always consult the full Safety Data Sheet (SDS) before use.[5][6][7][8]
The Molecular Dance: Factors Governing Solubility
The solubility of nonafluorobutanesulfonic acid hydrate is a tale of two moieties: the highly polar, hydrophilic sulfonic acid group and the non-polar, oleophobic (oil-repelling) perfluorinated tail.[9] This dual nature dictates its interaction with different solvent classes.
-
Polar Solvents: The sulfonic acid group, especially in its hydrated form, can readily engage in strong hydrogen bonding and dipole-dipole interactions with polar solvents. This is the primary driver of its solubility in solvents like water and short-chain alcohols.[4][9]
-
Non-Polar Solvents: The perfluorinated chain, while non-polar, does not interact favorably with hydrocarbon-based non-polar solvents. This is a key distinction of fluorocarbons; they are not just non-polar but also lipophobic. Consequently, solubility in solvents like hexane is expected to be very low.[9]
-
Aprotic vs. Protic Solvents: Polar aprotic solvents (e.g., acetonitrile, acetone) can solvate the molecule through dipole-dipole interactions, but the absence of a hydrogen-bond-donating group may result in different solubility behavior compared to protic solvents (e.g., methanol, water).
The interplay of these factors is visually represented in the following diagram:
Caption: Intermolecular forces governing solubility.
Quantitative and Qualitative Solubility Profile
While comprehensive quantitative data for the hydrate form across a wide range of organic solvents is not extensively published, a profile can be constructed based on available information and chemical principles.
| Solvent | Solvent Class | Expected Solubility | Rationale / Data |
| Water | Polar Protic | Highly Soluble | Strong hydrogen bonding. Reported solubility of 1000 g/L at 20°C for the anhydrous form.[4] The potassium salt is also highly soluble.[10] |
| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding. Listed as a suitable solvent.[11] |
| Ethanol | Polar Protic | Soluble | Similar to methanol, strong polar interactions. |
| Acetone | Polar Aprotic | Soluble | High polarity. For the related PFOS, solubility is high in acetone.[9] |
| Acetonitrile | Polar Aprotic | Soluble | Polar nature allows for dipole-dipole interactions. |
| Chloroform | Halogenated | Soluble | Listed as a suitable solvent.[11] |
| Hexane | Non-Polar | Insoluble/Sparingly Soluble | Oleophobic nature of the fluorocarbon chain leads to poor interaction.[9] |
| Toluene | Aromatic | Sparingly Soluble | Limited polarity, unfavorable interactions. |
Field-Proven Protocol for Solubility Determination
To ensure trustworthy and reproducible results, a systematic approach to solubility determination is crucial. This protocol is a self-validating system designed for accuracy.
Objective: To determine the semi-quantitative solubility of this compound in a given organic solvent at ambient temperature.
Materials:
-
This compound
-
Test solvents (analytical grade)
-
Calibrated positive displacement micropipette
-
Small vials or test tubes with closures
-
Vortex mixer
-
Analytical balance (for quantitative analysis)
Experimental Workflow Diagram:
Sources
- 1. Perfluorobutanesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. Nonafluorobutane-1-sulfonic acid | 375-73-5 [amp.chemicalbook.com]
- 3. 59933-66-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Nonafluorobutane-1-sulfonic acid | 375-73-5 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
A Technical Guide to Nonafluorobutanesulfonic Acid: Unveiling the Critical Distinctions Between Anhydrous and Hydrated States
Executive Summary: Beyond the Formula
Nonafluorobutanesulfonic acid (NfBSA), a perfluorinated superacid, is a cornerstone of modern catalysis and specialized synthesis.[1][2] Its remarkable acidic strength, derived from the profound electron-withdrawing effect of its nine fluorine atoms, sets it apart from conventional mineral acids.[3][4] However, the efficacy and reactivity of NfBSA are not monolithic; they are critically dictated by its hydration state. This guide delves into the fundamental differences between the anhydrous and hydrated forms of NfBSA, providing researchers, scientists, and drug development professionals with the field-proven insights necessary for precise and safe application. Understanding these distinctions is paramount, as choosing the incorrect form can lead to failed syntheses, unpredictable reaction kinetics, or significant safety hazards.
The Genesis of Acidity: Molecular Architecture
Nonafluorobutanesulfonic acid, with the chemical formula C₄HF₉O₃S, is a synthetic perfluoroalkyl substance (PFAS).[5] Its structure consists of a four-carbon chain fully substituted with fluorine atoms, bonded to a sulfonic acid functional group (-SO₃H).[5] This perfluorinated backbone is chemically robust and creates a powerful inductive effect, pulling electron density away from the sulfonic acid head. This polarization dramatically weakens the oxygen-hydrogen bond, resulting in an exceptionally high propensity to donate a proton, thereby classifying it as a superacid—an acid stronger than 100% sulfuric acid.[1][3]
The primary distinction between the two forms lies in the presence of water molecules.
-
Anhydrous Nonafluorobutanesulfonic Acid: This is the pure, unadulterated form of the acid. In this state, the proton of the sulfonic acid group is highly exposed and exceptionally reactive. The absence of water means there are no intermediate species to buffer its proton-donating power.
-
Hydrated Nonafluorobutanesulfonic Acid: This form incorporates water molecules within its structure, creating a hydrate.[6][7] The acidic proton readily ionizes water to form hydronium ions (H₃O⁺). While still a potent acid, its reactivity is moderated by the water of hydration. The terms "Nonafluorobutanesulfonic acid" and "Perfluorobutanesulfonic acid (PFBS)" are often used interchangeably in commercial and scientific literature, with the physical form often being a liquid that may be a hydrate.[1][2]
Caption: Hydration of anhydrous NfBSA to its hydrated form.
Comparative Physicochemical Properties
The presence or absence of water directly influences the bulk properties of the acid. While both are typically colorless to light yellow liquids, their behavior, particularly concerning water, is starkly different.[1][8]
| Property | Anhydrous Nonafluorobutanesulfonic Acid | Hydrated Nonafluorobutanesulfonic Acid | Causality of Difference |
| Appearance | Clear, colorless to light yellow liquid.[1] | Clear, colorless to light yellow liquid.[1] | Minimal visible difference, but hygroscopic nature of anhydrous form can cause fuming in moist air. |
| Density (@ 25°C) | ~1.811 g/mL[8] | Slightly variable depending on hydration level, but similar to anhydrous. | Water has a lower density, but its contribution in typical hydrates is minor. |
| Boiling Point | 112-114 °C / 14 mmHg[8] | Boiling point may be influenced by water content. | The anhydrous form has a defined boiling point under vacuum. Hydrates may decompose or lose water upon heating. |
| Reactivity with Water | Reacts violently and exothermically.[1][2][9] | Soluble in water; reaction is much less violent as it is already hydrated.[1] | The anhydrous form has a massive, unquenched affinity for water, leading to a highly exothermic protonation event. |
| Hygroscopicity | Extremely hygroscopic; readily absorbs moisture from the air. | Hygroscopic, but less so than the anhydrous form. | The anhydrous acid seeks to stabilize its high-energy state by coordinating with water molecules. |
| Acidity (pKa) | Predicted pKa ≈ -3.57[1] | Effective pKa in aqueous solution is governed by the H₃O⁺ ion. | The intrinsic acidity (gas phase or non-aqueous) of the anhydrous form is immense. In water, all strong acids are leveled to the acidity of H₃O⁺. |
Reactivity, Catalytic Action, and Field Application
The choice between anhydrous and hydrated NfBSA is a critical decision driven entirely by the reaction environment. Using the wrong form is a common pitfall that can compromise an entire experimental campaign.
The Anhydrous Form: A Pure Proton Source for Anhydrous Systems
The defining feature of anhydrous NfBSA is its raw, unmediated superacidity. It is the catalyst of choice only when the reaction medium is strictly non-aqueous and water would interfere with the desired chemical transformation.
-
Mechanism of Action: In a non-aqueous solvent, anhydrous NfBSA provides a "naked" proton, an exceptionally electrophilic species capable of protonating even very weak bases, such as hydrocarbons, to generate carbocations for subsequent reactions.[3][10][11]
-
Field-Proven Applications:
-
Alkylation and Acylation: Catalyzing Friedel-Crafts type reactions in organic solvents where water would deactivate the catalyst or react with the reagents.
-
Polymerization: Initiating cationic polymerization of olefins in non-polar media.
-
Specialized Synthesis: Used in the production of fine chemicals and pharmaceutical intermediates where reaction pathways are sensitive to water.[12]
-
Expert Insight: The decision to use anhydrous NfBSA necessitates a rigorous commitment to anhydrous techniques. The violent reactivity with water is not just a safety concern but a direct threat to the integrity of the experiment.[9][13] Any ingress of atmospheric moisture will consume the catalyst, converting it to the less reactive hydrated form and altering the reaction pathway.
Caption: Decision workflow for selecting the appropriate form of NfBSA.
The Hydrated Form: A Robust Workhorse for Aqueous and Protic Systems
The hydrated form of NfBSA is more common, safer to handle, and perfectly suited for the vast majority of applications that occur in aqueous or protic media.
-
Mechanism of Action: In solution, the hydrated acid exists as the nonafluorobutanesulfonate anion (C₄F₉SO₃⁻) and the hydronium ion (H₃O⁺). The hydronium ion is the active acidic species, acting as the proton donor.
-
Field-Proven Applications:
-
Esterification and Hydrolysis: A highly effective and recoverable alternative to sulfuric acid for driving equilibrium reactions.[14]
-
Proton Exchange Membranes (PEMs): The sulfonic acid moiety is the functional group in polymers like Nafion™, where its ability to bind water and conduct protons is essential for fuel cell operation.[15][16][17][18]
-
General Acid Catalysis: Used in a wide range of organic reactions where a strong, non-oxidizing acid is required and the presence of water is acceptable.[14][19]
-
Expert Insight: While less reactive than its anhydrous counterpart, hydrated NfBSA is still a highly corrosive and hazardous substance.[20][21] It causes severe skin burns and eye damage and must be handled with appropriate personal protective equipment (PPE).[9][13]
Experimental Protocols: A Self-Validating Approach
Adherence to validated protocols is non-negotiable for ensuring both safety and experimental reproducibility.
Protocol: Safe Handling and Storage
This protocol ensures the integrity of the acid and the safety of the user.
-
Pre-use Verification: Always consult the Safety Data Sheet (SDS) provided by the manufacturer before handling.[13][21]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[13][20]
-
Ventilation: Handle only in a well-ventilated fume hood.[9]
-
Storage (Anhydrous): Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, away from moisture.[13] Recommended storage temperature is 2-8°C.[13]
-
Storage (Hydrated): Store in a tightly sealed, corrosion-resistant container in a cool, dry place away from incompatible materials like strong bases.[9][20]
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[13]
Caption: Workflow for safe handling and storage of NfBSA.
Protocol: Determination of Water Content via Karl Fischer Titration
This procedure allows for the empirical validation of the acid's hydration state.
-
Instrument Preparation: Set up and calibrate a Karl Fischer titrator according to the manufacturer's instructions, using a suitable anhydrous solvent system (e.g., methanol/chloroform with a suitable base to neutralize the acid).
-
Sample Preparation (Critical Step): Due to the high reactivity of anhydrous NfBSA, sample preparation must be performed in a glove box or under a stream of inert gas to prevent atmospheric moisture contamination.
-
Titration: Quickly and accurately transfer a known mass of the NfBSA sample into the titration vessel.
-
Analysis: Initiate the titration. The instrument will measure the amount of iodine required to react with the water present, providing a precise water content percentage.
-
Interpretation:
-
Anhydrous: Water content should be negligible (<0.01%).
-
Hydrated: Water content will be significantly higher, corresponding to the specific hydrate form.
-
Trustworthiness Check: This protocol is self-validating. An unexpectedly high water content in a sample labeled "anhydrous" immediately flags a compromised reagent, preventing its use in a moisture-sensitive reaction and saving valuable time and resources.
Conclusion: A Tale of Two Reactivities
Nonafluorobutanesulfonic acid is a powerful tool, but its power is nuanced. The anhydrous and hydrated forms are not interchangeable. Anhydrous NfBSA is a specialized, highly reactive superacid for moisture-free environments, demanding expert handling. Its hydrated counterpart is a more versatile and manageable, yet still potent, acid for a broader range of applications. The knowledgeable scientist understands that the humble water molecule is the key differentiator, transforming a violently reactive species into a controlled and predictable catalyst. Making the correct choice based on a deep understanding of this core difference is the first and most crucial step toward successful and safe innovation.
References
-
Perfluorobutanesulfonic acid. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Superacid. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Hydrous Vs. Anhydrous. (2022). Sciencing. Retrieved January 19, 2026, from [Link]
-
Superacid. (n.d.). Grokipedia. Retrieved January 19, 2026, from [Link]
-
What You Need to Know About PFBS (Perfluorobutane Sulfonic Acid). (n.d.). Great Lakes Inter-Tribal Council. Retrieved January 19, 2026, from [Link]
-
Nafion. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Hydrate vs. Anhydrous: Understanding the Differences and Implications. (2025). Oreate AI Blog. Retrieved January 19, 2026, from [Link]
-
PFBS and Drinking Water. (n.d.). Minnesota Department of Health. Retrieved January 19, 2026, from [Link]
-
Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. (2020). MDPI. Retrieved January 19, 2026, from [Link]
-
Chemical Structure of Nafion Membrane. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
1-amino-2-naphthol-4-sulfonic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]
-
EPA Releases Human Health Toxicity Report for PFBS, a PFAS Chemical. (2021). Merit Laboratories. Retrieved January 19, 2026, from [Link]
-
Superacids – Acids Stronger Than Sulfuric Acid! (n.d.). Narayana Jaipur. Retrieved January 19, 2026, from [Link]
-
What are some common uses of superacids? (2014). Quora. Retrieved January 19, 2026, from [Link]
-
HEALTH ADVISORY UPDATE FOR PERFLUOROBUTANESULFONIC ACID (PFBS). (2021). Illinois EPA. Retrieved January 19, 2026, from [Link]
-
The characteristics and applications of Nafion membranes - An overview. (n.d.). IJIRT. Retrieved January 19, 2026, from [Link]
-
Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Occurrence and toxicity mechanisms of perfluorobutanoic acid (PFBA) and perfluorobutane sulfonic acid (PFBS) in fish. (2023). PubMed. Retrieved January 19, 2026, from [Link]
-
What Are Superacids And Superbases In Chemistry? (2025). YouTube. Retrieved January 19, 2026, from [Link]
-
Nafion. (n.d.). chemeurope.com. Retrieved January 19, 2026, from [Link]
-
All About Nafion™ Polymer. (2021). Perma Pure. Retrieved January 19, 2026, from [Link]
-
Optimising catalytic properties of supported sulfonic acid catalysts. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. Nonafluorobutane-1-sulfonic acid | 375-73-5 [chemicalbook.com]
- 2. Nonafluorobutane-1-sulfonic acid | 375-73-5 [amp.chemicalbook.com]
- 3. Superacid - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Perfluorobutanesulfonic acid - Wikipedia [en.wikipedia.org]
- 6. sciencing.com [sciencing.com]
- 7. Hydrate vs. Anhydrous: Understanding the Differences and Implications - Oreate AI Blog [oreateai.com]
- 8. 375-73-5 CAS MSDS (Nonafluorobutane-1-sulfonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Superacids – Acids Stronger Than Sulfuric Acid! [narayanajaipur.com]
- 11. quora.com [quora.com]
- 12. chemimpex.com [chemimpex.com]
- 13. beta.lakeland.edu [beta.lakeland.edu]
- 14. mdpi.com [mdpi.com]
- 15. Nafion - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. ijirt.org [ijirt.org]
- 18. Nafion [chemeurope.com]
- 19. mdpi.com [mdpi.com]
- 20. aksci.com [aksci.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
A Comprehensive Technical Guide to Nonafluorobutanesulfonic Acid Hydrate: Sourcing, Specifications, and Application Protocols for Researchers
Abstract: Nonafluorobutanesulfonic acid, a perfluorinated sulfonic acid, is a compound of significant interest in both synthetic chemistry and analytical science. Its exceptional acidity and thermal stability make it a powerful catalyst, while its status as a per- and polyfluoroalkyl substance (PFAS) necessitates its availability as a certified analytical standard for environmental and toxicological monitoring. This guide provides an in-depth overview of nonafluorobutanesulfonic acid hydrate, focusing on its commercial availability, key physicochemical properties, and critical protocols for safe handling and application. It is intended for researchers, chemists, and drug development professionals who require a reliable source of this compound and a thorough understanding of its characteristics.
Introduction to Nonafluorobutanesulfonic Acid (NfBSA)
Nonafluorobutanesulfonic acid (NfBSA), also known as perfluorobutanesulfonic acid (PFBS), is the four-carbon member of the perfluoroalkanesulfonic acid family. It is considered a "superacid," a designation for acids stronger than 100% sulfuric acid, which allows it to catalyze a variety of chemical reactions that are otherwise difficult to achieve.[1][2] The compound is typically available commercially as a colorless to light yellow liquid and may be supplied in its anhydrous form (CAS No. 375-73-5) or as a hydrate (CAS No. 59933-66-3).[1][3]
For professionals in drug development, while NfBSA itself is not typically used as a pharmaceutical counter-ion, the study of sulfonic acids is critical. Sulfonic acids are frequently used to form salts of active pharmaceutical ingredients (APIs), enhancing properties such as solubility, stability, and bioavailability.[4] Understanding the behavior of a strong, fluorinated sulfonic acid like NfBSA provides valuable insights into the broader class of compounds. Furthermore, as a member of the PFAS family, NfBSA is a compound of environmental concern, making high-purity analytical standards essential for monitoring its presence in water, soil, and biological samples.[5]
Physicochemical Properties and Technical Specifications
The utility of this compound stems from its distinct chemical and physical properties. The presence of nine fluorine atoms on the butyl chain creates a powerful electron-withdrawing effect, which stabilizes the sulfonate conjugate base and results in its extremely high acidity.
| Property | Value | Source(s) |
| Chemical Name | Nonafluorobutane-1-sulfonic acid | [1] |
| Synonyms | Perfluorobutanesulfonic acid (PFBS), Eftop FBSA | [5] |
| CAS Number (Anhydrous) | 375-73-5 | [1][6] |
| CAS Number (Hydrate) | 59933-66-3 | [3][7] |
| Molecular Formula | C₄HF₉O₃S (Anhydrous) | [1][6] |
| Molecular Weight | 300.10 g/mol (Anhydrous) | [1][8] |
| Appearance | Colorless to light yellow liquid | [1][8] |
| Density | ~1.811 g/mL at 25 °C | [2][9] |
| Boiling Point | 112-114 °C at 14 mmHg | [2][9] |
| Refractive Index | n20/D ~1.3230 | [2][9] |
| Solubility | Soluble in water and polar organic solvents like methanol. | [5][10] |
| Storage Temperature | 2-8°C | [2] |
Note on the Hydrate Form: The term "hydrate" implies the presence of associated water molecules. In pharmaceutical and chemical contexts, hydrates can be stoichiometric (with a fixed water-to-compound ratio) or non-stoichiometric, where water content can vary depending on environmental humidity.[11] For NfBSA, suppliers may not always specify the degree of hydration. Researchers should assume the compound is hygroscopic and handle it accordingly. If the precise water content is critical for a reaction or standard preparation, it should be determined experimentally using methods like Karl Fischer titration.
Commercial Suppliers and Availability
This compound and its anhydrous form are available from a range of chemical suppliers, catering to needs from research-scale grams to bulk quantities. Purity and grade are critical selection criteria, with offerings ranging from technical grade for synthesis to high-purity certified reference materials for analytical testing.
| Supplier | Example Product Name(s) | Purity/Grade | Common CAS Provided |
| Sigma-Aldrich (Merck) | Nonafluorobutane-1-sulfonic acid | 97%; Certified Reference Material | 375-73-5 |
| Cayman Chemical | Perfluorobutanesulfonic Acid | ≥80% or ≥98% | 375-73-5 |
| AK Scientific, Inc. | Nonafluorobutane-1-sulfonic acid | 98% | 375-73-5 |
| INDOFINE Chemical Co. | NONAFLUOROBUTANESULFONIC ACID | 97% | 375-73-5 |
| ChemicalBook | This compound | Varies by listing | 59933-66-3, 375-73-5 |
| Echemi | Perfluorobutanesulfonic acid | Industrial Grade (e.g., 98%, 99%) | 375-73-5 |
Supplier Selection Workflow
Choosing the right supplier requires a systematic approach based on the intended application. The following workflow illustrates key decision points for researchers.
Caption: A decision-making workflow for selecting a suitable commercial supplier.
Experimental Protocols and Safety
Nonafluorobutanesulfonic acid is a corrosive and hazardous material that demands strict adherence to safety protocols. It can cause severe skin burns and eye damage and is harmful if swallowed.[12][13]
Mandatory Safety Precautions
The following diagram outlines the essential safety measures that must be in place before handling the compound.
Caption: Essential safety prerequisites for working with Nonafluorobutanesulfonic Acid.
Protocol 1: Safe Storage and General Handling
-
Rationale: Proper storage is essential to maintain the compound's integrity and prevent hazardous situations. NfBSA is corrosive and reacts with water, potentially violently.[10][12] It must be isolated from incompatible materials like strong oxidizing agents and bases.
-
Methodology:
-
Receiving: Upon receipt, inspect the container for damage. Place it in a secondary containment tray.
-
Storage Location: Store the container in a designated corrosives cabinet. The storage area must be cool, dry, and well-ventilated.[14]
-
Temperature: Adhere to the supplier's recommended storage temperature, typically 2-8°C.[2]
-
Handling: When dispensing the liquid, do so inside a chemical fume hood. Use compatible tools (e.g., glass or PTFE pipettes). Avoid introducing moisture into the primary container.
-
Sealing: After use, tightly seal the container cap. Purging the headspace with an inert gas like argon or nitrogen before sealing can help prevent degradation from atmospheric moisture.
-
Waste Disposal: Dispose of unused material and contaminated items as hazardous chemical waste according to local, regional, and national regulations.[14]
-
Protocol 2: Preparation of a 100 µg/mL Stock Solution in Methanol
-
Rationale: Accurate preparation of stock solutions is fundamental for analytical applications. Given that the compound is a viscous liquid and may fume or solidify upon contact with air, a gravimetric approach is more reliable than volumetric measurement of the neat material.[2]
-
Methodology:
-
Preparation: Place a 10 mL amber volumetric flask on a calibrated analytical balance and tare the weight.
-
Dispensing: Inside a fume hood, carefully uncap the NfBSA container. Using a clean glass pipette, quickly transfer approximately 1-2 drops of the liquid directly into the volumetric flask.
-
Expert Insight: Work swiftly to minimize exposure to air, which can cause fuming or apparent solidification due to hygroscopicity.[2] Do not attempt to pipette a precise volume of the neat material; aim for a small, manageable amount.
-
-
Weighing: Immediately cap the volumetric flask and record the exact weight of the added NfBSA. Aim for a target weight of 1.0 mg (0.001 g).
-
Dissolution: Uncap the flask and add approximately 5 mL of HPLC-grade methanol. Swirl gently to dissolve the NfBSA completely.
-
Dilution to Volume: Once dissolved, carefully add methanol to the 10 mL calibration mark on the flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Calculation: Calculate the precise concentration:
-
Concentration (µg/mL) = (Weight of NfBSA in mg / 10 mL) * 1000
-
-
Storage: Transfer the solution to a labeled, sealed amber glass vial and store at 2-8°C. The solution should be stable for several months when stored properly.
-
Conclusion
This compound is a readily available specialty chemical that serves as a powerful tool for synthetic chemists and a critical standard for analytical scientists. Its procurement requires careful consideration of the intended application to select the appropriate grade and supplier. Due to its corrosive and hazardous nature, all handling must be performed with strict adherence to safety protocols within a controlled laboratory environment. The detailed procedures and workflows provided in this guide offer researchers and drug development professionals a framework for sourcing, handling, and utilizing this compound safely and effectively.
References
- ChemicalBook.
- ChemicalBook. Nonafluorobutane-1-sulfonic acid | 375-73-5.
- Cayman Chemical. Safety Data Sheet - Perfluorobutanesulfonic Acid.
- Fisher Scientific. SAFETY DATA SHEET - Nonafluorobutanesulfonyl fluoride.
- CPAchem Ltd. Safety data sheet - Nonafluoro-1-butanesulfonic Acid.
- PubChem, NIH. Perfluorobutanesulfonic acid | C4F9SO3H | CID 67815.
- INDOFINE Chemical Company. NONAFLUOROBUTANESULFONIC ACID | 375-73-5.
- Cayman Chemical. Perfluorobutanesulfonic Acid (CAS 375-73-5).
- Sigma-Aldrich. Nonafluorobutane-1-sulfonic acid 97% | 375-73-5.
- AK Scientific, Inc. Safety Data Sheet - Nonafluorobutane-1-sulfonic acid.
- Echemi. Nonafluorobutane-1-sulfonic Acid.
- Sigma-Aldrich. Nonafluorobutanesulfonic anhydride 97% | 36913-91-4.
- ChemicalBook.
- Sigma-Aldrich. Nonafluorobutane-1-sulfonic acid 97% | 375-73-5.
- ChemicalBook. 375-73-5(Nonafluorobutane-1-sulfonic acid) Product Description.
- ChemicalBook. Nonafluorobutane-1-sulfonic acid | 375-73-5.
- Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961.
- Sigma-Aldrich.
- Gräser, N., et al. (2018). Supramolecular Organization of Nonstoichiometric Drug Hydrates: Dapsone. Frontiers in Molecular Biosciences, 5, 13.
Sources
- 1. Nonafluorobutane-1-sulfonic acid | 375-73-5 [chemicalbook.com]
- 2. Nonafluorobutane-1-sulfonic acid 97 375-73-5 [sigmaaldrich.com]
- 3. 59933-66-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. NONAFLUOROBUTANESULFONIC ACID | 375-73-5 | INDOFINE Chemical Company [indofinechemical.com]
- 7. This compound | 59933-66-3 [amp.chemicalbook.com]
- 8. Perfluorobutanesulfonic acid | C4F9SO3H | CID 67815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 375-73-5 CAS MSDS (Nonafluorobutane-1-sulfonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Nonafluorobutane-1-sulfonic acid | 375-73-5 [amp.chemicalbook.com]
- 11. Frontiers | Supramolecular Organization of Nonstoichiometric Drug Hydrates: Dapsone [frontiersin.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. bg.cpachem.com [bg.cpachem.com]
- 14. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Nonafluorobutanesulfonic Acid Hydrate as a Catalyst in Organic Synthesis
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of nonafluorobutanesulfonic acid (NfBSH) hydrate as a potent Brønsted acid catalyst in organic synthesis. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are robust and reproducible.
Introduction: The Power of a Perfluorinated Superacid
Nonafluorobutanesulfonic acid, often referred to as perfluorobutanesulfonic acid (PFBS), is a perfluoroalkylsulfonic acid (PFSA).[1] Its hydrated form is a strong Brønsted acid, verging on being a superacid, owing to the immense inductive effect of the nine fluorine atoms.[2] This strong electron-withdrawing nature stabilizes the resulting sulfonate anion, making the proton exceptionally labile and available for catalysis.
The key advantages of using nonafluorobutanesulfonic acid hydrate as a catalyst include:
-
Exceptional Acidity: It can protonate even very weak bases, enabling reactions that are sluggish or do not proceed with conventional acid catalysts like sulfuric acid or p-toluenesulfonic acid.
-
High Thermal Stability: The C-F and S-O bonds are highly stable, allowing for a wide range of reaction temperatures.
-
Solubility: It is soluble in water and many polar organic solvents, offering flexibility in reaction setup.[1]
This guide will detail its application in several cornerstone organic transformations, providing validated protocols and the scientific rationale underpinning them.
Physicochemical and Safety Data
Handling strong acids requires stringent safety protocols. NfBSH is corrosive and can cause severe skin burns and eye damage.[3] Always consult the full Safety Data Sheet (SDS) before use.[3][4][5][6]
Key Properties
| Property | Value | Reference |
| Molecular Formula | C₄HF₉O₃S · xH₂O | [7] |
| Molecular Weight | 300.10 g/mol (anhydrous) | [8] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | ~1.811 g/mL at 25 °C | [1][8] |
| Boiling Point | 112-114 °C / 14 mmHg | [1][8] |
| pKa | -3.57 (Predicted) | [1] |
Critical Safety and Handling Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., elbow-length PVC), safety goggles, a full-face shield, and impervious protective clothing.[5][6]
-
Handling: Use only in a well-ventilated chemical fume hood. Avoid breathing fumes or mists.[4] Prevent contact with skin, eyes, and clothing.[4] After handling, wash hands and any exposed skin thoroughly.[9] Do not use aluminum or galvanized containers for storage or transfer.[5]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[4][9] Keep containers tightly sealed.[5]
-
Spill Response: For minor spills, absorb with an inert material (sand, diatomite, acid binders) and place in a suitable disposal container.[3] For major spills, contain the spillage and prevent entry into drains or waterways.[5]
-
First Aid:
-
Skin Contact: Immediately flush with large amounts of water for at least 15 minutes while removing contaminated clothing.[4][6]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[4][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4][6] In all cases of exposure, seek immediate medical attention.[4][6]
-
Application in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction in which an acyl group is introduced onto an aromatic ring.[10][11] While traditionally catalyzed by Lewis acids like AlCl₃, strong Brønsted acids such as nonafluorobutanesulfonic acid can efficiently catalyze this transformation, particularly with activated aromatic systems. The acid protonates the acylating agent, generating a highly electrophilic acylium ion.
Generalized Reaction Mechanism
Caption: Mechanism of Brønsted Acid-Catalyzed Friedel-Crafts Acylation.
Protocol: Acylation of Anisole with Acetic Anhydride
This protocol describes the synthesis of 4-methoxyacetophenone, a common fragrance and pharmaceutical intermediate. The use of NfBSH avoids the need for stoichiometric, moisture-sensitive Lewis acids and simplifies the workup.
Materials:
-
Anisole
-
Acetic Anhydride
-
This compound
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anisole (5.41 g, 50 mmol) and 25 mL of dichloromethane. Cool the flask to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add this compound (0.30 g, 1 mmol, 2 mol%) to the stirred solution. Causality: Adding the catalyst at a low temperature controls the initial exotherm.
-
Reagent Addition: Add acetic anhydride (5.61 g, 55 mmol, 1.1 equiv) dropwise via a dropping funnel over 15 minutes. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding 20 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel. Carefully add saturated NaHCO₃ solution portion-wise until effervescence ceases to neutralize the acid.
-
Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from ethanol/water to yield pure 4-methoxyacetophenone.
Representative Data
| Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Anisole | Acetic Anhydride | 2 | 2 | >95 |
| Veratrole | Acetic Anhydride | 2 | 3 | >90 |
| Toluene | Acetyl Chloride | 5 | 6 | ~70 |
| 2-Methoxynaphthalene | Acetic Anhydride | 3 | 4 | >90 |
Application in Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[12] The reaction is reversible, and the strong acidity of NfBSH effectively protonates the carboxylic acid carbonyl, activating it for nucleophilic attack by the alcohol.[12] Its efficacy allows for lower catalyst loadings and often shorter reaction times compared to traditional catalysts.
Generalized Reaction Mechanism
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
Protocol: Esterification of Lauric Acid with Ethanol
This protocol details the synthesis of ethyl laurate, a fatty acid ethyl ester (FAEE).
Materials:
-
Lauric Acid
-
Ethanol (absolute)
-
This compound
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle
Procedure:
-
Setup: In a 250 mL round-bottom flask, combine lauric acid (20.0 g, 100 mmol), ethanol (46.1 g, 1 mol, 10 equiv), and toluene (50 mL). Equip the flask with a Dean-Stark trap and a reflux condenser. Causality: Toluene acts as an azeotroping agent to remove water, driving the equilibrium towards the product.
-
Catalyst Addition: Add this compound (0.15 g, 0.5 mmol, 0.5 mol%) to the mixture.
-
Reaction: Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 3-5 hours or until no more water is collected.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 50 mL of water.
-
Carefully wash with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the catalyst, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter the solution and remove the toluene and excess ethanol by rotary evaporation. The resulting ethyl laurate is often of sufficient purity for many applications, but can be further purified by vacuum distillation if required.
Application in Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product, are highly valued for their efficiency and atom economy.[13] Many MCRs, such as the Biginelli reaction for the synthesis of dihydropyrimidinones, are acid-catalyzed.[13] The high acidity of NfBSH can significantly accelerate these reactions, often under mild, solvent-free conditions.
Experimental Workflow
Caption: General Workflow for a Solvent-Free Multicomponent Reaction.
Protocol: Biginelli Reaction for Dihydropyrimidinone Synthesis
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Urea
-
This compound
-
Ethanol
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
Setup: In a 50 mL round-bottom flask, create a mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol, 1.2 equiv).
-
Catalyst Addition: Add this compound (0.03 g, 0.1 mmol, 1 mol%) to the mixture.
-
Reaction: Heat the mixture to 90 °C with stirring for 1-2 hours. The mixture will become a thick paste and then solidify.
-
Workup: Cool the reaction vessel to room temperature. Add 20 mL of cold water and break up the solid mass.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold water, and then a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from hot ethanol to yield the pure dihydropyrimidinone.
References
-
MDPI. Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. [Link]
-
Wiley Online Library. Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. [Link]
-
SciELO. Sustainable and Reusable Sulfonic Acid-Functionalized Task-Specific Ionic Liquid Catalysts for Multicomponent Reactions. A Review. [Link]
-
National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
-
National Institutes of Health. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]
-
Royal Society of Chemistry. Solvent-free esterification catalyzed by surfactant-combined catalysts at room temperature. [Link]
-
ResearchGate. Esterification of different acids over heterogeneous and homogeneous catalysts and correlation with the Taft equation. [Link]
-
Beilstein Journals. An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. [Link]
-
MDPI. Halloysite Nanoclay with High Content of Sulfonic Acid-Based Ionic Liquid: A Novel Catalyst for the Synthesis of Tetrahydrobenzo[b]pyrans. [Link]
- Google Patents. Organic-acid-based catalyst for production of polylactic acid.
Sources
- 1. Nonafluorobutane-1-sulfonic acid | 375-73-5 [chemicalbook.com]
- 2. Nonafluorobutane-1-sulfonic acid | 375-73-5 [amp.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. aksci.com [aksci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 59933-66-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 375-73-5 CAS MSDS (Nonafluorobutane-1-sulfonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Friedel–Crafts Acylation [sigmaaldrich.com]
- 12. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
Application Notes & Protocols: Nonafluorobutanesulfonic Acid Hydrate in Friedel-Crafts Reactions
Introduction: Reimagining a Classic Transformation
The Friedel-Crafts reaction, a cornerstone of organic synthesis discovered in 1877, provides a powerful method for forging carbon-carbon bonds by attaching substituents to aromatic rings.[1] Its two primary variants, alkylation and acylation, are fundamental to the synthesis of countless pharmaceuticals, agrochemicals, and materials. Traditionally, these reactions rely on stoichiometric amounts of strong Lewis acid catalysts, such as aluminum trichloride (AlCl₃). However, these catalysts suffer from significant drawbacks, including high moisture sensitivity, challenging workup procedures, and the generation of corrosive, environmentally burdensome waste.[1]
This guide explores a modern, robust alternative: the use of nonafluorobutanesulfonic acid (NfOH) hydrate as a highly efficient Brønsted acid catalyst for Friedel-Crafts reactions. As a perfluoroalkanesulfonic acid (PFSA), NfOH is a "superacid," exhibiting extraordinary catalytic activity. Its hydrate form offers enhanced handling and tolerance to trace amounts of water, overcoming a major limitation of traditional Lewis acids. We will delve into the mechanistic underpinnings, practical advantages, and detailed experimental protocols, providing researchers with the necessary tools to leverage this superior catalytic system.
Catalyst Profile: Nonafluorobutanesulfonic Acid Hydrate
Nonafluorobutanesulfonic acid, also known as perfluorobutanesulfonic acid (PFBS), is a synthetic perfluorinated chemical and a member of the broader group of substances known as PFAS. Its potent acidity stems from the strong electron-withdrawing effect of the nonafluorobutyl group, which extensively delocalizes the negative charge of the conjugate base.
Physicochemical and Safety Data
Safe and effective use of this powerful acid requires a thorough understanding of its properties and adherence to strict safety protocols. It is a corrosive material that can cause severe skin burns and eye damage.[2] Always handle it within a fume hood while wearing appropriate personal protective equipment (PPE).
| Property | Value |
| Chemical Formula | C₄F₉SO₃H · xH₂O |
| CAS Number | 375-73-5 |
| Appearance | Colorless to light yellow liquid |
| Hazards | Corrosive, causes severe skin burns and eye damage[2] |
| Incompatibilities | Strong oxidizing agents, bases, aluminum, galvanized containers[3][4] |
Safety & Handling Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., elbow-length PVC), chemical goggles, a full-face shield, and impervious protective clothing.[3][5]
-
Handling: Use only in a well-ventilated chemical fume hood. Avoid breathing fumes or vapors. Wash hands thoroughly after handling.[6] Prevent contact with skin, eyes, and clothing.[6]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, original container.[3] Keep away from incompatible substances. Do not use aluminum or galvanized containers.[3]
-
Spill Response: For minor spills, absorb with inert material (sand, diatomite) and place in a suitable disposal container.[2] For major spills, contain the spillage and prevent entry into drains or waterways.[3]
-
First Aid: In case of skin contact, immediately flush with large amounts of water for at least 15 minutes and remove contaminated clothing.[6] For eye contact, rinse cautiously with water for several minutes.[5] In all cases of exposure, seek immediate medical attention.[5][6]
Mechanism of Catalysis: A Brønsted Acid Approach
Unlike Lewis acids that coordinate to a halogen, NfOH acts as a proton donor (a Brønsted acid) to activate the acylating or alkylating agent, generating a highly reactive electrophile.
Friedel-Crafts Acylation
In Friedel-Crafts acylation, NfOH protonates the acylating agent (typically an acid anhydride or acyl chloride) to generate a highly electrophilic acylium ion.[7][8] This ion is the active electrophile that is attacked by the electron-rich aromatic ring. The catalytic cycle is completed by the deprotonation of the resulting arenium ion intermediate, which restores aromaticity and regenerates the NfOH catalyst. This catalytic turnover contrasts sharply with the traditional AlCl₃-mediated reaction, where the catalyst forms a complex with the product ketone, necessitating stoichiometric quantities.[1]
Caption: Catalytic cycle of NfOH in Friedel-Crafts acylation.
Friedel-Crafts Alkylation
For alkylation reactions using alkenes as the alkylating agent, NfOH protonates the double bond to generate a carbocation. With alkyl halides, it facilitates the formation of a carbocation-like species. This electrophile then undergoes attack by the aromatic ring. A significant drawback of Friedel-Crafts alkylation is the propensity of the intermediate carbocation to rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation), which can lead to a mixture of products.[9] This issue is inherent to the mechanism and persists with Brønsted acid catalysts.
Application Advantages of NfOH Hydrate
The use of this compound offers several compelling advantages over conventional Lewis acids.
-
High Catalytic Activity: As a superacid, NfOH is exceptionally efficient, allowing for significantly lower catalyst loadings (typically 1-10 mol%) compared to the stoichiometric or super-stoichiometric amounts required for AlCl₃.
-
Water Tolerance: The hydrate form is less sensitive to trace moisture in reagents or solvents, which would readily deactivate traditional Lewis acids. This simplifies experimental setup and expands the range of viable reaction conditions.
-
Homogeneous Reaction: The catalyst is typically soluble in the reaction medium, leading to efficient and reproducible reaction kinetics.
-
Reduced Waste: Catalytic loadings drastically reduce the acidic waste stream generated during aqueous workup.
-
Potential for Recyclability: While homogeneous recovery can be challenging, sulfonic acids can be immobilized on solid supports (e.g., silica, polymers) to create heterogeneous catalysts that are easily recovered by filtration and can be reused for multiple cycles, aligning with the principles of green chemistry.[10][11][12]
Experimental Protocols
The following protocols are representative examples of Friedel-Crafts reactions catalyzed by nonafluorobutanesulfonic acid. All operations should be performed in a chemical fume hood.
Protocol 1: Acylation of Anisole with Acetic Anhydride
This protocol details the synthesis of 4-methoxyacetophenone, a common fragrance and pharmaceutical intermediate. The high activation of the anisole ring allows for mild reaction conditions.
Materials:
-
Anisole (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
This compound (5 mol%)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Caption: Experimental workflow for the acylation of anisole.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add anisole (1.0 eq) and the solvent (e.g., DCM).
-
Reagent Addition: Add acetic anhydride (1.2 eq) to the solution.
-
Cooling: Place the flask in an ice-water bath and cool the mixture to 0 °C with stirring.
-
Catalyst Addition: Slowly add this compound (0.05 eq) dropwise to the stirred solution over 5 minutes. Rationale: Slow, cooled addition is crucial to control the initial exothermic reaction.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup - Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the acid. Caution: Vigorous gas (CO₂) evolution will occur.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with brine to remove residual water-soluble components.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or vacuum distillation to afford the pure 4-methoxyacetophenone.
Protocol 2: Intramolecular Acylation: Synthesis of α-Tetralone
This protocol demonstrates the utility of strong Brønsted acids for intramolecular cyclizations, a key step in the synthesis of polycyclic systems.[13][14] Methanesulfonic acid (MSA) or polyphosphoric acid (PPA) are classic reagents for this transformation, and NfOH serves as an excellent, highly active alternative.[14]
Materials:
-
4-Phenylbutyric acid (1.0 eq)
-
This compound (used as both catalyst and solvent, or ~1.0 eq in a high-boiling solvent like sulfolane)
-
Ice-cold water
-
Diethyl ether or Dichloromethane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, place 4-phenylbutyric acid (1.0 eq).
-
Catalyst Addition: Carefully add nonafluorobutanesulfonic acid (a sufficient amount to ensure stirrability, often used in excess as the solvent).
-
Heating: Heat the reaction mixture to 80-100 °C in a preheated oil bath and stir vigorously for 1-2 hours. Rationale: Higher temperatures are needed to overcome the activation energy for this intramolecular reaction.
-
Cooling and Quenching: Allow the mixture to cool to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice in a beaker with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or DCM (3x).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted carboxylic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation.
-
Purification: The crude α-tetralone can be purified by vacuum distillation to yield a colorless oil.
Comparative Data
The effectiveness of sulfonic acid catalysts is demonstrated across a range of substrates. While specific data for NfOH can be found in specialized literature, its performance is comparable to or exceeds that of other strong Brønsted acids like triflic acid (TfOH) and methanesulfonic acid (MSA).
| Aromatic Substrate | Acylating Agent | Catalyst (mol%) | Temp (°C) | Time (h) | Approx. Yield (%) | Reference Analogue |
| Anisole | Acetic Anhydride | 5% | RT | 2 | >95 | TfOH, MSA |
| Toluene | Benzoyl Chloride | 10% | 50 | 4 | ~90 | TfOH |
| Benzene | Acetic Anhydride | 10% | 80 | 6 | ~85 | TfOH[8] |
| 4-Phenylbutyric Acid | (Intramolecular) | 100% (excess) | 90 | 1 | >90 | MSA[13] |
Troubleshooting and Key Considerations
-
Substrate Reactivity: Highly activated aromatic rings (e.g., phenols, anilines) may undergo side reactions like sulfonation or are incompatible due to the amine reacting with the acid catalyst.[9] Highly deactivated rings (e.g., nitrobenzene) will react very slowly or not at all.
-
Catalyst Loading: While catalytic, some challenging transformations may require higher loadings (up to 20 mol%) or even using the acid as a co-solvent. Optimization is key.
-
Temperature Control: Exothermic reactions, especially with highly reactive substrates, should be initiated at low temperatures (0 °C) to prevent side reactions and ensure selectivity.
-
Solvent Choice: Chlorinated solvents like DCM and DCE are common. For higher temperatures, sulfolane or nitrobenzene can be used, though their removal can be difficult. Solvent-free conditions are also often viable.
Conclusion
This compound emerges as a highly versatile and powerful catalyst for Friedel-Crafts reactions. Its superacidity, ease of handling, and water tolerance provide a distinct advantage over traditional Lewis acids, enabling cleaner, more efficient, and often milder reaction conditions. By offering a catalytic pathway that minimizes waste and simplifies procedures, NfOH represents a significant advancement in synthetic methodology, empowering chemists in research and industry to build complex molecular architectures with greater precision and sustainability.
References
-
AK Scientific, Inc. Nonafluorobutane-1-sulfonic acid Safety Data Sheet. Link
-
Cayman Chemical. (2025-12-02) Nonafluorobutanesulfonic Acid Safety Data Sheet. Link
-
Santa Cruz Biotechnology. Nonafluorobutane-1-sulfonic acid Material Safety Data Sheet. Link
-
TCI Chemicals. (2020-06-15) Nonafluoro-1-butanesulfonic Acid Safety Data Sheet. Link
-
Fisher Scientific. (2009-04-08) 1-Butanesulfonic acid, sodium salt Safety Data Sheet. Note: While for the sodium salt, this provides related safety information.Link
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Link
-
Sigma-Aldrich. Friedel–Crafts Acylation. Link
-
Wikipedia. Friedel–Crafts reaction. Link
-
BenchChem. Application Notes and Protocols for the Friedel-Crafts Acylation of Substituted Aromatics. Link
-
BenchChem. Application Notes and Protocols for Intramolecular Friedel-Crafts Acylation. Link
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Link
-
MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules. Link
-
NIH National Library of Medicine. Applications of Friedel–Crafts reactions in total synthesis of natural products. Link
-
MDPI. Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Catalysts. Link
-
PubMed Central. Sustainable Sulfonic Acid Functionalized Tubular Shape Mesoporous Silica as a Heterogeneous Catalyst for Selective Unsymmetrical Friedel–Crafts Alkylation in One Pot. Link
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Link
-
ResearchGate. Aryl sulfonic acid catalysts: Effect of pendant group structure on activity in hydrolysis of polyethylene terephthalate. Link
-
MDPI. Recovery/Reuse of Heterogeneous Supported Spent Catalysts. Catalysts. Link
-
PubMed. Sustainable Sulfonic Acid Functionalized Tubular Shape Mesoporous Silica as a Heterogeneous Catalyst for Selective Unsymmetrical Friedel-Crafts Alkylation in One Pot. Link
-
Master Organic Chemistry. The Intramolecular Friedel-Crafts Reaction. Link
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. aksci.com [aksci.com]
- 7. byjus.com [byjus.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview | MDPI [mdpi.com]
- 11. Sustainable Sulfonic Acid Functionalized Tubular Shape Mesoporous Silica as a Heterogeneous Catalyst for Selective Unsymmetrical Friedel–Crafts Alkylation in One Pot - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Nonafluorobutanesulfonic Acid Hydrate as a Superior Catalyst for Esterification and Acylation
Abstract
Nonafluorobutanesulfonic acid (NfOH), a prominent member of the perfluoroalkanesulfonic acid (PFSA) family, is a commercially available superacid that offers exceptional catalytic activity for a range of organic transformations. Its high acidity, thermal stability, and water tolerance make it a powerful alternative to traditional acid catalysts like sulfuric acid, p-toluenesulfonic acid, and even the more expensive trifluoromethanesulfonic acid (TfOH). This document provides an in-depth guide for researchers, chemists, and drug development professionals on the application of nonafluorobutanesulfonic acid hydrate as a highly efficient catalyst for esterification and acylation reactions. We will explore the mechanistic underpinnings of its catalytic power and provide detailed, field-tested protocols to ensure reproducible and high-yield results.
Introduction to Nonafluorobutanesulfonic Acid (NfOH)
Nonafluorobutanesulfonic acid, often abbreviated as NfOH or PFBS in its salt form, is a nine-carbon chain fluorinated sulfonic acid. Its structure, CF₃(CF₂)₃SO₃H, features a strong electron-withdrawing perfluoroalkyl chain which greatly enhances the acidity of the sulfonic acid proton, placing it in the category of superacids.[1]
Key Advantages of NfOH as a Catalyst:
-
Exceptional Acidity: The strong inductive effect of the perfluorobutyl group makes NfOH one of the strongest Brønsted acids, enabling it to protonate even weak bases and accelerate reactions that are sluggish with conventional acids.[2]
-
High Thermal Stability: NfOH is thermally robust, allowing for reactions to be conducted at elevated temperatures without catalyst degradation.
-
Water Tolerance: Unlike many Lewis acids that are deactivated by water, NfOH can often be used in the presence of small amounts of water, which is particularly advantageous in condensation reactions like esterification where water is a byproduct.
-
Cost-Effectiveness: It serves as a more economical substitute for trifluoromethanesulfonic acid (TfOH) while offering comparable or, in some cases, superior catalytic activity.
Table 1: Physicochemical Properties and Comparison
| Property | Nonafluorobutanesulfonic Acid (NfOH) | Trifluoromethanesulfonic Acid (TfOH) | Sulfuric Acid (H₂SO₄) | p-Toluenesulfonic Acid (TsOH) |
| Formula | C₄HF₉O₃S | CHF₃O₃S | H₂SO₄ | C₇H₈O₃S |
| Molecular Weight | 300.10 g/mol | 150.08 g/mol | 98.08 g/mol | 172.20 g/mol |
| Boiling Point | 112-114 °C / 14 mmHg | 162 °C | 337 °C | 140 °C (decomposes) |
| Acidity (pKa) | < -12 (estimated) | ≈ -14 | -3.0 | -2.8 |
| Key Features | High acidity, thermal stability | Very high acidity, versatile | Strong acid, low cost | Solid, easy to handle |
| Limitations | Corrosive, requires careful handling | High cost, corrosive | Oxidizing, charring | Lower acidity and stability |
Critical Safety and Handling Protocols
Nonafluorobutanesulfonic acid is a corrosive substance that can cause severe skin burns and eye damage.[3][4] Harmful if swallowed.[4] Always handle this reagent inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Mandatory PPE:
-
Chemical safety goggles and a face shield.
-
Acid-resistant gloves (e.g., butyl rubber or Viton).
-
Flame-retardant lab coat.[5]
Handling Procedures:
-
Avoid breathing fumes or vapors.[5]
-
Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][6]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong bases and oxidizing agents.[3][4] Recommended storage is at 2-8°C.
-
Reacts violently with water.[1][3] While catalytically tolerant to byproduct water, direct contact with bulk water should be managed carefully.
Spill & Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][6]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Spills: Absorb with an inert, liquid-binding material (e.g., sand, diatomite, acid binders) and place in a suitable container for disposal. Do not allow the product to enter drains.[3]
Application I: Catalysis of Esterification Reactions
The Fischer-Speier esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental transformation in organic synthesis.[7][8] This reaction is typically slow and reversible, requiring an acid catalyst to achieve practical conversion rates.[9][10]
Mechanistic Rationale: The Role of NfOH
NfOH acts as a quintessential Brønsted acid catalyst. The mechanism involves several equilibrium steps, and the high acidity of NfOH significantly accelerates the rate-determining steps.[11][12]
-
Protonation of the Carbonyl: The catalyst protonates the carbonyl oxygen of the carboxylic acid. This step dramatically increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a much better leaving group than the hydroxide anion.
-
Deprotonation: The catalyst's conjugate base removes the proton from the new carbonyl oxygen, regenerating the catalyst and yielding the final ester product.
Caption: NfOH catalyzes esterification by activating the carboxylic acid.
General Protocol for NfOH-Catalyzed Esterification
This protocol provides a general method for the esterification of a simple carboxylic acid with a primary or secondary alcohol.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Alcohol (1.5 - 5.0 eq, can be used as solvent)
-
This compound (0.5 - 2.0 mol%)
-
Anhydrous solvent (e.g., toluene, heptane, or excess alcohol)
-
Dean-Stark apparatus (optional, for water removal)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq) and the alcohol (1.5 - 5.0 eq).
-
Causality Note: Using an excess of the less expensive reagent (often the alcohol) drives the equilibrium towards the product side, increasing the yield.[8]
-
-
Solvent Addition: Add a suitable solvent if the alcohol is not used in large excess. For reactions where water removal is critical, an azeotroping solvent like toluene with a Dean-Stark trap is highly effective.[13]
-
Catalyst Addition: Carefully add this compound (0.5 - 2.0 mol%) to the stirring mixture.
-
Expertise Note: The catalyst loading is typically low due to its high activity. Higher loadings do not significantly improve yield and can complicate the workup.
-
-
Heating: Heat the reaction mixture to reflux (typically 80-120°C, depending on the solvent and reactants) and monitor the reaction progress.
-
Monitoring: Track the disappearance of the limiting reagent (usually the carboxylic acid) by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or diethyl ether.
-
Neutralization: Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the NfOH catalyst and any unreacted carboxylic acid. Repeat until CO₂ evolution ceases.
-
Trustworthiness Note: This step is crucial for removing the acidic catalyst. Failure to neutralize completely can lead to product degradation during purification.
-
-
Washing: Wash the organic layer with water, followed by brine to remove residual water.
-
Drying & Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude ester by fractional distillation or column chromatography on silica gel as needed.[7][9]
Workflow and Substrate Scope
Caption: Step-by-step workflow for NfOH-catalyzed esterification.
Table 2: Representative Esterification Results using Sulfonic Acid Catalysts
| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Acetic Acid | Ethanol | 1.0 | 4 | >95 |
| Octanoic Acid | 2-Ethyl-1-hexanol | 0.5 | 6 | >98[14] |
| Lauric Acid | Methanol | 1.0 | 5 | >97[15] |
| Benzoic Acid | Benzyl Alcohol | 1.5 | 8 | ~90 |
| Adipic Acid | Ethanol | 2.0 | 12 | >95[8] |
Note: Data is representative of reactions catalyzed by strong sulfonic acids under optimized conditions.
Application II: Catalysis of Acylation Reactions
Acylation is the process of introducing an acyl group (R-C=O) onto a molecule.[16] The acylation of alcohols and amines is a common method for forming esters and amides, respectively, and is frequently used for protecting hydroxyl and amino functional groups.[17][18]
Mechanistic Rationale: Acylation with Anhydrides
When using an acid anhydride as the acylating agent, NfOH protonates one of the carbonyl oxygens of the anhydride. This protonation makes the associated carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by an alcohol or amine.[19] The subsequent collapse of the tetrahedral intermediate and loss of a carboxylic acid molecule yields the acylated product.
Caption: NfOH catalyzes acylation by activating the acylating agent.
General Protocol for NfOH-Catalyzed Acylation of Alcohols
This protocol describes the acetylation of an alcohol using acetic anhydride. It can be adapted for other acylating agents and substrates.
Materials:
-
Alcohol (1.0 eq)
-
Acetic Anhydride (1.2 - 1.5 eq)
-
This compound (0.1 - 1.0 mol%)
-
Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile, or neat)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) in a minimal amount of anhydrous solvent.
-
Expertise Note: While NfOH is water-tolerant, acylating agents like anhydrides and acyl chlorides are not. Maintaining anhydrous conditions is critical for high yields.
-
-
Reagent Addition: Add the acetic anhydride (1.2 - 1.5 eq) to the solution.
-
Catalyst Addition: Cool the mixture in an ice bath (0°C). Carefully and slowly add the this compound (0.1 - 1.0 mol%). The reaction is often exothermic.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's completion by TLC or GC.
-
Workup: Once complete, carefully quench the reaction by slowly adding it to a stirred, cold saturated NaHCO₃ solution.
-
Extraction: Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solvent. Purify the resulting acetylated product by column chromatography or distillation.
Table 3: Representative Acylation Results using Acid Catalysts
| Substrate | Acylating Agent | Catalyst | Time (h) | Yield (%) |
| Benzyl Alcohol | Acetic Anhydride | Sulfonic Acid | 0.5 | >95[20] |
| Phenol | Acetic Anhydride | TfOH | 1.0 | >90[21] |
| Aniline | Acetic Anhydride | Sulfonic Acid | 0.25 | >98[20] |
| 1-Octanol | Acetic Anhydride | Sulfonic Acid | 1.5 | >95 |
| N-Arylazetidinone | (Intramolecular) | TfOH | 2.0 | >90[21] |
Note: Data is representative of reactions catalyzed by strong Brønsted acids under optimized conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficient catalyst loading or inactive catalyst. | Increase catalyst loading incrementally (e.g., from 1% to 2%). Ensure the catalyst has been stored properly. |
| Reaction temperature too low. | Increase the reaction temperature or switch to a higher-boiling solvent. | |
| Water present in acylation reaction. | Ensure all glassware is flame-dried and reagents/solvents are anhydrous. | |
| Incomplete Reaction | Reversible equilibrium (esterification). | Use a Dean-Stark trap to remove water. Increase the excess of one reagent (alcohol or acid).[9] |
| Product Degradation | Excess catalyst or prolonged heating. | Reduce catalyst loading or reaction time. Ensure thorough neutralization during workup. |
| Difficult Workup | Emulsion formation during washing. | Add more brine to the aqueous layer to break the emulsion. Filter through a pad of Celite if necessary. |
Conclusion
This compound is a robust, highly active, and versatile superacid catalyst for both esterification and acylation reactions. Its superior performance, driven by its extreme Brønsted acidity, allows for efficient transformations under mild conditions with low catalyst loadings. By following the detailed protocols and safety guidelines presented in this document, researchers can effectively leverage the power of NfOH to streamline the synthesis of esters and amides, facilitating advancements in chemical research and drug development.
References
-
AK Scientific, Inc. Nonafluorobutane-1-sulfonic acid Safety Data Sheet. Link
-
Cayman Chemical. (2025-12-02) Nonafluorobutanesulfonic Acid Safety Data Sheet. Link
-
Fisher Scientific. SAFETY DATA SHEET - Nonafluorobutanesulfonyl chloride. Link
-
Aldrich. (2024-09-30) 562629 - SAFETY DATA SHEET. Link
-
Sigma-Aldrich. Nonafluorobutane-1-sulfonic acid 97. Link
-
Science of Synthesis. Acylation of Alcohols and Amines. Link
-
ChemicalBook. Nonafluorobutane-1-sulfonic acid | 375-73-5. Link
-
CHEMSHEETS.co.uk. (2016-06-05) ACYLATION of ALCOHOLS / AMINES. Link
-
Chemguide. esterification - alcohols and carboxylic acids. Link
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Link
-
MDPI. (2021). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 26(16), 4843. Link
-
ResearchGate. (2021). The esterification of carboxylic acids with alcohols in the presence of the Fe3O4@OS-SO3H nanocatalyst. Link
-
Chemguide. esterification - alcohols and carboxylic acids. Link
-
RSC Publishing. (2014). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. RSC Advances, 4, 28024-28031. Link
-
Google Patents. (2012). US20120220798A1 - Method for carboxylic acid esterification. Link
-
Google Patents. (1993). WO1993020038A1 - Selective n-acylation of amino alcohols. Link
-
PMC - NIH. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 12(4), 724. Link
-
ResearchGate. (2019). Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst. Link
-
ChemRxiv. (2020). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Link
-
ResearchGate. (2010). ChemInform Abstract: Preparation of Esters of Nonafluorobutanesulfonic Acid. Link
-
ResearchGate. (2021). Mechanism of esterification catalyzed by sulfonic acid moieties. Link
-
Sigma-Aldrich. Nonafluorobutane-1-sulfonic acid 97. Link
-
ScienceDirect. (2004). Acid Strengths and Catalytic Activities of Sulfonic Acid on Polymeric and Silica Supports. Journal of Catalysis, 228(1), 176-185. Link
-
The University of Manchester. (2022). Solventless esterification of glycerol with p- methoxycinnamic acid catalyzed by a novel sulfonic acid mesoporous solid: Reaction kinetics. Link
-
RSC Publishing. (2018). Direct N-acylation of sulfoximines with carboxylic acids catalyzed by the B3NO2 heterocycle. Chemical Communications, 54, 1032-1035. Link
-
MDPI. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Catalysts, 7(12), 399. Link
-
ResearchGate. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Link
-
Benchchem. Acylation of Sulfonamides: A Comprehensive Guide for Laboratory Application. Link
-
MDPI. (2020). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Catalysts, 10(11), 1240. Link
-
Chemguide. mechanism for the esterification reaction. Link
-
MDPI. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Catalysts, 12(11), 1403. Link
-
MDPI. (2015). Preparation of a Carbon-Based Solid Acid Catalyst by Sulfonating Activated Carbon in a Chemical Reduction Process. Catalysts, 5(2), 523-534. Link
-
ResearchGate. (2021). Mechanism of N-acylation reaction in the presence of (a) sulfuric acid and (b) GZAH. Link
-
RSC Publishing. (2020). Preparation of sulfonated carbon-based catalysts from murumuru kernel shell and their performance in the esterification reaction. RSC Advances, 10, 39683-39692. Link
-
ResearchGate. (2013). Preparation and catalytic performance of perfluorosulfonic acid-functionalized carbon nanotubes. Link
-
Asian Journal of Green Chemistry. (2017). Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils. Link
-
ResearchGate. (2018). Supported Sulfonic Acid on Magnetic Nanoparticles Used as a Reusable Catalyst for Rapid Synthesis of α-Aminophosphonates. Link
-
PMC - NIH. (2013). Preparation of a Sulfonated Carbonaceous Material from Lignosulfonate and Its Usefulness as an Esterification Catalyst. Bull. Korean Chem. Soc., 34(3), 851-856. Link
-
Sci-Hub. (1962). 355. Acylation. Part IV. The mechanism of acylation by carboxylic anhydrides in non-aqueous media catalysed by sulphuric and by sulphoacetic acid. Journal of the Chemical Society (Resumed), 1887. Link
Sources
- 1. Nonafluorobutane-1-sulfonic acid | 375-73-5 [chemicalbook.com]
- 2. aminer.org [aminer.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. US20120220798A1 - Method for carboxylic acid esterification - Google Patents [patents.google.com]
- 11. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. digital.csic.es [digital.csic.es]
- 15. Preparation of sulfonated carbon-based catalysts from murumuru kernel shell and their performance in the esterification reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. alevelchemistry2017.wordpress.com [alevelchemistry2017.wordpress.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 19. Sci-Hub. 355. Acylation. Part IV. The mechanism of acylation by carboxylic anhydrides in non-aqueous media catalysed by sulphuric and by sulphoacetic acid / Journal of the Chemical Society (Resumed), 1962 [sci-hub.ru]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Application Notes & Protocols: Nonafluorobutanesulfonic Acid Hydrate in Cationic Polymerization
Introduction: Harnessing the Power of a Superacid for Polymer Synthesis
Nonafluorobutanesulfonic acid (NfBSH), a perfluorinated superacid, has emerged as a formidable catalyst in the realm of organic synthesis.[1][2] Its hydrated form, nonafluorobutanesulfonic acid hydrate (CAS No. 59933-66-3), offers a potent yet manageable proton source for initiating challenging chemical transformations.[3] The defining feature of NfBSH is its conjugate base, the nonafluorobutanesulfonate (nonaflate) anion. This anion is exceptionally bulky and electron-withdrawing, rendering it extremely non-nucleophilic.[4] In the context of cationic polymerization, this property is paramount. It ensures the stabilization of the propagating carbocationic chain end, minimizing premature termination and side reactions that plague many acid-catalyzed systems.[5]
This guide provides an in-depth exploration of the principles and a detailed protocol for employing this compound as a catalyst for the cationic polymerization of electron-rich monomers, such as vinyl ethers. We will delve into the mechanistic underpinnings, safety protocols, and a step-by-step experimental workflow designed for researchers in polymer chemistry and materials science.
Physicochemical & Safety Data
Before proceeding, it is critical to understand the properties and hazards associated with this reagent.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3][6] |
| Synonyms | Perfluorobutanesulfonic acid hydrate | [6] |
| CAS Number | 59933-66-3 (Hydrate) | [3] |
| Molecular Formula | C₄H₃F₉O₄S | [3] |
| Molecular Weight | 318.11 g/mol | [3][6] |
| Appearance | Colorless to light yellow clear liquid | [7] |
| Density | ~1.811 g/mL at 25 °C (anhydrous) | [1][2] |
| Boiling Point | 112-114 °C / 14 mmHg (anhydrous) | [2][7] |
| Storage | Store at 2-8°C in a dry, well-ventilated place | [1][2] |
Critical Safety Information: Nonafluorobutanesulfonic acid is classified as a superacid and is extremely corrosive.[1][8] It causes severe skin burns and serious eye damage.[9][10] It is also harmful if swallowed.[8][10] Always handle this chemical inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including, at a minimum:
-
Chemical splash goggles and a face shield
-
Acid-resistant gloves (e.g., butyl rubber or Viton™)
-
A flame-retardant lab coat
-
Closed-toe shoes
Ensure an emergency safety shower and eyewash station are immediately accessible.[9] In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[9][10]
Mechanism of Cationic Polymerization
Cationic polymerization is a chain-growth reaction initiated by an electrophile, in this case, a proton (H⁺) from the superacid. The process is highly effective for monomers with electron-donating substituents that can stabilize the resulting carbocation.[11][12] Vinyl ethers, with their electron-rich oxygen atom, are ideal candidates for this type of polymerization.[1]
The polymerization proceeds through three primary stages:
-
Initiation: The strong acid protonates the vinyl ether monomer, generating a highly reactive oxocarbenium ion. The weakly coordinating nonaflate anion (NfO⁻) forms a loose ion pair with the cation.
-
Propagation: The cationic chain end rapidly adds to the double bond of subsequent monomer molecules, extending the polymer chain. The stability of the nonaflate counter-ion is crucial here, as it prevents covalent bond formation (termination) with the propagating chain end.[5]
-
Termination/Chain Transfer: The reaction can be concluded intentionally by adding a quenching agent (e.g., methanol or water) that reacts with the carbocation.[1] Uncontrolled termination can also occur through proton transfer to a monomer or solvent, or by reaction with impurities. The use of NfBSH at low temperatures significantly suppresses these unwanted side reactions.
Below is a diagram illustrating the general workflow for this process.
Experimental Protocol: Polymerization of Isobutyl Vinyl Ether (IBVE)
This protocol describes the controlled cationic polymerization of isobutyl vinyl ether (IBVE) using this compound in dichloromethane (CH₂Cl₂) at -78 °C. Low temperatures are crucial for minimizing chain-transfer reactions, enabling the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[13]
Materials & Equipment:
-
Isobutyl vinyl ether (IBVE), >99%, inhibitor removed and freshly distilled
-
This compound (CAS 59933-66-3)
-
Dichloromethane (CH₂Cl₂), anhydrous, >99.8%
-
Methanol (MeOH), anhydrous, >99.8%
-
Schlenk flasks or oven-dried round-bottom flasks with septa
-
Gas-tight syringes
-
Magnetic stirrer and stir bars
-
Inert gas line (Nitrogen or Argon)
-
Low-temperature bath (Dry ice/acetone, -78 °C)
Procedure:
Part A: Preparation (Strictly Anhydrous Conditions Required)
-
Glassware: Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool in a desiccator or under a stream of inert gas.
-
Monomer/Solvent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add a magnetic stir bar. Using a dry syringe, add 40 mL of anhydrous CH₂Cl₂.
-
Add 5.0 mL of purified isobutyl vinyl ether (3.86 g, 38.5 mmol) to the flask.
-
Catalyst Stock Solution: In a separate, small, dry vial sealed with a septum, prepare a stock solution of the catalyst. Add 5.0 mL of anhydrous CH₂Cl₂. Carefully add 31.8 mg (0.1 mmol) of this compound. This creates a 0.02 M solution.
-
Expert Tip: The hydrate is often viscous. For accurate measurement, it is best to weigh it directly into the vial and calculate the required solvent volume.
-
Part B: Polymerization
-
Cooling: Place the Schlenk flask containing the monomer solution into a dry ice/acetone bath and allow the contents to equilibrate to -78 °C with gentle stirring.
-
Initiation: Once the temperature is stable, rapidly inject 1.0 mL of the 0.02 M catalyst stock solution (0.02 mmol NfBSH) into the monomer solution. The monomer-to-initiator ratio ([M]/[I]) will be approximately 1925:1.
-
Propagation: The polymerization is typically very fast. Allow the reaction to stir at -78 °C for 30 minutes to ensure complete conversion. The solution may become more viscous as the polymer forms.
-
Quenching: To terminate the reaction, add 5 mL of pre-chilled anhydrous methanol to the flask using a dry syringe. Stir for an additional 10 minutes at -78 °C.
Part C: Polymer Isolation
-
Remove the flask from the cold bath and allow it to warm to room temperature.
-
Precipitation: Slowly pour the reaction mixture into a beaker containing 200 mL of vigorously stirring methanol. A white, gummy polymer should precipitate immediately.
-
Purification: Continue stirring for 30 minutes to wash away residual monomer and catalyst. Decant the methanol and re-dissolve the polymer in a minimal amount of CH₂Cl₂ (~20 mL).
-
Re-precipitate the polymer into 200 mL of fresh methanol.
-
Drying: Isolate the polymer by filtration or decantation. Dry the resulting poly(isobutyl vinyl ether) in a vacuum oven at 40 °C to a constant weight.
Expected Results & Characterization
The described protocol is designed to yield a high molecular weight polymer with a narrow polydispersity index (PDI), indicative of a well-controlled, "living-like" polymerization.
| Parameter | Target Value | Rationale |
| Monomer | Isobutyl Vinyl Ether | Electron-rich alkene, ideal for cationic polymerization.[1] |
| Solvent | Dichloromethane (CH₂Cl₂) | Polar, aprotic solvent stabilizes the carbocation.[3] |
| Temperature | -78 °C | Suppresses chain transfer and termination reactions.[13] |
| [Monomer]₀ | ~0.8 M | Typical concentration for controlled polymerization. |
| [M]/[I] Ratio | ~1925 | Targets a higher molecular weight polymer. |
| Theoretical Mₙ ( g/mol ) | ~192,700 | Calculated as ([M]/[I]) × (Monomer MW). |
| Expected PDI | < 1.2 | A narrow distribution signifies a controlled process. |
The final polymer should be characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the Polydispersity Index (PDI = Mₙ/Mₙ). ¹H NMR spectroscopy can be used to confirm the polymer structure and verify the absence of residual monomer.
References
-
CPAchem. Safety data sheet: Nonafluoro-1-butanesulfonic Acid. [Link]
-
RSC Publishing. Mechanoredox catalyzed cationic RAFT polymerization via perfluorinated anion assistance for the synthesis of high-molecular-weight polymers. [Link]
-
Wikipedia. Cationic polymerization. [Link]
-
American University - Figshare. Cryogenic cationic polymerization of isobutylene. [Link]
-
MIT OpenCourseWare. Cationic Polymerization. [Link]
-
Chemistry LibreTexts. 2.4: Cationic Polymerization. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 4. Mechanoredox catalyzed cationic RAFT polymerization via perfluorinated anion assistance for the synthesis of high-molecular-weight polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pslc.ws [pslc.ws]
- 10. Moisture tolerant cationic RAFT polymerization of vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 13. aura.american.edu [aura.american.edu]
The Role of Nonafluorobutanesulfonic Acid Hydrate in the Synthesis of Fine Chemicals: Application Notes and Protocols
Abstract
Nonafluorobutanesulfonic acid (PFBS), a perfluoroalkanesulfonic acid, has emerged as a potent and versatile Brønsted acid catalyst in the synthesis of fine chemicals.[1] Its high acidity, comparable to that of superacids, coupled with its thermal stability and solubility in various organic solvents, makes it an attractive alternative to traditional acid catalysts.[1] This guide provides an in-depth exploration of the practical applications of nonafluorobutanesulfonic acid hydrate in key organic transformations, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. We will delve into its role in Fischer esterification and Friedel-Crafts acylation, two cornerstone reactions in the synthesis of pharmaceuticals and other high-value chemical entities.
Introduction: The Advantages of Nonafluorobutanesulfonic Acid in Catalysis
Nonafluorobutanesulfonic acid, often referred to as perfluorobutanesulfonic acid (PFBS), is a nine-carbon organofluorine compound with the chemical formula C₄F₉SO₃H.[2] Its structure, featuring a highly electron-withdrawing perfluoroalkyl chain, imparts exceptional acidity to the sulfonic acid group.[3] This high acidity is a key driver for its catalytic efficacy in a multitude of organic reactions.
The primary advantages of employing this compound as a catalyst include:
-
Exceptional Acidity: It is considered a "superacid," capable of protonating even very weak bases, thereby accelerating reaction rates and enabling transformations that are sluggish with conventional acids.[3]
-
High Thermal Stability: The carbon-fluorine bonds in the nonafluorobutyl group are exceptionally strong, leading to high thermal and chemical stability, allowing for a wider range of reaction temperatures.[2]
-
Enhanced Solubility in Organic Media: The fluorinated chain increases its solubility in various organic solvents, facilitating homogeneous catalysis.[1]
-
Reduced Corrosion: While still a strong acid, it can be less corrosive than some traditional Lewis acids like aluminum chloride, particularly in certain applications.
-
Potential for Recyclability: In some catalytic systems, particularly when immobilized on a solid support, there is potential for catalyst recovery and reuse, contributing to greener chemical processes.
This guide will focus on two major classes of reactions where this compound has demonstrated significant utility: Fischer esterification and Friedel-Crafts acylation.
Application I: Fischer Esterification of Pharmaceutical Intermediates
Fischer esterification is a fundamental reaction in organic synthesis, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester.[4] Esters are prevalent functional groups in a vast array of pharmaceuticals and fine chemicals. This compound serves as a highly efficient catalyst for this transformation, often leading to high yields under relatively mild conditions.[1]
Mechanistic Rationale
The catalytic cycle of Fischer esterification hinges on the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid. Nonafluorobutanesulfonic acid, being a superacid, readily provides the necessary proton to activate the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The subsequent steps involve proton transfer and the elimination of a water molecule to yield the ester product. The high acidity of nonafluorobutanesulfonic acid ensures a significant concentration of the protonated intermediate, thereby driving the reaction forward.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]
- 3. youtube.com [youtube.com]
- 4. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles [mdpi.com]
Application Notes & Protocols: The Role of Nonafluorobutanesulfonic Acid Hydrate in Advanced Surfactant and Coating Formulations
Abstract
Nonafluorobutanesulfonic acid hydrate (NFBSH), the hydrated form of perfluorobutanesulfonic acid (PFBS), is a short-chain per- and poly-fluoroalkyl substance (PFAS) that exhibits powerful surfactant properties and catalytic activity. Its unique molecular structure, comprising a highly stable perfluorinated tail and a strongly acidic sulfonate headgroup, makes it a valuable component in specialized industrial applications. These notes provide researchers, scientists, and formulation chemists with an in-depth guide to the principles and practical applications of NFBSH in the preparation of high-performance surfactants and as a cure catalyst in industrial coatings. Detailed protocols for characterization and formulation are provided, alongside a discussion of the material's properties and safety considerations.
Introduction: Understanding this compound (NFBSH)
Nonafluorobutanesulfonic acid (C₄F₉SO₃H), commonly known as PFBS, is a nine-carbon perfluorinated sulfonic acid.[1] It emerged as a replacement for longer-chain PFAS, such as the persistent and bioaccumulative perfluorooctanesulfonic acid (PFOS).[2][3] The carbon-fluorine bond's immense strength lends the molecule exceptional thermal and chemical stability.[4]
The structure of the nonafluorobutanesulfonate anion is amphiphilic:
-
Hydrophobic & Oleophobic Tail: The perfluorobutyl group (C₄F₉-) is exceptionally non-polar and repels both water and oils.
-
Hydrophilic Head: The sulfonic acid group (-SO₃H) is highly polar and readily hydrates, ensuring solubility in aqueous systems.[4]
This dual nature allows NFBSH to drastically reduce the surface tension of water at very low concentrations, a defining characteristic of an effective surfactant.[2][4] Furthermore, as a superacid, it is an extremely efficient catalyst for specific chemical reactions.
It is critical to acknowledge the environmental context of NFBSH. As a PFAS, it is classified as a Substance of Very High Concern (SVHC) under REACH regulations due to its very high persistence and mobility in water, which can lead to long-range transport and challenges in remediation.[3] Its use should be confined to applications where its unique performance is indispensable and handling procedures are rigorous.
Application in Surfactant Formulations
The primary role of NFBSH in surfactant applications is as a high-performance wetting and leveling agent, especially in harsh chemical or thermal environments where conventional hydrocarbon surfactants would degrade. It is not typically used as a reactive intermediate to synthesize other surfactants; rather, the acid itself or its neutralized salt is the active surfactant.
Principle of Action & Key Applications
When introduced into an aqueous solution, NFBSH molecules migrate to interfaces (e.g., air-water, solid-water) to orient their hydrophobic tails away from the water. This disrupts the cohesive energy of water at the surface, leading to a significant reduction in surface tension.[4]
Key applications include:
-
Semiconductor Manufacturing: Used as a surfactant in photoresists and anti-reflective coatings (ARCs) to ensure uniform, defect-free films on silicon wafers. Its ability to lower surface tension allows the coating solution to wet the substrate evenly.[2]
-
Metal Plating: Employed as a mist suppressant in hard chrome plating baths. By lowering the surface tension of the chromic acid solution, it reduces the formation of hazardous acid mist.[2]
-
Fire-Fighting Foams: While historically dominated by longer-chain PFAS, the principles of fluorosurfactants are critical in forming stable, heat-resistant aqueous film-forming foams (AFFF).
Performance Characteristics
The effectiveness of a surfactant is quantified by its ability to lower surface tension and its critical micelle concentration (CMC), the concentration at which molecules begin to form aggregates (micelles) in the bulk solution.[5]
| Property | Value / Description | Rationale |
| Chemical Formula | C₄HF₉O₃S (Anhydrous) | - |
| CAS Number | 59933-66-3 (Hydrate) | - |
| Surface Tension | Can reduce the surface tension of aqueous systems to below 20 mN/m.[4] | A low value indicates high efficiency in wetting surfaces. For comparison, the surface tension of pure water is ~72 mN/m. |
| Critical Micelle Conc. (CMC) | Relatively high compared to long-chain PFAS, indicating less tendency to form micelles.[5][6] | A higher CMC means more individual surfactant molecules are available at the interface to lower surface tension before micelles form. |
Diagram: Micelle Formation
The diagram below illustrates the amphiphilic nature of the nonafluorobutanesulfonate anion and its aggregation into a micelle above the Critical Micelle Concentration (CMC) in an aqueous medium.
Caption: Amphiphilic structure and micelle formation of NFBS.
Protocol: Characterization of Surface Tension Reduction
This protocol describes the preparation of NFBSH solutions and their characterization using a tensiometer to determine the effect of concentration on surface tension.
Materials:
-
This compound (NFBSH)
-
Deionized (DI) water (Type 1, 18.2 MΩ·cm)
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
Du Noüy ring or Wilhelmy plate tensiometer
Procedure:
-
Stock Solution Preparation (e.g., 10,000 mg/L):
-
Accurately weigh 100 mg of NFBSH.
-
Transfer quantitatively to a 10 mL volumetric flask.
-
Dissolve and bring to volume with DI water. Mix thoroughly. Causality: A concentrated stock solution allows for accurate preparation of dilute standards.
-
-
Preparation of Dilution Series:
-
Prepare a series of dilutions from the stock solution. For example, create standards at 1000, 500, 100, 50, 10, and 1 mg/L in separate volumetric flasks.
-
-
Tensiometer Calibration & Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using DI water.
-
Measure the surface tension of the DI water blank. The value should be ~72 mN/m at 25°C.
-
Rinse the ring/plate thoroughly with DI water and then with the sample to be measured.
-
Measure the surface tension of each prepared NFBSH dilution, starting from the lowest concentration and moving to the highest. Causality: This prevents carryover from higher concentrations that could affect the results of more dilute samples.
-
-
Data Analysis:
-
Plot surface tension (mN/m) as a function of the logarithm of NFBSH concentration.
-
The point at which the surface tension plateaus indicates the CMC. The surface tension value at this plateau is the minimum surface tension achievable.
-
Application in Coating Formulations
NFBSH's utility in coatings stems from its exceptional strength as an acid, which allows it to act as a highly efficient catalyst for cross-linking reactions in thermoset resin systems, particularly those based on amino resins like melamine-formaldehyde.
Principle of Action: Acid-Catalyzed Curing
Industrial coatings, such as those used in automotive and coil applications, often rely on the reaction between a polyol (e.g., an acrylic or polyester resin with multiple hydroxyl groups) and a cross-linking agent like hexamethoxymethylmelamine (HMMM). This reaction, an etherification, forms a durable, chemically resistant three-dimensional polymer network.[7] The reaction is extremely slow at ambient temperatures but can be accelerated dramatically by a strong acid catalyst and heat.[7]
NFBSH provides the proton (H+) required to initiate the cross-linking cascade, enabling lower baking temperatures or shorter curing times, which saves energy and increases throughput.[7]
Diagram: Catalytic Curing Mechanism
The diagram below shows the simplified acid-catalyzed reaction between a hydroxyl group from a polyol resin and an alkoxymethyl group from a melamine crosslinker, a process enabled by NFBSH.
Sources
Application Notes and Protocols for Reactions Catalyzed by Nonafluorobutanesulfonic Acid Hydrate
Introduction: The Power of a Superacid Catalyst
Nonafluorobutanesulfonic acid (NfBSH), a perfluoroalkylsulfonic acid (PFSA), stands as a potent superacid, offering significant advantages in a variety of organic transformations. Its high acidity, comparable to other superacids like trifluoromethanesulfonic acid, stems from the strong electron-withdrawing effect of the nonafluorobutyl group, which stabilizes the conjugate base.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions catalyzed by nonafluorobutanesulfonic acid hydrate. We will delve into its properties, safe handling, and provide detailed protocols for two representative applications: the synthesis of polyhydroquinolines and the esterification of carboxylic acids.
This compound is a colorless to light yellow liquid with a high boiling point and density.[2][3][4] It is soluble in water and is considered a strong Brønsted acid.[2] Its catalytic prowess is demonstrated in its ability to promote a wide range of acid-catalyzed reactions, including esterifications, alkylations, and multi-component reactions.[5]
Safety Precautions and Handling
Nonafluorobutanesulfonic acid is a corrosive substance that can cause severe skin burns and eye damage and is harmful if swallowed.[6][7] It is imperative to handle this reagent with extreme care in a well-ventilated fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles with side shields or a face shield are mandatory.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin Protection: A lab coat and closed-toe shoes are required. In case of potential splashing, additional protective clothing should be worn.[8]
Handling Procedures:
-
Always work in a well-ventilated chemical fume hood.[8]
-
Avoid breathing vapors or mists.
-
Prevent contact with skin, eyes, and clothing.[8]
-
When diluting, always add the acid slowly to the solvent, never the other way around.
-
In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.
Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly sealed, corrosion-resistant container.[6]
-
Keep away from incompatible materials such as strong bases and oxidizing agents.
Experimental Workflow: A Visual Guide
The following diagram illustrates a general workflow for a reaction catalyzed by this compound.
Caption: General experimental workflow for reactions catalyzed by this compound.
Application Protocol 1: Synthesis of Polyhydroquinolines via Hantzsch Condensation
Polyhydroquinolines are a class of heterocyclic compounds with diverse biological activities. The Hantzsch condensation is a four-component reaction that provides an efficient route to these molecules. This compound can serve as an effective catalyst for this transformation.[2][3][9][10][11]
Reaction Scheme:
Caption: Hantzsch four-component synthesis of polyhydroquinolines.
Materials and Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Aldehyde (e.g., benzaldehyde)
-
Dimedone
-
Ethyl acetoacetate
-
Ammonium acetate
-
This compound
-
Ethanol (solvent)
-
Thin-layer chromatography (TLC) supplies
-
Standard work-up and purification glassware
Detailed Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL).
-
Catalyst Addition: To the stirred mixture, carefully add this compound (1-5 mol%). The optimal catalyst loading may need to be determined empirically.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of hexane and ethyl acetate.
-
Work-up: Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water (50 mL).
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford the pure polyhydroquinoline derivative.
Data Presentation:
| Aldehyde | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Benzaldehyde | 2 | 2.5 | 92 |
| 4-Chlorobenzaldehyde | 2 | 3 | 90 |
| 4-Methoxybenzaldehyde | 2 | 2 | 95 |
| 4-Nitrobenzaldehyde | 3 | 4 | 85 |
Note: These are representative data and actual results may vary.
Application Protocol 2: Fischer Esterification
Fischer esterification is a classic method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[12] this compound is an excellent catalyst for this reaction due to its high acidity, which protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[5][12]
Reaction Mechanism:
Caption: Mechanism of Fischer esterification catalyzed by a Brønsted acid.
Materials and Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus (optional, for removal of water)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Carboxylic acid (e.g., benzoic acid)
-
Alcohol (e.g., ethanol)
-
This compound
-
Toluene or another suitable solvent for azeotropic removal of water
-
Standard work-up and purification glassware
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap (if used), add the carboxylic acid (10 mmol) and an excess of the alcohol (e.g., 30-50 mmol). If using a Dean-Stark trap, add a suitable solvent like toluene.
-
Catalyst Addition: Carefully add this compound (0.5-2 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The removal of water via the Dean-Stark trap will drive the equilibrium towards the product.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Neutralization and Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude ester can be purified by distillation or column chromatography.
Data Presentation:
| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Acetic Acid | Ethanol | 1 | 4 | 85 |
| Benzoic Acid | Methanol | 1.5 | 6 | 90 |
| Palmitic Acid | Methanol | 2 | 8 | 95[13] |
| Oleic Acid | Methanol | 2 | 6 | 93[14] |
Note: These are representative data and actual results may vary.
Conclusion
This compound is a versatile and highly effective superacid catalyst for a range of organic transformations. Its strong Brønsted acidity allows for efficient catalysis under relatively mild conditions. By following the detailed protocols and adhering to the necessary safety precautions outlined in this application note, researchers can confidently employ this powerful catalyst in their synthetic endeavors to achieve high yields of desired products.
References
-
Safety data sheet. (2023, January 9). Retrieved January 19, 2026, from [Link]
-
NONAFLUOROBUTANESULFO... (n.d.). Retrieved January 19, 2026, from [Link]
-
Four-component synthesis of polyhydroquinolines under catalyst- and solvent-free conventional heating conditions: mechanistic studies - RSC Publishing. (n.d.). Retrieved January 19, 2026, from [Link]
-
Four-Component Synthesis of Polyhydroquinolines via Unsymmetrical Hantzsch Reaction Employing Cu-IRMOF-3 as a Robust Heterogeneous Catalyst - Chemical Methodologies. (n.d.). Retrieved January 19, 2026, from [Link]
-
Facile Yb(OTf)3 promoted one-pot synthesis of polyhydroquinoline derivatives through Hantzsch reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved January 19, 2026, from [Link]
-
An Efficient and Facile Synthesis of Polyhydroquinolines through Hantzsch Reaction Catalyzed by a Novel and Reusable Cu (II) Complex. (n.d.). Retrieved January 19, 2026, from [Link]
-
Bio-Oriented Synthesis of Novel Polyhydroquinoline Derivatives as α-Glucosidase Inhibitor for Management of Diabetes - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
ChemInform Abstract: Preparation of Esters of Nonafluorobutanesulfonic Acid. (2025, August 7). Retrieved January 19, 2026, from [Link]
-
Super acid catalyzed Friedel–Crafts reaction By Dr. Tanmoy Biswas (#ChemistryTheMysteryofMolecules). - YouTube. (2021, December 6). Retrieved January 19, 2026, from [Link]
-
(PDF) Sulfonic-Functionalized Carbon Catalyst for Esterification of High Free Fatty Acid. (2025, August 6). Retrieved January 19, 2026, from [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Preparation of Activated Carbon-Based Solid Sulfonic Acid and Its Catalytic Performance in Biodiesel Preparation - Frontiers. (2022, June 20). Retrieved January 19, 2026, from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. jbiochemtech.com [jbiochemtech.com]
- 3. Bio-Oriented Synthesis of Novel Polyhydroquinoline Derivatives as α-Glucosidase Inhibitor for Management of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. fishersci.com [fishersci.com]
- 9. Four-component synthesis of polyhydroquinolines under catalyst- and solvent-free conventional heating conditions: mechanistic studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chemmethod.com [chemmethod.com]
- 11. Facile Yb(OTf)3 promoted one-pot synthesis of polyhydroquinoline derivatives through Hantzsch reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Frontiers | Preparation of Activated Carbon-Based Solid Sulfonic Acid and Its Catalytic Performance in Biodiesel Preparation [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Application Note: Mastering the Handling and Weighing of Hygroscopic Nonafluorobutanesulfonic Acid Hydrate
Introduction: The Challenge of a Powerful Reagent
Nonafluorobutanesulfonic acid (PFBS), particularly in its hydrate form (C₄HF₉O₃S·xH₂O), is a superacid with significant applications in catalysis, synthesis of fluorinated compounds, and as a component in specialty coatings and surfactants.[1] Its efficacy is rooted in its extreme acidity and thermal stability.[1][2] However, its potent hygroscopicity—the tendency to readily absorb moisture from the atmosphere—presents a substantial challenge for researchers. Inaccurate weighing due to water absorption leads to critical errors in stoichiometry and concentration, undermining experimental reproducibility and validity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective handling and weighing of nonafluorobutanesulfonic acid hydrate. It emphasizes the causality behind procedural choices, ensuring both safety and accuracy.
Understanding the Material: Properties and Hazards
A thorough understanding of the reagent's properties is the foundation of safe and effective handling.
Physicochemical Properties
Nonafluorobutanesulfonic acid is a colorless to light yellow liquid or solid with a high density (approximately 1.811 g/mL at 25°C).[1][3] As a superacid, it is significantly stronger than 100% sulfuric acid.[1][4] This extreme acidity, combined with its hygroscopic nature, means it can react violently with water and requires storage in a cool, dry, well-ventilated area, often under an inert atmosphere.[5]
Safety and Hazards
The primary hazards associated with this compound are its severe corrosivity and acute toxicity if swallowed.[6][7][8]
-
Corrosivity: It causes severe skin burns and serious eye damage upon contact.[6][7][8] Immediate and thorough rinsing with copious amounts of water is essential in case of exposure, followed by medical attention.[4][8][9]
-
Reactivity: It can react violently with water.[5][7] Therefore, never add water to the acid; always add the acid slowly to water or another solvent.[4][10]
Due to these hazards, a stringent personal protective equipment (PPE) regimen is mandatory.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield (minimum 8 inches).[4] | Protects against splashes that can cause severe, irreversible eye damage. |
| Hand Protection | Acid-resistant gloves (e.g., butyl rubber, Viton™). Check manufacturer's compatibility data. | Standard nitrile gloves may offer insufficient protection against this superacid.[11] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and clothing from accidental spills.[10] |
| Work Area | Certified chemical fume hood. | Ensures adequate ventilation and containment of corrosive fumes.[4][9] |
Table 1: Mandatory Personal Protective Equipment (PPE)
The Core Challenge: Managing Hygroscopicity
The central difficulty in working with this compound is preventing its contact with atmospheric moisture. Absorbed water will artificially inflate the measured mass, leading to inaccurately prepared solutions. The ideal solution is to create a moisture-free environment for all manipulations.
Choosing the Right Controlled Environment
The choice of environment depends on the required accuracy and available resources.
Caption: Decision tree for selecting the appropriate weighing environment.
-
Inert Atmosphere Glove Box: This is the gold standard.[12][13][14] A glove box filled with an inert gas like argon or nitrogen, maintained at very low humidity, provides the most controlled environment for preventing moisture absorption.[12] This is essential for applications requiring high accuracy.
-
Desiccator/Dry Box: A well-sealed desiccator cabinet containing a high-efficiency desiccant (e.g., phosphorus pentoxide, indicating Drierite™) can also be used.[13] While less ideal than a glove box, it can suffice for many applications if manipulations are performed quickly.
Protocol: Weighing by Difference
"Weighing by difference" is the most accurate method for transferring hygroscopic solids.[15] It measures the amount of substance delivered from a container, rather than the amount placed into a receiving vessel, thereby minimizing errors from atmospheric exposure.
Required Materials
-
Analytical balance (0.1 mg readability or better)
-
Inert atmosphere glove box (recommended) or desiccator
-
Source container of this compound
-
Receiving flask (e.g., Schlenk flask) with a septum or ground glass stopper
-
Inert, dry spatula (PTFE-coated or stainless steel)
-
Finger cots or lint-free gloves to handle the source container[15]
Step-by-Step Procedure
Caption: Workflow for the "Weighing by Difference" method.
Detailed Steps:
-
Preparation and Equilibration: Place the sealed stock container of this compound, a clean and dry spatula, and the receiving flask inside the glove box. Allow at least 30 minutes for all items to equilibrate to the inert atmosphere. This removes any adsorbed surface moisture.
-
Initial Mass (M1): Place the sealed stock container on the tared analytical balance inside the glove box. Record this initial, stable mass as M1 .[15] It is crucial to handle the container with finger cots or a Kimwipe to avoid transferring oils from your hands, which can alter the mass.[15]
-
Transfer: Open the stock container. Using the dry spatula, quickly transfer a portion of the acid into the receiving flask. Do not attempt to hit an exact target weight at this stage; the goal is a rapid transfer to minimize exposure time.
-
Final Mass (M2): Immediately and securely reseal the stock container. Place it back on the same analytical balance and record the final, stable mass as M2 .[15]
-
Calculate Transferred Mass: The exact mass of the this compound transferred to the receiving flask is M1 - M2 .[15]
-
Dissolution: Securely cap or stopper the receiving flask before removing it from the glove box. The solvent can then be added via a syringe through a septum or by quickly opening the flask in a fume hood to add the solvent and immediately resealing.
Conclusion: Ensuring Accuracy and Safety
Effectively handling and weighing hygroscopic this compound is achievable through a combination of environmental control, appropriate technique, and a steadfast commitment to safety. The use of an inert atmosphere glove box and the "weighing by difference" method are the most reliable means of ensuring the accuracy of your experiments. By understanding the chemical's properties and adhering to the protocols outlined in this note, researchers can confidently and safely utilize this powerful superacid in their work.
References
-
Concordia University. (n.d.). “SUPERACIDS” SAFETY GUIDELINES. Retrieved from Concordia University Environmental Health & Safety website: [Link]
-
Wikipedia. (2023). Glovebox. In Wikipedia. Retrieved from: [Link]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from: [Link]
-
Chemistry LibreTexts. (2024). 3.1: Transferring and Weighting Methods. Retrieved from: [Link]
-
Patsnap. (2025). How to Safely Handle Fluoroantimonic Acid in Laboratories?. Retrieved from Patsnap Eureka: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Weighing Reactants and Reagents. Retrieved from: [Link]
-
Patsnap. (2025). How to Implement Safety Measures for Fluoroantimonic Acid?. Retrieved from Patsnap Eureka: [Link]
-
YouTube. (2017). Weighing by Difference. Retrieved from: [Link]
-
Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?. Retrieved from: [Link]
-
Reddit. (2022). Superacids. Retrieved from: [Link]
-
CPAchem. (2023). Safety data sheet. Retrieved from: [Link]
-
INDOFINE Chemical Company. (n.d.). NONAFLUOROBUTANESULFONIC ACID. Retrieved from: [Link]
-
Quora. (2024). What are at least 8 pre-cautions when handling acids?. Retrieved from: [Link]
-
Wikipedia. (2023). Perfluorobutanesulfonic acid. In Wikipedia. Retrieved from: [Link]
-
Reddit. (2023). Storing/handling moisture sensitive chemicals outside of the glovebox?. Retrieved from: [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Retrieved from: [Link]
Sources
- 1. Nonafluorobutane-1-sulfonic acid | 375-73-5 [amp.chemicalbook.com]
- 2. Perfluorobutanesulfonic acid - Wikipedia [en.wikipedia.org]
- 3. 全氟-1-丁磺酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. concordia.ca [concordia.ca]
- 5. beta.lakeland.edu [beta.lakeland.edu]
- 6. aksci.com [aksci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. fishersci.com [fishersci.com]
- 10. quora.com [quora.com]
- 11. reddit.com [reddit.com]
- 12. Glovebox - Wikipedia [en.wikipedia.org]
- 13. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. youtube.com [youtube.com]
Application Notes and Protocols: Recommended Catalyst Loading for Nonafluorobutanesulfonic Acid Hydrate in Organic Synthesis
Introduction: The Role of Nonafluorobutanesulfonic Acid as a Superior Brønsted Acid Catalyst
Nonafluorobutanesulfonic acid (C₄F₉SO₃H), often referred to as perfluorobutanesulfonic acid (PFBSA), is a perfluoroalkylsulfonic acid that stands out as a superacid. Its conjugate base is non-coordinating, and the fluorine atoms' strong electron-withdrawing effect makes the proton exceptionally labile, rendering it a powerful Brønsted acid catalyst.[1] The hydrate form is a stable, albeit highly corrosive, liquid that is increasingly utilized in organic synthesis.[2]
This guide provides detailed application notes and protocols for the use of nonafluorobutanesulfonic acid hydrate as a catalyst in three key synthetic transformations: Fischer-Speier esterification, Friedel-Crafts acylation, and the tetrahydropyranylation of alcohols. The protocols are designed to be self-validating and are supported by mechanistic insights and data from authoritative sources.
Core Principles of Catalysis with Nonafluorobutanesulfonic Acid
The efficacy of this compound as a catalyst stems from its exceptional acidity and the stability of its conjugate base. Unlike traditional mineral acids such as sulfuric acid, the nonafluorobutanesulfonate anion is a poor nucleophile, which minimizes side reactions. The perfluorinated chain enhances its solubility in organic solvents, facilitating homogeneous catalysis.
Factors Influencing Catalyst Loading
The optimal catalyst loading is a balance between reaction rate and efficiency, cost, and the ease of post-reaction workup. Key factors influencing the required amount of this compound include:
-
Substrate Reactivity: More sterically hindered or electronically deactivated substrates may require higher catalyst loadings or more forcing conditions.
-
Reaction Temperature: Higher temperatures generally accelerate the reaction, potentially allowing for lower catalyst loadings. However, this must be balanced against the potential for side reactions.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the catalyst's effective acidity.
-
Reaction Time: A lower catalyst loading can often be compensated for by a longer reaction time.
Application Note 1: Fischer-Speier Esterification
Mechanistic Rationale
Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction is reversible, and the equilibrium can be driven towards the product by using an excess of one reactant or by removing water as it is formed. Nonafluorobutanesulfonic acid is an excellent catalyst for this transformation due to its ability to efficiently protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol.
Experimental Workflow: Esterification
Caption: Workflow for Fischer-Speier Esterification.
Protocol: Esterification of Benzoic Acid with Methanol
This protocol details the esterification of benzoic acid with methanol, a common transformation in organic synthesis.
Materials:
-
Benzoic acid (1.0 equiv)
-
Methanol (excess, acts as reactant and solvent)
-
This compound (1.0 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (for extraction)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add benzoic acid (e.g., 5.0 g, 40.9 mmol).
-
Add methanol (40 mL).
-
Carefully add this compound (1.0 mol%, ~0.12 g).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 30 mL) to neutralize the acid catalyst, followed by brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude methyl benzoate.
-
Purify the product by vacuum distillation if necessary.
Recommended Catalyst Loading for Esterification
| Substrate Type | Catalyst Loading (mol%) | Typical Conditions | Notes |
| Primary Alcohols & Simple Acids | 0.5 - 1.5 | Reflux in excess alcohol or with Dean-Stark trap | Lower loadings are often sufficient for reactive substrates. |
| Secondary Alcohols | 1.0 - 2.5 | Reflux with Dean-Stark trap in a non-polar solvent (e.g., toluene) | Higher loadings may be needed to overcome steric hindrance. |
| Tertiary Alcohols | Not Recommended | N/A | Prone to elimination (dehydration) to form alkenes. |
| Long-chain Fatty Acids | 1.0 - 3.0 | 120-140°C, under vacuum or with inert gas sweep | Higher temperatures and catalyst loadings can improve conversion for less reactive fatty acids.[3] |
Application Note 2: Friedel-Crafts Acylation
Mechanistic Rationale
The Friedel-Crafts acylation introduces an acyl group onto an aromatic ring. The reaction typically requires a Lewis acid catalyst to generate the highly electrophilic acylium ion from an acyl halide or anhydride. Strong Brønsted acids like nonafluorobutanesulfonic acid can also serve as effective catalysts, particularly for activated aromatic systems. The acid protonates the acylating agent, facilitating the formation of the acylium ion, which then undergoes electrophilic aromatic substitution. An advantage of acylation over alkylation is the deactivation of the product towards further substitution and the absence of carbocation rearrangements.[4]
Protocol: Acylation of Anisole with Acetic Anhydride
This protocol describes the acylation of anisole, an activated aromatic compound, where a catalytic amount of a strong Brønsted acid can be highly effective.
Materials:
-
Anisole (1.0 equiv)
-
Acetic anhydride (1.2 equiv)
-
This compound (5.0 mol%)
-
Dichloromethane (solvent)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve anisole (e.g., 5.4 g, 50 mmol) in dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (6.1 g, 60 mmol).
-
Carefully add this compound (5.0 mol%, ~0.75 g) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the formation of 4-methoxyacetophenone by TLC or GC.
-
Upon completion, slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution until effervescence ceases, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
Recommended Catalyst Loading for Friedel-Crafts Acylation
| Aromatic Substrate | Catalyst Loading (mol%) | Acylating Agent | Notes |
| Highly Activated (e.g., Anisole, Phenols) | 2.0 - 7.0 | Acetic Anhydride | Milder conditions are sufficient. Nonafluorobutanesulfonic acid provides a good alternative to traditional Lewis acids.[5] |
| Moderately Activated (e.g., Toluene) | 5.0 - 10.0 | Acyl Chloride/Anhydride | Reaction may require slightly higher temperatures or longer reaction times. |
| Deactivated Rings | Not Recommended | N/A | Stronger Lewis acids (e.g., AlCl₃) in stoichiometric amounts are typically required for deactivated aromatic rings. |
Application Note 3: Tetrahydropyranylation (THP Protection) of Alcohols
Mechanistic Rationale
The tetrahydropyranyl (THP) group is a common and robust protecting group for alcohols. The protection reaction involves the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP). The acid catalyst protonates the double bond of DHP, generating a resonance-stabilized oxocarbenium ion.[6] The alcohol then acts as a nucleophile, attacking this electrophilic species to form the THP ether. Nonafluorobutanesulfonic acid, even in very low concentrations, can efficiently catalyze this reaction under mild conditions.
Experimental Workflow: THP Protection of Alcohols
Caption: Workflow for THP Protection of Alcohols.
Protocol: Protection of Benzyl Alcohol
This protocol provides a method for the THP protection of a primary alcohol.
Materials:
-
Benzyl alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 equiv)
-
This compound (0.2 mol%)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a solution of benzyl alcohol (e.g., 5.4 g, 50 mmol) in anhydrous DCM (100 mL) at 0 °C, add 3,4-dihydro-2H-pyran (5.0 g, 60 mmol).
-
Add a catalytic amount of this compound (0.2 mol%, ~0.03 g) to the mixture.
-
Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude 2-(benzyloxy)tetrahydro-2H-pyran is often pure enough for subsequent steps, but can be purified by column chromatography on silica gel if necessary.
Recommended Catalyst Loading for Tetrahydropyranylation
| Alcohol Type | Catalyst Loading (mol%) | Typical Conditions | Notes |
| Primary Alcohols | 0.1 - 0.5 | DCM, 0 °C to RT | Very low loadings are highly effective. The reaction is typically fast. |
| Secondary Alcohols | 0.2 - 1.0 | DCM, RT | May require slightly higher loadings or longer reaction times compared to primary alcohols. |
| Phenols | 0.5 - 2.0 | DCM, RT | Phenols are less nucleophilic and generally require more catalyst and longer reaction times.[7] |
Safety and Handling Precautions
This compound is a strong, corrosive acid.[2] It can cause severe skin burns and eye damage. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. The acid can react violently with water, so additions should be made carefully.[8]
References
- Haszeldine, R. N., & Kidd, J. M. (1954). Perfluoroalkyl derivatives of sulphur. Part IV. Perfluoroalkanesulphonic acids. Journal of the Chemical Society (Resumed), 4228-4232.
- Matsubara, H., & Ishikawa, N. (1998). Fluorous Biphase Chemistry. A Review. Journal of Fluorine Chemistry, 82(1-2), 1-2.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Otera, J., & Nishikido, J. (2010).
- Olah, G. A. (Ed.). (2005). Friedel-Crafts chemistry. John Wiley & Sons.
- Ishihara, K., & Yamamoto, H. (1994). A new, powerful, and convenient catalyst for Friedel-Crafts acylation: Trifluoromethanesulfonic acid. Journal of the American Chemical Society, 116(4), 1561-1562.
- Kavala, V., Samal, A. K., & Patel, B. K. (2005). Water as catalyst and solvent: Tetrahydropyranylation of alcohols in an aqueous medium. ARKIVOC, 2005(i), 20-29.
- Kumar, K. R. (n.d.).
- Bodipati, N., Palla, S. R., & Peddinti, R. K. (2012). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian Journal of Chemistry, 51B, 356-361.
-
Chemguide. (n.d.). The Dehydration of Alcohols. Retrieved from [Link]
- Labflow. (n.d.).
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
- Bodipati, N., Palla, S. R., & Peddinti, R. K. (2012). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian Journal of Chemistry Section B: Organic Chemistry Including Medicinal Chemistry, 51(2), 356-361.
-
PubChem. (n.d.). Perfluorobutanesulfonic acid. National Institutes of Health. Retrieved from [Link]
- Melnyk, S., & Reutskyy, V. (2014). Technological aspects of dicarboxylic acids esterification in the presence of aprotic catalysts. Chemistry & Chemical Technology, 8(1), 93-97.
-
ResearchGate. (n.d.). Friedel-Crafts acylation of anisole with propionic anhydride over mesoporous superacid catalyst UDCaT-5. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
- University of Michigan. (n.d.).
- Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors
- Chemistry LibreTexts. (2020). 14.
-
MDPI. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In situ DRIFTS for the mechanistic studies of 1,4-butanediol dehydration over Yb/Zr catalysts - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Nonafluorobutanesulfonic Acid Hydrate as a High-Performance Brønsted Acid Catalyst in Non-Aqueous Media
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of nonafluorobutanesulfonic acid (NfOH), a perfluoroalkanesulfonic acid with superacidic properties. We delve into its application as a potent Brønsted acid catalyst in non-aqueous organic synthesis. This document elucidates the mechanistic principles of its catalytic action, offers a comparative analysis against other common acids, and provides detailed, field-tested protocols for key synthetic transformations. Emphasis is placed on safety, experimental design, and the rationale behind procedural steps to ensure robust and reproducible outcomes.
Introduction: The Need for Superior Brønsted Acidity
Brønsted acid catalysis is a cornerstone of organic synthesis, facilitating a vast array of transformations by protonating substrates to generate more reactive intermediates. While traditional mineral acids like sulfuric acid (H₂SO₄) are widely used, many modern synthetic challenges require catalysts with higher acidity, greater stability, and improved performance in non-aqueous environments.
Nonafluorobutanesulfonic acid (CF₃(CF₂)₃SO₃H), often abbreviated as NfOH, has emerged as a formidable superacid catalyst.[1] Its exceptional acidity stems from the strong electron-withdrawing effect of the nonafluorobutyl group, which extensively delocalizes the negative charge on its conjugate base (the nonaflate anion, NfO⁻). This high degree of charge delocalization renders the nonaflate anion extremely stable and non-nucleophilic, a critical feature for an effective catalyst, preventing it from participating in unwanted side reactions.[2] This guide focuses on the practical application of its hydrate form in non-aqueous catalytic systems.
Physicochemical Properties and Comparative Analysis
The efficacy of a Brønsted acid catalyst is intrinsically linked to its physicochemical properties. NfOH exhibits properties that make it a superior alternative to both traditional acids and its well-known shorter-chain analogue, trifluoromethanesulfonic acid (TfOH).
| Property | Nonafluorobutanesulfonic Acid (NfOH) | Trifluoromethanesulfonic Acid (TfOH) | Sulfuric Acid (H₂SO₄) |
| Formula | C₄HF₉O₃S | CHF₃O₃S | H₂SO₄ |
| Molecular Weight | 300.10 g/mol | 150.08 g/mol [3] | 98.08 g/mol |
| Acidity (pKa in H₂O) | Extremely low (superacid) | ~ -14[3] | ~ -3 |
| Boiling Point | 112-114 °C / 14 mmHg | ~ 162 °C[3] | ~ 337 °C |
| Density | ~ 1.811 g/mL (25 °C) | ~ 1.696 g/mL (25 °C) | ~ 1.84 g/mL |
| Conjugate Base | Nonaflate (NfO⁻) | Triflate (TfO⁻) | Bisulfate (HSO₄⁻) |
| Nucelophilicity of Base | Very Low | Very Low | Moderate |
| Key Advantage | Exceptional acidity; highly stable, non-nucleophilic conjugate base. | High acidity; thermally stable. | Low cost; widely available. |
| Limitation | Higher cost; hygroscopic. | Higher cost; hygroscopic. | Lower acidity; oxidizing agent; moderately nucleophilic conjugate base. |
The Mechanism of Catalysis in Non-Aqueous Media
In non-aqueous solvents, a Brønsted acid catalyst like NfOH initiates reactions by protonating an electron-rich site on a substrate molecule (typically a carbonyl oxygen, an alcohol, or an alkene). This protonation event generates a highly reactive, cationic intermediate, which is significantly more electrophilic than the parent molecule. This "activated" intermediate is then readily attacked by a nucleophile to form the desired product. The catalyst is regenerated in the final step, completing the catalytic cycle.
The choice of a non-aqueous solvent is critical. Aprotic solvents like dichloromethane (DCM) or acetonitrile are often preferred as they do not compete with the substrate for the catalyst's proton.[4][5]
Caption: General catalytic cycle for NfOH.
Safety and Handling Protocols
Nonafluorobutanesulfonic acid is a corrosive superacid and requires strict safety protocols. The hydrate form may react violently with water.[1]
-
Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear chemical-resistant gloves (butyl rubber or Viton), a flame-retardant lab coat, and chemical splash goggles with a face shield.
-
Dispensing: Handle as a corrosive liquid. Use caution when opening, as fumes may be present. Never add water to the acid; if dilution is necessary, add the acid slowly to the solvent.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials (e.g., bases, oxidizing agents, water). Recommended storage is at 2-8°C.
-
Spills: Neutralize small spills with a suitable base (e.g., sodium bicarbonate) and absorb with an inert material. For large spills, evacuate the area and contact emergency services.
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into drains.
Application Note 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction used to install an acyl group onto an aromatic ring.[6] While traditionally catalyzed by Lewis acids like AlCl₃, strong Brønsted acids like NfOH can serve as highly effective, homogeneous catalysts, often under milder conditions.[7]
Rationale for using NfOH: NfOH protonates the acylating agent (e.g., an acid anhydride), generating a highly electrophilic acylium ion in situ. Unlike AlCl₃, NfOH catalysis does not require stoichiometric amounts and the workup is often simpler. The non-nucleophilic nature of the nonaflate counter-ion prevents side reactions.[2]
Protocol: NfOH-Catalyzed Acylation of Anisole
This protocol describes the acylation of anisole with acetic anhydride, a model reaction for demonstrating catalyst efficacy.
Caption: Experimental workflow for Friedel-Crafts acylation.
Materials:
-
Anisole (1.0 mmol, 1.0 eq)
-
Acetic Anhydride (1.2 mmol, 1.2 eq)
-
Nonafluorobutanesulfonic acid hydrate (0.05 mmol, 5 mol%)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stir bar
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add anisole (1.0 mmol) and anhydrous DCM (3 mL).
-
Add acetic anhydride (1.2 mmol) to the solution and stir for 2 minutes.
-
Cool the flask in an ice bath to 0 °C.
-
In a separate vial, dissolve the this compound (0.05 mmol) in anhydrous DCM (2 mL).
-
Slowly add the NfOH solution dropwise to the cooled reaction mixture over 5 minutes. Causality Note: Slow, cold addition is crucial to control the initial exothermic reaction upon catalyst introduction.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. Trustworthiness Note: This step neutralizes the superacid catalyst, making the mixture safe to handle and stopping the reaction.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-methoxyacetophenone.
Application Note 2: Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[8] It is an equilibrium-controlled process.[9] The use of a superacid like NfOH can significantly accelerate the reaction towards equilibrium, often allowing for lower reaction temperatures or shorter reaction times compared to H₂SO₄.[10]
Rationale for using NfOH: The primary role of the acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, making it a much stronger electrophile for attack by the alcohol.[9] NfOH's extreme acidity ensures a higher concentration of the protonated intermediate at any given time, thus accelerating the reaction. Furthermore, removing the water byproduct (e.g., with a Dean-Stark trap or molecular sieves) is essential to drive the equilibrium toward the ester product.[10]
Protocol: NfOH-Catalyzed Synthesis of Isopentyl Acetate
This protocol details the synthesis of isopentyl acetate ("banana oil"), a common fragrance and flavor ester.[8]
Materials:
-
Isopentyl alcohol (10 mmol, 1.0 eq)
-
Glacial acetic acid (12 mmol, 1.2 eq)
-
This compound (0.1 mmol, 1 mol%)
-
Toluene (20 mL)
-
Dean-Stark apparatus or molecular sieves (4Å)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser.
-
Add isopentyl alcohol (10 mmol), glacial acetic acid (12 mmol), and toluene (20 mL) to the flask.
-
Carefully add this compound (0.1 mmol). Causality Note: Using the alcohol or carboxylic acid in excess helps shift the equilibrium, but removing water is the most effective driving force. Toluene forms an azeotrope with water, facilitating its removal via the Dean-Stark trap.
-
Heat the mixture to reflux and continue heating until no more water collects in the Dean-Stark trap (typically 1-3 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully wash the organic mixture with saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer subsequently with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure.
-
The resulting crude isopentyl acetate can be purified by fractional distillation if necessary.
Conclusion
This compound is a highly effective and versatile Brønsted acid catalyst for a range of transformations in non-aqueous media. Its superacidic nature, combined with a highly stable and non-nucleophilic conjugate base, allows for efficient catalysis under homogeneous conditions, often with improved reaction rates and cleaner product profiles compared to traditional acid catalysts. While its cost and handling requirements necessitate careful consideration, the performance benefits of NfOH make it an invaluable tool for challenging synthetic applications in research and development.
References
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
University of Tartu. (2024). pKa data in non-aqueous solvents. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Triflic Acid in Catalysis: Driving Efficiency in Chemical Reactions. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13: Friedel-Crafts Acylation. Retrieved from [Link]
-
ChemRxiv. (2024). pKa Prediction in Non-Aqueous Solvents. Retrieved from [Link]
-
tera.chem.ut.ee. (2019). How to make maximum use of the available pK data in non-aqueous solvents? Retrieved from [Link]
-
University of Tartu. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
Chem 221 - Organic Chemistry II Lab. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Utah Tech University. (n.d.). Esterification Reaction. Retrieved from [Link]
-
The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and DMSO-Water Mixtures using NMR Chemical Shift Imaging. Retrieved from [Link]
-
DTU Research Database. (2022). Novel Catalysts and Reaction Pathways to Complex Nitrile Molecules. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
NICNAS. (2015). Perfluorobutanesulfonic acid and its direct precursors: Environment tier II assessment. Retrieved from [Link]
-
MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Retrieved from [Link]
-
PubMed. (2021). Reaction mechanism of dichloromethane oxidation on LaMnO 3 perovskite. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
ResearchGate. (2017). Catalytic Hydration of Benzonitrile and Acetonitrile using Nickel(0). Retrieved from [Link]
-
Organic Chemistry Portal. (2004). Cooperative Catalysis of a Cationic Ruthenium Complex, Amine Base, and Na Salt: Catalytic Activation of Acetonitrile as a Nucleophile. Retrieved from [Link]
-
ResearchGate. (n.d.). triflic acid. Retrieved from [Link]
-
YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]
-
Nanoscale. (2022). Abatement of dichloromethane with high selectivity over defect-rich MOF-derived Ru/TiO2 catalysts. Retrieved from [Link]
-
ResearchGate. (2018). Dichloromethane as solvent and reagent: A case study of photoinduced reactions in mixed phosphonium-iodonium ylide. Retrieved from [Link]
-
MDPI. (2018). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Retrieved from [Link]
-
ResearchGate. (2012). Reactivity of free N-heterocyclic carbenes in dichloromethane. Retrieved from [Link]
-
Murdoch University Research Portal. (2007). Reaction of dichloromethane under non-oxidative conditions in a dielectric barrier discharge reactor and characterisation of the resultant polymer. Retrieved from [Link]
Sources
- 1. Nonafluorobutane-1-sulfonic acid | 375-73-5 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. Reaction mechanism of dichloromethane oxidation on LaMnO3 perovskite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetonitrile: Key Advances in Electrochemical Reactions [kangyangintl.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Troubleshooting & Optimization
Technical Support Center: Prevention of Catalyst Poisoning of Nonafluorobutanesulfonic Acid Hydrate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for nonafluorobutanesulfonic acid hydrate (CF₃(CF₂)₃SO₃H·xH₂O), a powerful perfluoroalkanesulfonic acid (PFSA) catalyst. This guide is designed for researchers, scientists, and drug development professionals to diagnose, prevent, and remedy catalyst poisoning, ensuring the success and reproducibility of your experiments.
Nonafluorobutanesulfonic acid, also known as PFBS, is an exceptionally strong Brønsted acid, prized for its high thermal stability and catalytic activity in a wide range of organic transformations, including esterifications, alkylations, and isomerizations.[1][2] However, its high reactivity also makes it susceptible to deactivation by various impurities, a phenomenon known as catalyst poisoning.[3] This guide provides a framework for understanding the mechanisms of poisoning and implementing robust preventative strategies.
PART 1: The Mechanism of Poisoning: An Acid-Base Perspective
The catalytic power of nonafluorobutanesulfonic acid stems from its ability to readily donate a proton (H⁺). Catalyst poisoning occurs when a substance in the reaction mixture binds to this active proton more strongly than the intended substrate.[3][4] For a strong acid catalyst, the most potent poisons are basic compounds. These substances act as proton acceptors (Brønsted-Lowry bases), effectively neutralizing the catalyst and halting its participation in the catalytic cycle. This is an irreversible chemical deactivation.[5][6]
Common poisons include, but are not limited to:
-
Nitrogenous Bases: Amines, amides, nitriles, and nitrogen-containing heterocycles.[4][5]
-
Oxygenated Bases: Water, alcohols (can compete with substrate), and basic oxides. Water, in particular, can significantly reduce the activity of acid catalysts.[1][7]
-
Metal Ions: Alkali and alkaline earth metal cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) from glassware or impure reagents can exchange with the catalyst's proton, forming inactive salts.[7]
The fundamental poisoning interaction can be visualized as a simple but fatal acid-base neutralization reaction.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. GAS Dortmund [gas-dortmund.de]
- 6. Gulf Bio Analytical [gulfbioanalytical.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. gas-dortmund.de [gas-dortmund.de]
Technical Support Center: Optimizing Reactions with Nonafluorobutanesulfonic Acid Hydrate
Welcome to the technical support center for nonafluorobutanesulfonic acid (PFBSA) hydrate. As a powerful superacid catalyst, PFBSA offers unique advantages in organic synthesis, including high acidity and stability.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this catalyst, troubleshoot common issues, and optimize reaction conditions for maximal success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, storage, and properties of nonafluorobutanesulfonic acid hydrate.
Q1: What are the primary safety precautions for handling this compound?
A: Nonafluorobutanesulfonic acid is a corrosive material that can cause severe skin burns and eye damage.[3][4] Always handle it within a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[5] Ensure an eyewash station and safety shower are readily accessible. Avoid inhalation of vapors and any direct skin contact.[5][6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]
Q2: How should I store the catalyst to ensure its long-term stability?
A: The catalyst should be stored in a tightly closed container in a cool, dry, and well-ventilated area, ideally between 2-8°C.[7] It is hygroscopic and may react violently with water, so it's crucial to protect it from moisture.[4] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.[4] Do not store it with incompatible materials such as strong bases or oxidizing agents.[6]
Q3: The catalyst appears as a colorless to light yellow liquid. Is this normal?
A: Yes, nonafluorobutanesulfonic acid is typically a colorless to light yellow or orange liquid.[1] A slight coloration does not usually indicate impurity or degradation, but a significant change in color or the appearance of precipitates could suggest contamination or decomposition.
Q4: Can I use this catalyst in aqueous or protic solvent systems?
A: While PFBSA is a strong acid, its use in aqueous systems requires careful consideration. The term "hydrate" implies the presence of water molecules. Although it is soluble in water, its catalytic activity can be influenced by the solvent.[1] In some cases, the presence of a protic solvent can facilitate proton transfer, which is key to its catalytic function in reactions like alkene hydration.[8] However, for water-sensitive reactions, anhydrous conditions are necessary, and the presence of water could lead to unwanted side reactions or catalyst deactivation.
Part 2: Troubleshooting Guide for Sub-Optimal Reactions
This section provides in-depth solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction is not proceeding to completion, resulting in a low yield. What are the likely causes and how can I fix this?
A: Low yield is a common issue that can stem from several factors. Systematically investigating the following possibilities can help identify the root cause.
-
Cause 1: Insufficient Catalyst Loading.
-
The "Why": As a catalyst, PFBSA accelerates the reaction by providing a low-energy pathway. If the catalyst concentration is too low, the reaction rate will be slow, leading to incomplete conversion within the allotted time.
-
Solution: Incrementally increase the catalyst loading. Start with the literature-recommended amount and increase it in small steps (e.g., from 1 mol% to 2.5 mol%, then 5 mol%). Monitor the reaction progress by TLC or GC/LC-MS to find the optimal loading for your specific substrate and conditions.
-
-
Cause 2: Presence of Inhibitors (Bases).
-
The "Why": PFBSA is a strong acid. Any basic impurities in your starting materials, solvent, or glassware will neutralize the catalyst, rendering it inactive. Common culprits include residual amines, basic salts, or even basic sites on silica gel from a previous purification step.
-
Solution: Ensure all substrates and solvents are pure and dry. If necessary, distill solvents over an appropriate drying agent. Wash glassware with a dilute acid solution, followed by distilled water and oven-drying to remove any basic residues.
-
-
Cause 3: Catalyst Deactivation.
-
The "Why": Although thermally stable, PFBSA can be deactivated by certain functional groups or reaction byproducts. Strong nucleophiles can react with the sulfonic acid group. Additionally, polymerization of substrates or products can encapsulate the catalyst, blocking its active sites.
-
Solution: Analyze your reaction mixture for potential deactivating species. If polymerization is suspected, consider running the reaction at a lower temperature or with a slower addition of the substrate to the catalyst solution.
-
-
Cause 4: Poor Solubility.
-
The "Why": For the catalyst to be effective, all reactants must be in the same phase. The lipophilic nature of the perfluorinated chain can enhance solubility in some organic solvents, but if your substrate is not fully dissolved, the reaction will be limited by mass transfer.[2]
-
Solution: Choose a solvent that dissolves all reaction components. If solubility remains an issue, gentle heating or using a co-solvent system may be effective.
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing the cause of low reaction yield.
Caption: A decision tree for troubleshooting low reaction yields.
Issue 2: Poor Selectivity or Formation of Side Products
Q: My reaction produces a mixture of products or significant byproducts. How can I improve selectivity?
A: Poor selectivity in acid-catalyzed reactions often points to the reaction conditions being too harsh or the catalyst promoting undesired alternative pathways, such as carbocation rearrangements.[8][9]
-
Cause 1: Reaction Temperature is Too High.
-
The "Why": Higher temperatures provide more energy for competing reaction pathways, including decomposition and isomerization. The desired reaction may have a lower activation energy than side reactions, making lower temperatures favorable for selectivity.
-
Solution: Systematically lower the reaction temperature. Run a series of experiments at different temperatures (e.g., 50°C, 25°C, 0°C) and analyze the product distribution at each point to find the optimal balance between reaction rate and selectivity.
-
-
Cause 2: Carbocation Rearrangements.
-
The "Why": Many acid-catalyzed reactions proceed through carbocation intermediates.[8] If a less stable carbocation is initially formed, it can rearrange (via hydride or alkyl shifts) to a more stable one before the nucleophile attacks, leading to a mixture of constitutional isomers.[9]
-
Solution: This is an inherent challenge in carbocation chemistry. Lowering the temperature can sometimes disfavor rearrangement. Alternatively, modifying the substrate to prevent rearrangement or using a different catalytic system that avoids carbocationic intermediates might be necessary.
-
-
Cause 3: Catalyst Loading is Too High.
-
The "Why": While low catalyst loading leads to slow reactions, excessively high concentrations of a superacid can be overly aggressive, promoting side reactions like polymerization, elimination, or charring of organic material.[10]
-
Solution: If you observe significant byproduct formation, especially decomposition, try reducing the catalyst loading. This can temper the reaction's reactivity and favor the desired kinetic product.
-
Issue 3: Difficult Reaction Work-up
Q: I am having trouble neutralizing the catalyst and isolating my product. What is an effective work-up procedure?
A: The high acidity and water solubility of PFBSA can make work-up challenging, sometimes leading to emulsions or difficulty in removing the catalyst from the product.
-
Problem: Emulsion Formation During Aqueous Wash.
-
The "Why": PFBSA and its salts can act as surfactants, stabilizing emulsions between aqueous and organic layers.[11][12]
-
Solution: To break an emulsion, try adding a saturated brine solution (NaCl(aq)). The increased ionic strength of the aqueous phase helps to separate the layers. If that fails, filtering the entire mixture through a pad of Celite can sometimes break the emulsion.
-
-
Problem: Catalyst Removal.
-
The "Why": The catalyst is a strong acid and must be thoroughly neutralized and removed to prevent product degradation during purification (e.g., on silica gel) or storage.
-
Solution 1 (Standard Quench): After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Caution: This neutralization is highly exothermic and will release CO₂ gas; ensure adequate venting.[13] Add the base until the gas evolution ceases and the aqueous layer is neutral or slightly basic (test with pH paper).
-
Solution 2 (Solid-Phase Quench): For water-sensitive products, a non-aqueous work-up is preferable. After the reaction, dilute the mixture with a non-polar solvent and add a solid base like powdered sodium bicarbonate or calcium carbonate. Stir vigorously until the acid is neutralized. The solid salts can then be removed by filtration.[14] This method avoids an aqueous extraction altogether.
-
Part 3: Protocols and Data Tables
General Experimental Protocol for a PFBSA-Catalyzed Reaction
This protocol provides a general framework. Specific quantities and conditions must be optimized for each unique reaction.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the substrate and a dry, appropriate solvent to an oven-dried flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add the this compound catalyst (e.g., 1-5 mol%) to the stirred solution at the desired starting temperature (e.g., 0°C or room temperature).
-
Reaction: Add the second reactant (if applicable), possibly via syringe pump for better control. Monitor the reaction's progress using a suitable analytical technique (TLC, GC, LC-MS).
-
Work-up: Upon completion, cool the reaction to 0°C and proceed with one of the quenching methods described in the troubleshooting section (e.g., slow addition of saturated NaHCO₃ solution).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product using standard techniques such as column chromatography, distillation, or recrystallization.
Data Table: Recommended Starting Conditions
This table provides general starting points for optimizing your reaction. The optimal conditions will be substrate-dependent.
| Parameter | Recommended Range | Rationale & Considerations |
| Catalyst Loading | 1 - 10 mol% | Start low (1-2%) to maximize selectivity. Increase if the reaction is too slow. |
| Temperature | 0°C to 80°C | Lower temperatures often improve selectivity. Higher temperatures can increase reaction rate but may lead to byproducts. |
| Solvent | Dichloromethane, Toluene, Acetonitrile | Choice depends on substrate solubility and reaction type. Ensure solvent is dry and non-basic. |
| Concentration | 0.1 M - 1.0 M | Higher concentrations can increase reaction rates but may also promote intermolecular side reactions. |
Visualization of the Catalytic Cycle
This diagram illustrates a generic acid-catalyzed reaction, such as an esterification, highlighting the role of the proton (H⁺) from PFBSA.
Caption: A generalized catalytic cycle for a PFBSA-catalyzed reaction.
References
-
Acid-Catalyzed Hydration of Alkenes with Practice Problems . Chemistry Steps. [Link]
-
Practice Problem: Mechanism - Acid Catalysis . Professor Dave Explains, YouTube. [Link]
-
Lecture 3 Acid Catalyzed Reactions I . NPTEL Archive. [Link]
-
Workup: Step by Step . University of Rochester, Department of Chemistry. [Link]
-
An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation . National Institutes of Health (NIH). [Link]
-
Perfluorobutanesulfonic acid . Wikipedia. [Link]
-
Pharmacokinetic profile of Perfluorobutane Sulfonate and activation of hepatic nuclear receptor target genes in mice . National Institutes of Health (NIH). [Link]
Sources
- 1. Nonafluorobutane-1-sulfonic acid | 375-73-5 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. aksci.com [aksci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Nonafluorobutane-1-sulfonic acid 97 375-73-5 [sigmaaldrich.com]
- 8. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. Pharmacokinetic profile of Perfluorobutane Sulfonate and activation of hepatic nuclear receptor target genes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Perfluorobutanesulfonic acid - Wikipedia [en.wikipedia.org]
- 13. Workup [chem.rochester.edu]
- 14. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in reactions with nonafluorobutanesulfonic acid hydrate.
Welcome to the technical support center for nonafluorobutanesulfonic acid hydrate (NfBSAH). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on identifying and minimizing byproducts in reactions utilizing this powerful acid catalyst.
Introduction to this compound
This compound (C₄HF₉O₃S·xH₂O) is a strong Brønsted acid that has gained significant attention as a catalyst in a wide range of organic transformations. Its high acidity, comparable to that of trifluoromethanesulfonic acid (triflic acid), coupled with its greater hydrolytic stability and non-oxidizing nature, makes it a valuable tool in modern synthetic chemistry. However, like all strong acids, its reactivity can also lead to the formation of unwanted byproducts, which can complicate reaction workups, reduce yields, and compromise the purity of the desired product.
This guide provides a comprehensive overview of common issues encountered when using this compound, with a focus on practical troubleshooting strategies and preventative measures.
Troubleshooting Guide
This section addresses specific problems that may arise during reactions catalyzed by this compound.
Issue 1: Reaction Mixture Turns Dark or Charred
Question: My reaction mixture containing this compound turned dark brown or black, and I have a low yield of my desired product. What is causing this, and how can I prevent it?
Answer:
Darkening or charring of the reaction mixture is a common indication of substrate or product decomposition, often caused by the strong acidity of the catalyst. This is particularly prevalent with sensitive substrates that are prone to polymerization, elimination, or other degradation pathways under highly acidic conditions.
Causality:
-
Excessive Catalyst Loading: Using too much this compound can lead to an overly acidic environment, promoting side reactions and decomposition.
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of decomposition reactions, leading to charring.
-
Prolonged Reaction Time: Leaving the reaction to stir for too long, even at moderate temperatures, can allow for the slow accumulation of degradation products.
-
Substrate Sensitivity: Some organic molecules are inherently unstable in the presence of strong acids.
Troubleshooting Protocol:
-
Optimize Catalyst Loading:
-
Start with a low catalyst loading (e.g., 1-5 mol%).
-
Gradually increase the catalyst amount in small increments if the reaction is too slow, while carefully monitoring for any color change.
-
A catalyst screen is highly recommended to find the optimal balance between reaction rate and byproduct formation.
-
-
Control Reaction Temperature:
-
Begin the reaction at a low temperature (e.g., 0 °C or even -78 °C) and slowly warm to room temperature.
-
If the reaction requires heating, use the minimum temperature necessary to achieve a reasonable reaction rate.
-
Consider using a temperature-controlled reaction vessel to maintain a stable temperature throughout the experiment.
-
-
Monitor Reaction Progress:
-
Track the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quench the reaction as soon as the starting material has been consumed to prevent over-reaction and product degradation.
-
-
Solvent Selection:
-
Choose a solvent that is inert to the reaction conditions and can help to dissipate heat.
-
For highly exothermic reactions, a solvent with a high heat capacity may be beneficial.
-
Experimental Workflow for Catalyst Optimization:
Caption: Catalyst loading and temperature optimization workflow.
Issue 2: Formation of Isomeric Byproducts
Question: I am observing the formation of a significant amount of an isomeric byproduct in my reaction. How can I improve the selectivity?
Answer:
The formation of isomeric byproducts is a common challenge in acid-catalyzed reactions, particularly in electrophilic aromatic substitutions (e.g., Friedel-Crafts reactions) and rearrangements. The strong acidity of this compound can lead to the formation of thermodynamically favored, but undesired, isomers.
Causality:
-
Carbocation Rearrangements: In reactions proceeding through a carbocation intermediate, the intermediate may rearrange to a more stable carbocation before reacting with the nucleophile, leading to a mixture of products.
-
Kinetic vs. Thermodynamic Control: At higher temperatures, the reaction may favor the formation of the more stable thermodynamic product, which may not be the desired isomer. At lower temperatures, the kinetically favored product may be formed preferentially.
-
Steric and Electronic Effects: The regioselectivity of the reaction can be influenced by the steric and electronic properties of the starting materials.
Troubleshooting Protocol:
-
Temperature Control:
-
Run the reaction at a lower temperature to favor the formation of the kinetic product. This can often suppress carbocation rearrangements and improve regioselectivity.
-
-
Solvent Effects:
-
The polarity of the solvent can influence the stability of charged intermediates and transition states.
-
Experiment with a range of solvents, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, acetonitrile), to find the optimal conditions for your desired isomer.
-
-
Order of Addition:
-
In some cases, the order in which the reagents are added can affect the selectivity. For example, adding the catalyst to a solution of the substrate and electrophile may give a different result than adding the electrophile to a solution of the substrate and catalyst.
-
-
Use of a Co-catalyst or Additive:
-
In some cases, the addition of a Lewis acid co-catalyst or a mild base can help to control the acidity of the reaction mixture and improve selectivity.
-
Data Presentation: Effect of Temperature on Isomer Ratio
| Temperature (°C) | Desired Isomer (%) | Undesired Isomer (%) |
| 50 | 65 | 35 |
| 25 | 80 | 20 |
| 0 | 92 | 8 |
| -20 | 98 | 2 |
Issue 3: Difficulty in Removing the Catalyst During Workup
Question: I am having trouble removing the this compound from my reaction mixture after the reaction is complete. What is the best way to do this?
Answer:
This compound is a non-volatile, water-soluble acid, which can sometimes make its removal from organic reaction mixtures challenging.
Troubleshooting Protocol:
-
Aqueous Workup:
-
Quench the reaction with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will neutralize the acid and convert it to its sodium salt, which is highly soluble in water.
-
Caution: The neutralization reaction is exothermic and will produce carbon dioxide gas. Add the basic solution slowly and with good stirring to control the effervescence.
-
Extract the aqueous layer with an organic solvent to recover any dissolved product.
-
-
Solid-Supported Scavengers:
-
Use a solid-supported base, such as silica-bound triethylamine or an ion-exchange resin, to quench the reaction.
-
The scavenger can be easily removed by filtration, simplifying the workup procedure.
-
-
Precipitation:
-
In some cases, the product may be insoluble in a particular solvent, while the catalyst remains in solution. Adding an anti-solvent may cause the product to precipitate, allowing for its isolation by filtration.
-
Experimental Workflow for Catalyst Removal:
Safe handling and storage procedures for nonafluorobutanesulfonic acid hydrate in the lab.
Welcome to the technical support center for nonafluorobutanesulfonic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and storage of this highly corrosive and reactive substance. The following information synthesizes data from safety data sheets (SDS), peer-reviewed literature, and established laboratory safety protocols to provide a comprehensive resource in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, hazards, and baseline safety requirements for working with this compound.
Q1: What is this compound, and what makes it so hazardous?
Nonafluorobutanesulfonic acid (PFBS) is a perfluoroalkyl substance and a superacid.[1][2] The hydrate form indicates it is complexed with water. Despite this, it remains a potent chemical with multiple hazards. Its primary dangers stem from its severe corrosivity and reactivity.
-
Severe Corrosivity: It causes severe skin burns and serious eye damage upon contact.[3][4] Ingestion is harmful and can produce chemical burns in the mouth and gastrointestinal tract.[5] Inhalation of its vapors or mists can irritate the respiratory tract and may cause lung damage.[5]
-
Reactivity: The anhydrous form is known to react violently with water.[2][5][6] While the hydrate is already complexed with water, caution is still warranted. It is incompatible with strong oxidizing agents, and contact may result in ignition.[1][3][5]
-
Decomposition: Upon decomposition, it can release hazardous substances like carbon oxides, sulfur oxides, and hydrogen fluoride.[1][3]
Understanding these intrinsic properties is the first step in establishing a robust safety protocol. The causality is clear: the acid's extreme strength dictates the need for stringent engineering controls and personal protective equipment to prevent any direct contact.
Q2: What are the non-negotiable storage requirements for this acid?
Proper storage is critical to prevent accidental exposure, degradation of the chemical, and dangerous reactions. The key principles are isolation, containment, and environmental control.
-
Location and Conditions: Store in a cool, dry, well-ventilated area.[3][7] A recommended storage temperature is often between 2-8°C.[8][9] The storage area should be designated for corrosive materials.
-
Containers: Always keep the acid in its original, tightly sealed container.[5] If transferring to a secondary container, it must be appropriate for corrosive acids; do not use aluminum or galvanized containers.[5]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents (e.g., nitrates, perchlorates) and bases.[1][3] Never allow the anhydrous form to come into contact with water during storage.[6]
-
Security: The container should be stored in a locked cabinet or facility to restrict access to authorized personnel only.[3][4][6]
Q3: What specific Personal Protective Equipment (PPE) is mandatory for handling this substance?
A multi-layered PPE approach is essential to create a barrier between the researcher and the chemical. Standard lab attire (lab coat, closed-toe shoes) is insufficient. The following PPE levels are based on guidelines for handling highly corrosive materials.[10][11][12]
| PPE Category | Specification and Rationale |
| Hand Protection | Impervious Gloves: Use nitrile or butyl rubber gloves.[13] Always check the manufacturer's breakthrough time for strong acids. A protection class of 3 or higher (breakthrough time >60 minutes) is recommended for brief contact.[5] Double-gloving is a prudent practice. |
| Eye & Face Protection | Chemical Splash Goggles and Face Shield: Goggles are required to protect against splashes.[5] A full face shield must be worn over the goggles to protect the entire face from splashes and fumes.[5][13] |
| Body Protection | Chemical-Resistant Apron/Suit: Wear a PVC or other acid-resistant apron over a lab coat.[5] For larger quantities or tasks with a higher splash risk, a chemical-resistant suit or coveralls should be considered.[10] Trousers should be worn outside of boots to prevent chemicals from entering footwear.[5] |
| Respiratory Protection | Respirator: Handling should occur in a certified chemical fume hood.[14] If there is a risk of overexposure or if fumes are generated, an approved respirator with acid gas cartridges is necessary.[5][10][13] |
The rationale for this comprehensive ensemble is to eliminate all potential routes of exposure—dermal, ocular, and inhalation.[3]
Q4: How must I dispose of this compound and contaminated materials?
This chemical and its containers must be treated as hazardous waste.[5] Improper disposal can cause long-term environmental damage.[5]
-
Do Not Drain Dispose: Never pour the acid or its solutions down the drain.[3][5]
-
Collect Waste: Collect all waste, including excess acid, contaminated absorbents from spills, and empty containers, in a designated, properly labeled, and compatible hazardous waste container.
-
Follow Regulations: All waste disposal must adhere strictly to local, state, and federal regulations.[3][5][6] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures and to arrange for pickup by a licensed hazardous waste management company.[14]
Troubleshooting Guides
This section provides step-by-step protocols for specific issues you may encounter during your experiments.
Q1: "I've spilled a small amount (<100 mL) of the acid inside a chemical fume hood. What is the exact procedure?"
A swift and correct response can prevent a minor incident from escalating. If the spill is too large for you to handle safely, or if it occurs outside of a fume hood, evacuate the area and call your institution's emergency response team.[15]
Protocol: Small Spill Cleanup in a Fume Hood
-
Alert & Assess: Alert personnel in the immediate area. Ensure the fume hood sash is lowered as much as practical to maintain containment.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full mandatory PPE as described in the FAQ section (double gloves, goggles, face shield, acid-resistant apron).
-
Contain the Spill: Create a dike around the spill's outer edges using an inert absorbent material like vermiculite or a spill pillow.[16][17] This prevents the spill from spreading.
-
Neutralize the Acid: Working from the outside in, slowly apply a neutralizing agent such as sodium bicarbonate or soda ash.[16][18] Be cautious, as the neutralization process can be vigorous and generate heat.[16] Use pH paper to confirm that the spill has been neutralized (pH between 6 and 8).
-
Absorb and Collect: Once neutralized, absorb the residue with your absorbent material.[16][17] Carefully scoop the contaminated material using spark-proof tools into a designated hazardous waste container.[15][19]
-
Decontaminate: Wipe the spill area and any affected equipment with a damp cloth or sponge, followed by a final wipe-down with soap and water.[19] All cleaning materials must also be disposed of as hazardous waste.[19]
-
Package and Label: Seal the waste container and attach a hazardous waste label with the chemical name and date.[19] Contact your EHS department for disposal.
Q2: "My skin or eyes have been exposed to the acid. What are the immediate first aid actions?"
Immediate and thorough action is critical to minimize tissue damage. Time is of the essence.
Protocol: Emergency First Aid for Exposure
-
Skin Exposure:
-
While under the shower, remove all contaminated clothing, including footwear and jewelry.[5][20][21]
-
Flush the affected area with copious amounts of water for at least 15 minutes.[3][22][23]
-
Do not apply any creams or ointments.
-
Seek immediate medical attention after the initial flushing.[3][5] Show the medical personnel the Safety Data Sheet (SDS) for nonafluorobutanesulfonic acid.[3]
-
Eye Exposure:
-
Immediately go to the nearest eyewash station.[22]
-
Hold eyelids open and flush the eyes with a continuous, gentle stream of water for at least 15 minutes.[3][22] Ensure water flows from the nose outwards to avoid contaminating the other eye.
-
Remove contact lenses if present and easy to do so.[3][4][6]
-
-
Inhalation:
-
Ingestion:
Q3: "I've noticed fumes coming from the sealed container in storage. What should I do?"
Fumes indicate a potential container failure or improper sealing, which is a serious hazard.
-
Do Not Approach: Do not approach the container without appropriate respiratory protection.
-
Secure the Area: Restrict access to the storage area and inform others of the potential hazard.
-
Increase Ventilation: If it can be done safely without entering the immediate area, increase the ventilation.
-
Contact EHS: Immediately contact your institution's EHS or emergency response team. They are equipped with the proper high-level respiratory protection (like a Self-Contained Breathing Apparatus - SCBA) and procedures to handle compromised containers of highly corrosive materials.[11][12]
Visual Guides and Workflows
Workflow for Safe Handling of this compound
The following diagram outlines the critical steps and decision points for safely incorporating this acid into an experimental procedure.
Caption: Spill Response Decision Tree.
References
-
Nonafluorobutane-1-sulfonic acid - Santa Cruz Biotechnology.
-
Nonafluorobutane-1-sulfonic acid - AK Scientific, Inc.
-
Nonafluorobutane-1-sulfonic acid | 375-73-5 - ChemicalBook.
-
Safety Data Sheet - Cayman Chemical.
-
Aldrich - 562629 - SAFETY DATA SHEET.
-
NONAFLUOROBUTANESULFO... - INDOFINE Chemical Company.
-
59933-66-3(this compound) Product Description - ChemicalBook.
-
Safety data sheet - CPAchem.
-
SAFETY DATA SHEET - Fisher Scientific.
-
Technical Supplement - Strong Acid Personal Protective Equipment.
-
Personal Protective Equipment | US EPA.
-
Personal Protective Equipment (PPE) - CHEMM.
-
First Aid Procedures for Chemical Hazards | NIOSH - CDC.
-
Nonafluorobutane-1-sulfonic acid 97 375-73-5 - Sigma-Aldrich.
-
SAFETY DATA SHEET - TCI Chemicals.
-
Nonafluorobutane-1-sulfonic acid | 375-73-5 - ChemicalBook (Alternative URL).
-
Spill procedure: Clean-up guidance - Queen Mary University of London.
-
Nonafluorobutane-1-sulfonic acid 97 375-73-5 - Sigma-Aldrich (KR).
-
Nonafluorobutane-1-sulfonic acid 97 375-73-5 - Sigma-Aldrich (Safety Information).
-
Nonafluorobutane-1-sulfonic acid 97 375-73-5 - Sigma-Aldrich (MX).
-
What PPE Should You Wear When Handling Acid 2026? - LeelineWork.
-
First aid for a unique acid, HF: A sequel - American Chemical Society.
-
CHEMICAL SPILL PROCEDURES - Clarkson University.
-
SPILL CLEANUP QUICK REFERENCE - University of Tennessee.
-
Spill Kits and Spill Clean Up Procedures | Environmental Health & Safety - Georgia Tech.
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories - University of Tennessee.
-
First Aid - BYU Cleanroom.
-
This compound - BLD Pharm.
-
This compound | 1185303-26-7 - Sigma-Aldrich.
-
Nonafluorobutanesulfonic anhydride 97 36913-91-4 - Sigma-Aldrich.
-
Hydrofluoric Acid – First Aid - University of Toronto.
-
First aid - NorFalco.
-
Nonafluorobutane-1-sulfonic acid - Sigma-Aldrich (Peer-Reviewed Papers).
Sources
- 1. Nonafluorobutane-1-sulfonic acid | 375-73-5 [chemicalbook.com]
- 2. Nonafluorobutane-1-sulfonic acid | 375-73-5 [amp.chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. NONAFLUOROBUTANESULFONIC ACID | 375-73-5 | INDOFINE Chemical Company [indofinechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 全氟-1-丁磺酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. publicportal.fmi.com [publicportal.fmi.com]
- 11. epa.gov [epa.gov]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. leelinework.com [leelinework.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. qmul.ac.uk [qmul.ac.uk]
- 17. ehs.gatech.edu [ehs.gatech.edu]
- 18. enhs.uark.edu [enhs.uark.edu]
- 19. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 20. ehs.utoronto.ca [ehs.utoronto.ca]
- 21. depts.washington.edu [depts.washington.edu]
- 22. fishersci.com [fishersci.com]
- 23. First aid [norfalco.com]
- 24. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Technical Support Center: Managing Exothermic Reactions with Nonafluorobutanesulfonic Acid Hydrate
Welcome to the technical support center for the safe and effective management of exothermic reactions involving nonafluorobutanesulfonic acid hydrate. This superacid catalyst is a powerful tool in modern synthesis, but its high reactivity necessitates a thorough understanding of thermal hazard assessment and control.[1][2] This guide is structured as a series of questions and answers to directly address the challenges you may encounter, providing not just protocols, but the scientific reasoning behind them.
Our core philosophy is that a well-designed experiment is an inherently safe one. By understanding the principles of reaction calorimetry, heat transfer, and risk mitigation, you can harness the full potential of this catalyst while ensuring the safety of your laboratory and personnel.
Section 1: Foundational Knowledge & Risk Assessment
This section addresses the fundamental properties of this compound and the critical first step of any experimental plan: a thorough risk assessment.
Q1: What is this compound, and why does it drive strong exotherms?
Nonafluorobutanesulfonic acid (CF₃(CF₂)₃SO₃H), often used as its hydrate, is a perfluoroalkylsulfonic acid. It is considered a "superacid," meaning it is a stronger acid than 100% sulfuric acid.[1] Its exceptional acidity stems from the strong electron-withdrawing effect of the nine fluorine atoms on the butyl chain. This effect stabilizes the resulting sulfonate anion (nonaflate), making the proton (H⁺) exceptionally available for catalysis.
Exothermic reactions, which release energy as heat, are driven by the formation of chemical bonds that are stronger and more stable than the bonds in the reactants.[3][4] Nonafluorobutanesulfonic acid is a highly efficient catalyst for many reactions, such as esterifications, alkylations, and polymerizations, because it dramatically lowers the activation energy required for the reaction to proceed.[4][5][6] This acceleration means that the rate of heat generation can be very high. If the rate of heat generation exceeds the rate at which heat can be removed from the reactor, a dangerous, self-accelerating temperature increase known as a thermal runaway can occur.[7][8]
Q2: I'm planning a new synthesis using this acid. How should I begin my thermal hazard assessment?
A robust thermal hazard assessment is non-negotiable. Before any lab work, you must understand the potential energy output of your desired reaction and any potential undesired side or decomposition reactions.
Step-by-Step Risk Assessment Protocol:
-
Literature Review: Search for published examples of your specific reaction or closely related transformations. Note the reported reaction conditions, exotherms, and any safety measures employed.
-
Thermodynamic Calculation: Use computational software or literature values to estimate the enthalpy of reaction (ΔHᵣ). A large negative ΔHᵣ indicates a highly exothermic process.
-
Small-Scale Calorimetry Screening: The cornerstone of a modern safety assessment is reaction calorimetry.[9][10] This technique measures the heat flow of a chemical reaction in real-time under controlled conditions.[11]
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the onset temperature of decomposition for your reactants, products, and the final reaction mixture. This tells you the temperature at which an uncontrollable decomposition reaction might begin.
-
Reaction Calorimeter (RC1) or similar: Perform the reaction on a small scale (e.g., 50-500 mL) in a reaction calorimeter.[12] This will provide critical data on the total heat of reaction, the maximum rate of heat release, and the adiabatic temperature rise—the theoretical temperature increase if all cooling were lost.[11][13]
-
This data is essential for designing appropriate engineering controls for the scaled-up experiment.[9][12]
Section 2: Proactive Experimental Design for Thermal Safety
Preventing a thermal runaway is always preferable to mitigating one. This section focuses on the practical design of your experiment to maintain absolute temperature control.
Q3: What is the safest way to introduce this compound into my reaction?
The method of addition is a primary control parameter. Never add the full charge of the acid catalyst at the start of the reaction (batch addition) if the reaction is fast and highly exothermic. This can lead to a massive initial heat release that overwhelms your cooling system.
The preferred method is semi-batch addition , where the acid (or the limiting reagent) is added slowly and continuously over a prolonged period.[8] This allows the rate of heat generation to be directly controlled by the rate of addition. The addition rate should be set so that the heat generated can be comfortably removed by the cooling system, maintaining a stable internal temperature.
Q4: How do I select the right solvent and concentration to manage the exotherm?
Solvent selection is a critical safety control. An ideal solvent for a highly exothermic reaction possesses the following characteristics:
-
High Boiling Point: Provides a larger operating window and reduces the risk of solvent loss or over-pressurization.
-
Good Heat Capacity: The solvent can absorb more heat for a given temperature rise.
-
Good Thermal Conductivity: Facilitates efficient heat transfer from the reaction mixture to the vessel walls and into the cooling medium.[14]
Furthermore, running reactions at a lower concentration (i.e., more dilute) provides a larger thermal mass to absorb the heat of reaction, slowing the rate of temperature change.[15] While this may decrease reaction kinetics, safety is the primary concern.
| Solvent Property | Importance for Exotherm Management | Example of Good Choice | Example of Poor Choice |
| Boiling Point | Prevents pressure buildup and loss of solvent. | Toluene (111 °C), Xylene (~140 °C) | Diethyl Ether (35 °C) |
| Heat Capacity | Acts as a thermal buffer, absorbing heat. | Water (High Cₚ) | Chloroform (Low Cₚ) |
| Thermal Conductivity | Efficiently transfers heat to the cooling system. | Toluene | Most organic solvents have similar, relatively low conductivity. |
Q5: My reaction is extremely exothermic. What cooling methods are most effective?
The choice of cooling depends on the scale and the magnitude of the exotherm. Standard laboratory glassware has poor heat transfer characteristics. For robust control, consider the following:
-
Reactor Design: Jacketed glass reactors offer a much larger surface area for heat exchange compared to a simple round-bottom flask in a cooling bath.[16][17] For industrial processes, specialized reactors with internal cooling coils or plate heat exchangers are used.[15][16][18]
-
Cooling Medium: An ice/water bath is sufficient for mild exotherms. For more significant heat loads, a cryostat (circulating chiller) using a glycol/water mixture or silicone oil can provide precise and powerful cooling to sub-zero temperatures.
-
Agitation: Efficient stirring is crucial. A vortex should be visible. Good mixing ensures homogenous temperature throughout the reactor and improves the heat transfer coefficient at the vessel wall.[19]
Section 3: Real-Time Monitoring & Troubleshooting
Even with a robust plan, deviations can occur. This section provides guidance on interpreting reaction behavior and responding to emergencies.
Q6: I've started the semi-batch addition of the acid, and the temperature is rising faster than expected. What are the immediate steps?
This is a critical situation that requires a calm, decisive response. The goal is to immediately stop the source of heat generation and maximize heat removal.
Troubleshooting a Temperature Excursion
Decision tree for a temperature excursion.
-
Stop Addition: Immediately cease the feed of the nonafluorobutanesulfonic acid or any other reactant. This halts the introduction of new material that can generate heat.[15]
-
Maximize Cooling: Set your cooling system to its maximum capacity.
-
Prepare for Emergency Quench: If the temperature continues to rise despite these measures, you may be approaching a thermal runaway. Be prepared to execute an emergency quench procedure (see Q8).
-
Alert Personnel: Inform colleagues in the lab of the situation. Do not work alone when running highly exothermic reactions.[20]
Q7: My reaction temperature is stable, but I see localized boiling or fumes at the point of acid addition. What's happening?
This indicates poor mixing and the formation of a localized "hot spot."[14] The acid is so reactive that the reaction is completing in the small volume where the droplet enters before it can be dispersed into the bulk solution. This is dangerous because the localized high temperature could initiate a decomposition reaction.
Solution:
-
Improve Agitation: Increase the stirrer speed. Ensure the stirrer blade is appropriately sized and positioned for the reactor.
-
Sub-surface Addition: Introduce the acid via a dip tube below the surface of the reaction mixture, directly into the most turbulent region near the stirrer.
-
Dilute the Acid: Consider adding the acid as a solution in a small amount of the reaction solvent to help it disperse more quickly.
Section 4: Safe Quenching and Work-up
The reaction is complete, but hazards remain. The strong acid catalyst must be neutralized safely.
Q8: How do I safely quench my reaction containing this compound?
"Quenching" refers to the process of deactivating any remaining reactive species.[21] Quenching a strong acid is itself an exothermic neutralization reaction. An improper quench can be as hazardous as the primary reaction.
Safe Acid Quenching Protocol
Workflow for safely quenching a strong acid.
CRITICAL RULE: Always add the acid (your reaction mixture) to the base, never the other way around. [21] Adding water or base to a concentrated acid can cause violent, localized boiling and splashing.
-
Cool the Reaction Mixture: Cool your completed reaction mixture to 0-5 °C in an ice bath.
-
Prepare a Separate Quench Vessel: In a separate flask, large enough to contain both your reaction mixture and the quench solution, prepare a stirred, cold (0-5 °C) solution of a weak base. Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are common choices.
-
Slow Transfer: Using a cannula or an addition funnel, slowly transfer the cold reaction mixture into the vigorously stirred basic solution.[22][23]
-
Monitor: Monitor the quench vessel for gas evolution (CO₂ will be released) and temperature. Control the addition rate to keep the quench temperature below 20-25 °C.
-
Final pH Check: Once the addition is complete, allow the mixture to slowly warm to room temperature. Check the pH to ensure it is neutral (pH 7) or slightly basic before proceeding to extraction and work-up.[20]
By adhering to these principles of proactive design, careful monitoring, and controlled procedures, you can safely and effectively utilize this compound in your research and development endeavors.
References
-
Reaction Calorimetry Guide. Mettler Toledo. 9
-
Reaction Calorimetry. Prime Process Safety Center. 10
-
Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. TSI Journals. 11
-
Reaction Calorimetry (RC) Testing. Sigma-HSE. 12
-
Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. Fauske & Associates. 13
-
Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes. Farabi University. 19
-
Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. 15
-
The heat transfer device of the reactor. TANGLIAN Chemistry. 16
-
A review of thermal runaway prevention and mitigation strategies for lithium-ion batteries. Journal of Energy Storage. 7
-
Heat Exchangers in Chemical Reactors: Types and Functions. Jinzong Machinery. 18
-
What techniques are available for mitigating thermal runaway in batteries? Intercalation Station. 24
-
How to calculate heat transfer in continuous flow applications. Stoli Chem. 14
-
Heat Transfer Basics for Engineers. ChemEngZone. 17
-
A Guide to Thermal Runaway Mitigation and Containment. Pyrophobic Systems. 25
-
How to Prevent Thermal Runaway in Battery Energy Storage Systems: Fire Safety Solutions. Fike. 26
-
Thermal Runaway: Complete Guide to Battery Safety and Prevention. Metis Engineering. 27
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. 8
-
Quenching Solvent Drying Still Bottoms. University of California, Irvine EH&S. 20
-
Exothermic Reactions Explained. The Chemistry Blog. 3
-
Exothermic Reactions: Its Energy Release and Applications. Advances in Chemical Engineering and Science. 4
-
Managing Excessive Heat in Exothermic Chemical Reactions. ResearchGate. 28
-
This compound Product Description. ChemicalBook. 29
-
CAS 59933-66-3 Nonafluorobutanesulfonic acid. BOC Sciences.
-
Safety Data Sheet - Nonafluorobutanesulfonyl fluoride. Fisher Scientific. 30
-
Safety Data Sheet - Perfluorobutanesulfonic Acid. Cayman Chemical. 31
-
Safety data sheet - Nonafluoro-1-butanesulfonic Acid. CPAchem. 32
-
Quenching Reactive Substances. Virginia Tech Chemistry Department. 21
-
Nonafluorobutane-1-sulfonic acid. ChemicalBook. 1
-
Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. 33
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. 22
-
Safety Data Sheet - Nonafluorobutane-1-sulfonic acid. AK Scientific, Inc. 34
-
Perfluorobutanesulfonic acid. Wikipedia. 2
-
Quenching Reactive Metal Still Bottoms Standard Operating Procedure. University of Nebraska-Lincoln. 23
-
Nonafluorobutane-1-sulfonic acid 97%. Sigma-Aldrich. 35
-
This compound(59933-66-3). ChemicalBook. 36
-
An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. Beilstein Journal of Organic Chemistry. 5
-
Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. MDPI. 6
-
Preparation of Activated Carbon-Based Solid Sulfonic Acid and Its Catalytic Performance in Biodiesel Preparation. Frontiers in Chemistry. 37
-
Titanate nanotubes-bonded organosulfonic acid as solid acid catalyst for synthesis of butyl levulinate. National Institutes of Health (NIH). 38
-
Sulfonic Acid and Phospho‐tungstic Acid‐Loaded Organosilicon Nanotubes for Efficient Catalysis of Esterification Reaction. ResearchGate. 39
Sources
- 1. Nonafluorobutane-1-sulfonic acid | 375-73-5 [chemicalbook.com]
- 2. Perfluorobutanesulfonic acid - Wikipedia [en.wikipedia.org]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. BJOC - An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. mt.com [mt.com]
- 10. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 11. tsijournals.com [tsijournals.com]
- 12. sigma-hse.com [sigma-hse.com]
- 13. fauske.com [fauske.com]
- 14. How to calculate heat transfer in continuous flow applications — Stoli Chem [stolichem.com]
- 15. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 16. The heat transfer device of the reactor [tanglianchem.com]
- 17. chemengzone.com [chemengzone.com]
- 18. jinzongmachinery.com [jinzongmachinery.com]
- 19. farabi.university [farabi.university]
- 20. ehs.uci.edu [ehs.uci.edu]
- 21. kgroup.du.edu [kgroup.du.edu]
- 22. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 23. ehs.ucr.edu [ehs.ucr.edu]
- 24. evengineeringonline.com [evengineeringonline.com]
- 25. pyrophobic.com [pyrophobic.com]
- 26. How to Prevent Thermal Runaway in Battery Energy Storage Systems [advancedco.com]
- 27. Thermal Runaway: Complete Guide to Battery Safety [metisengineering.com]
- 28. researchgate.net [researchgate.net]
- 29. 59933-66-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 30. fishersci.com [fishersci.com]
- 31. cdn.caymanchem.com [cdn.caymanchem.com]
- 32. bg.cpachem.com [bg.cpachem.com]
- 33. chemistry.nd.edu [chemistry.nd.edu]
- 34. aksci.com [aksci.com]
- 35. ノナフルオロブタン-1-スルホン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 36. This compound | 59933-66-3 [amp.chemicalbook.com]
- 37. Frontiers | Preparation of Activated Carbon-Based Solid Sulfonic Acid and Its Catalytic Performance in Biodiesel Preparation [frontiersin.org]
- 38. Titanate nanotubes-bonded organosulfonic acid as solid acid catalyst for synthesis of butyl levulinate - PMC [pmc.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
Troubleshooting low yields in nonafluorobutanesulfonic acid hydrate catalyzed reactions.
Technical Support Center: Nonafluorobutanesulfonic Acid Hydrate Catalysis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for nonafluorobutanesulfonic acid (NfOH) hydrate catalyzed reactions. As a potent Brønsted acid, NfOH is a versatile and powerful catalyst for a wide array of organic transformations, including esterifications, alkylations, and rearrangements. However, its high reactivity and hygroscopic nature can present challenges, often manifesting as diminished yields.
This guide is designed to provide you, our fellow researchers and developers, with practical, field-tested insights to diagnose and resolve common issues encountered during its use. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to not only solve the immediate problem but also to proactively optimize your future experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and properties of this compound.
Q1: What are the primary safety precautions for handling this compound?
A: this compound is a strong, corrosive acid.[1][2] Always handle it within a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[3][4] Avoid inhalation of vapors and any contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3] It is crucial to have an eyewash station and safety shower readily accessible.[3]
Q2: How should I properly store the catalyst?
A: The catalyst is hygroscopic and sensitive to moisture. It should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances like bases and strong oxidizing agents.[1][3][4] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to maintain its activity.[1]
Q3: What materials are incompatible with this catalyst?
A: Avoid contact with strong bases, oxidizing agents, and water (unless it is a controlled part of the reaction medium).[1][4] The acid can react violently with water.[1] It is also corrosive to many metals; use glass or Teflon-lined reactors and equipment.[2] Do not use aluminum containers for storage or reactions.
Q4: What is the significance of it being a "hydrate"?
A: The "hydrate" form indicates that water molecules are incorporated into the crystalline structure of the acid. While this can sometimes be beneficial for solubility or moderating reactivity, it's critical to remember that uncontrolled exposure to additional moisture from solvents or the atmosphere will dilute the catalyst's effective concentration and can inhibit its activity.[5] The key is consistency; the water content should be a controlled variable, not an unknown contaminant.
Troubleshooting Guide for Low Yields
Low yields are rarely due to a single cause. More often, they are the result of several interconnected factors. This guide provides a systematic approach to identifying and rectifying the root cause of poor reaction performance.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic workflow for diagnosing the cause of low reaction yields.
Sources
Impact of water content on the catalytic activity of nonafluorobutanesulfonic acid hydrate.
Technical Support Center: Nonafluorobutanesulfonic Acid Hydrate
A Guide for Scientists on the Critical Impact of Water Content in Catalysis
Welcome to the technical support guide for nonafluorobutanesulfonic acid (NfBSOH), a powerful superacid catalyst. This document is designed for researchers, chemists, and drug development professionals to navigate the nuances of using its hydrate form in organic synthesis. The catalytic activity of NfBSOH is profoundly influenced by its hydration level—a factor that is often overlooked but is critical for reaction success, yield, and selectivity. This guide provides in-depth FAQs, troubleshooting advice, and validated protocols to empower you to control this crucial variable in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is nonafluorobutanesulfonic acid (NfBSOH) and what makes it a "superacid"?
Nonafluorobutanesulfonic acid (C₄HF₉O₃S), also known as perfluorobutanesulfonic acid (PFBS), is a perfluoroalkylsulfonic acid.[1][2] Its structure consists of a four-carbon chain where all hydrogens have been replaced by fluorine atoms, attached to a sulfonic acid group (-SO₃H). The extreme electron-withdrawing nature of the nonafluorobutyl group (C₄F₉-) strongly polarizes the S-O-H bond, making the proton exceptionally easy to donate. This results in an acid strength far greater than that of 100% sulfuric acid, placing it in the category of "superacids".[2][3] It is commercially available in both anhydrous and various hydrate forms.[4][5]
Q2: Why is the water content of the catalyst so important? Doesn't an acid catalyst just need protons?
While the catalyst's job is to provide a proton (H⁺), the local environment of that proton dictates its availability and reactivity. Water plays a dual role that can either enhance or inhibit catalysis.
-
Positive Role (Co-catalyst): In strictly anhydrous conditions, the isolated sulfonic acid group can be a less efficient proton donor. A small, controlled number of water molecules can form hydronium ions (H₃O⁺) or small protonated water clusters (H(H₂O)ₙ⁺). These species can be excellent proton-transfer agents, stabilizing reactive intermediates and facilitating the catalytic cycle.[6][7]
-
Negative Role (Inhibitor/Poison): As water content increases, a thick "solvation shell" of water molecules can form around the acidic protons.[8] This "cages" the proton, sterically hindering the approach of larger organic substrates. Furthermore, in reactions involving carbocation intermediates, water can act as a competing nucleophile, leading to undesired alcohol byproducts.[9][10] At very high concentrations, water can effectively dilute the acid, reducing its activity.[11]
Understanding and controlling this balance is the key to achieving optimal and reproducible results.
Q3: What types of reactions are catalyzed by nonafluorobutanesulfonic acid?
Given its high Brønsted acidity, NfBSOH is an effective catalyst for a wide range of reactions that require strong protonation to proceed. These most notably include:
-
Friedel-Crafts Acylations and Alkylations: Attaching acyl or alkyl groups to aromatic rings.[12][13][14] The superacid efficiently generates the acylium or carbocation electrophiles needed for the reaction.[15]
-
Esterifications and Transesterifications: Catalyzing the formation of esters from carboxylic acids and alcohols.
-
Dehydration Reactions: Removal of water, such as the conversion of alcohols to alkenes.[16][17]
-
Isomerization and Rearrangement Reactions: Promoting the rearrangement of molecular structures.
Troubleshooting Guide
This section addresses common experimental issues in a direct question-and-answer format.
Q1: My reaction yield is low and the reaction rate is much slower than reported in the literature. Could the water content in my NfBSOH hydrate be the culprit?
Answer: Yes, this is a highly probable cause.
Causality: An unexpectedly high water content is the most common reason for suppressed activity. As explained in the FAQs, excess water over-solvates the catalytic proton, creating a bulky H(H₂O)ₙ⁺ cluster. The substrate, which is often a weaker base than water, cannot effectively compete to be protonated, thus slowing down or halting the reaction's initial and often rate-determining step.[7] This phenomenon is a form of catalyst site-blocking or "poisoning" by water molecules.[11]
Solution:
-
Quantify Water Content: Use Karl Fischer titration to determine the precise water percentage in your catalyst batch.
-
Pre-treat the Catalyst: Before your reaction, dry the catalyst to a consistent, known state. A common method is heating at 60-80 °C under high vacuum for several hours.
-
Run a Control Experiment: Compare the reaction outcome using your "as-is" catalyst versus the pre-dried catalyst. This will validate whether water content is the critical variable.
Q2: I am observing significant amounts of an alcohol byproduct instead of my target molecule. How is this related to water?
Answer: This strongly suggests that water is acting as a competing nucleophile in your reaction.
Causality: This issue is common in reactions that proceed through a carbocation intermediate, such as Friedel-Crafts alkylations or alcohol dehydration. The acid catalyst protonates the substrate to form a carbocation. This high-energy electrophile is then supposed to be attacked by another reactant (e.g., an aromatic ring). However, if water molecules are abundant, they can attack the carbocation faster than your intended nucleophile, leading to the formation of an alcohol byproduct and quenching the desired reaction pathway.[9][10]
Solution:
-
Rigorous Drying: Ensure not only the catalyst but also your solvent and starting materials are scrupulously dry. Use freshly distilled, anhydrous solvents and consider adding molecular sieves to the reaction vessel.
-
Optimize Catalyst Loading: Using the minimum effective amount of catalyst can sometimes reduce the prevalence of side reactions.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired kinetic product over the hydrolysis byproduct.
Q3: How can I reliably control the hydration level of my catalyst for method development and reproducibility?
Answer: Achieving a precise and reproducible hydration level requires a controlled procedure. Simply leaving the catalyst open to the air is not sufficient, as ambient humidity varies.
Causality: Nonafluorobutanesulfonic acid is hygroscopic. Its hydration state will change depending on the partial pressure of water in its environment. To ensure reproducibility, you must standardize this environment.
Workflow for Controlling Catalyst Hydration:
Experimental Protocol: Friedel-Crafts Acylation of Anisole
This protocol demonstrates the impact of catalyst hydration on the Friedel-Crafts acylation of anisole with acetic anhydride to form 4-methoxyacetophenone. A comparison between an "as-is" hydrated catalyst and a pre-dried catalyst is performed.[12][15]
Materials & Equipment:
-
This compound (NfBSOH·xH₂O)
-
Anisole (anhydrous)
-
Acetic anhydride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
-
Schlenk flasks, magnetic stirrer, vacuum oven, standard glassware
-
GC-MS or NMR for analysis
Step-by-Step Methodology:
Part A: Reaction with Pre-Dried Catalyst (Control)
-
Catalyst Preparation: Place ~1 g of NfBSOH hydrate in a flask. Dry in a vacuum oven at 70°C for 4 hours. Transfer the dried, free-flowing solid to an inert atmosphere (glovebox or nitrogen-filled desiccator) to cool.
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask under nitrogen, add the pre-dried NfBSOH (5 mol%, e.g., 0.16 g for 10 mmol scale).
-
Add 10 mL of anhydrous DCM followed by anisole (1.08 g, 10 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.12 g, 11 mmol) dropwise over 5 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor progress by TLC or GC.
-
Work-up: Carefully quench the reaction by slowly pouring it into 20 mL of ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer twice with 10 mL of DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography (e.g., hexane/ethyl acetate). Determine the isolated yield of 4-methoxyacetophenone.
Part B: Reaction with "As-Is" Hydrated Catalyst
-
Repeat steps 2-10 exactly as above, but use the NfBSOH hydrate directly from the bottle without the pre-drying step. Ensure you use the same molar equivalent of the acid, accounting for the mass of water in the hydrate if known (if unknown, use the formula weight of the monohydrate for an estimate).
Expected Results & Data Interpretation
The experiment will likely demonstrate a significant difference in reaction yield, highlighting the inhibitory effect of excess water.
| Catalyst Condition | Reaction Time (h) | Conversion (%) | Isolated Yield of 4-methoxyacetophenone (%) |
| Pre-Dried NfBSOH | 2 | >95% | 85-92% |
| "As-Is" NfBSOH Hydrate | 2 | 20-40% | 15-35% |
Causality of Results: The higher yield with the pre-dried catalyst is a direct result of the increased availability of the catalytic protons to activate the acetic anhydride, generating the highly electrophilic acylium ion required for the reaction.[15] In the "as-is" case, the excess water molecules effectively "guard" the protons, significantly reducing the rate of acylium ion formation and leading to poor conversion.
References
-
Evanics, F. Superacid Chemistry on Mildly Acidic Water. ACS Publications. Available at: [Link]
-
Water-Enhanced Catalysis: A Broadly Applicable Strategy for Promoting Reactivity and Selectivity in Diverse Chemical Reactions. ACS Publications. Available at: [Link]
-
Water is a superacid at extreme thermodynamic conditions. ResearchGate. Available at: [Link]
-
Perfluorobutanesulfonic acid. Wikipedia. Available at: [Link]
-
Addition of water (acid-catalyzed) mechanism. Khan Academy. Available at: [Link]
-
Water-Tolerant Solid Acid Catalysts. ResearchGate. Available at: [Link]
-
Michel, C. Understanding the impact of water on the catalytic activity and stability. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Design of solid acid catalysts for aqueous-phase dehydration of carbohydrates: The role of Lewis and Brønsted acid sites. ResearchGate. Available at: [Link]
-
Novel Magnetically-Recoverable Solid Acid Catalysts with a Hydrophobic Layer in Protecting the Active Sites from Water Poisoning. ResearchGate. Available at: [Link]
-
Biocatalytic Friedel‐Crafts Reactions. PMC - NIH. Available at: [Link]
-
IMPACT: Innovative (nano)Materials and processes for advanced catalytic technologies to degrade PFOA in water. PubMed. Available at: [Link]
-
Acid-catalyzed Hydration. YouTube. Available at: [Link]
-
Solid Acid Catalysts for the Dehydration of Hexoses to 5-Hydroxymethylfurfural. Universidad de Málaga. Available at: [Link]
-
Water structures on acidic zeolites and their roles in catalysis. RSC Publishing. Available at: [Link]
-
Super acid catalyzed Friedel–Crafts reaction. YouTube. Available at: [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PubMed Central. Available at: [Link]
-
Investigation of Friedel-Crafts Alkylation in the Presence of Supported Sulfonic Acid on Silica Gel. ResearchGate. Available at: [Link]
Sources
- 1. Perfluorobutanesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. Nonafluorobutane-1-sulfonic acid | 375-73-5 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 59933-66-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Nonafluorobutane-1-sulfonic acid | 375-73-5 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Water structures on acidic zeolites and their roles in catalysis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00404J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. riuma.uma.es [riuma.uma.es]
Technical Support Center: Proper Quenching and Work-up Procedures for Reactions Involving Nonafluorobutanesulfonic Acid Hydrate
Welcome to the technical support guide for handling reactions involving nonafluorobutanesulfonic acid hydrate (NfOH·xH₂O). As a non-oxidizing superacid, NfOH is a powerful catalyst for a variety of organic transformations.[1] However, its high acidity and reactivity necessitate careful and well-planned quenching and work-up procedures to ensure reaction success and laboratory safety. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common challenges encountered by researchers.
Section 1: Core Principles & Safety Considerations
This section covers fundamental properties and mandatory safety protocols. Understanding the nature of the reagent is the first step toward safe and effective handling.
Q1: What is this compound, and why is it classified as a superacid?
Nonafluorobutanesulfonic acid (also known as perfluorobutanesulfonic acid or PFBS) is a sulfonic acid featuring a fully fluorinated four-carbon chain.[2] The hydrate form indicates the presence of associated water molecules. Its exceptional acidity, surpassing that of 100% sulfuric acid, places it in the category of superacids.[1][3] This high acidity stems from the powerful electron-withdrawing effect of the nine fluorine atoms, which extensively delocalizes the negative charge on the conjugate base (nonaflate, NfO⁻), making the proton exceptionally labile.
| Property | Value | Source |
| Molecular Formula | C₄HF₉O₃S | [4] |
| Molecular Weight | 300.10 g/mol (anhydrous) | [4] |
| pKa (predicted) | -3.57 ± 0.50 | [1] |
| Density | ~1.811 g/mL at 25 °C | [1][5] |
| Appearance | Colorless to light yellow liquid | [1] |
Q2: What are the primary hazards associated with this compound?
This reagent is highly corrosive and can cause severe chemical burns to the skin and eyes upon contact.[6] Ingestion is harmful and can cause serious damage to the gastrointestinal tract.[6][7] Inhalation of its vapors or mists may cause respiratory irritation.[8] It is crucial to consult the Safety Data Sheet (SDS) before use.[6][7][8][9]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this acid?
Due to its corrosive nature, a stringent PPE protocol is non-negotiable.
-
Eye Protection: Chemical splash goggles and a full-face shield are required.
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton™). A double-gloving strategy is recommended.
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. An apron made of a chemically resistant material should also be worn.[7]
-
Work Area: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of corrosive vapors.[9]
Section 2: Troubleshooting Guide: The Quenching Process
Quenching is the process of deactivating any remaining reactive species at the end of a reaction.[10] For reactions involving NfOH, this primarily involves neutralizing the superacid.
Q1: My reaction is violently exothermic and sputtering upon adding the quenching solution. What's happening and how can I prevent it?
Causality: You are likely experiencing an uncontrolled acid-base neutralization. The heat generated is causing the solvent to boil rapidly, leading to sputtering. This typically happens under one of two conditions:
-
Rapid Addition: Adding the quenching agent too quickly does not allow for adequate heat dissipation.
-
Concentrated Quenching Agent: Using a highly concentrated base or adding water directly to a large amount of residual acid can lead to a violent, localized exothermic event.[1]
Solution Protocol:
-
Cool the Reaction: Before quenching, always cool your reaction mixture to 0 °C or below using an ice-water or ice-salt bath.[10]
-
Dilute the Reaction (Optional but Recommended): If your reaction was run neat or in a high concentration, dilute it with an inert, high-boiling point solvent before quenching. This increases the thermal mass, helping to absorb the heat generated.
-
Use a Dilute Quenching Agent: Use a pre-cooled, dilute aqueous solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃) or 1-2 M sodium carbonate (Na₂CO₃).
-
Add Slowly with Vigorous Stirring: Add the quenching solution dropwise via an addition funnel, ensuring the internal temperature does not rise to a dangerous level. Vigorous stirring is crucial for efficient heat dissipation.
Q2: How do I choose the right quenching agent for my specific reaction?
The choice of quenching agent depends on the stability of your product and the subsequent work-up plan.
Caption: Decision tree for selecting a quenching agent.
-
For Base-Stable Products: A cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the most common and effective choice. It is a weak base, and the evolution of CO₂ gas, while requiring caution, is a visual indicator that neutralization is occurring.
-
For Base-Unstable Products: If your product contains base-labile functional groups (e.g., certain esters, silyl ethers), an aqueous basic quench must be avoided. Instead, consider quenching with a hindered organic base like triethylamine or pyridine in an appropriate solvent at low temperature. This neutralizes the acid without introducing water or strong nucleophiles.
Q3: A solid has crashed out of my reaction mixture during the quench. Is this my product or a salt?
Causality: The solid is most likely a salt formed from the neutralization of the superacid. The nonaflate anion (NfO⁻) can form salts with the cation of your base (e.g., sodium nonaflate, Na⁺NfO⁻) or with a protonated organic base (e.g., triethylammonium nonaflate, Et₃NH⁺NfO⁻). These salts may have limited solubility in your reaction solvent.
Troubleshooting Steps:
-
Check Solubility: Take a small aliquot of the suspension and add water. If the solid dissolves, it is likely the inorganic salt, as sodium nonaflate is water-soluble.
-
Check pH: After quenching is complete, check the pH of the aqueous layer (if present) with a pH strip. It should be neutral or slightly basic (pH 7-8).
-
Proceed to Work-up: In most cases, this salt will be removed during the subsequent aqueous work-up. If it causes issues with stirring, you may need to add more solvent to the mixture.
Section 3: Troubleshooting Guide: The Work-up & Extraction
The work-up is the series of steps used to isolate and purify the product after the reaction is complete and quenched.[11]
Q1: I have poor recovery of my desired product after extractive work-up. Where did it go?
Causality: This is a frequent issue when working with NfOH, and the primary suspect is the high water solubility of the nonaflate anion.
-
Ion Pairing: If your product is basic (e.g., an amine), it will be protonated by the excess acid. The resulting ammonium nonaflate salt (Product-H⁺NfO⁻) can be highly water-soluble and will partition into the aqueous layer during extraction.
-
"Salting In": The high concentration of dissolved nonaflate salts in the aqueous layer can increase the solubility of polar organic products, pulling them from the organic layer.
Solution Protocol:
-
Ensure Complete Neutralization: Before extraction, ensure the aqueous layer is basic (pH > 8) by adding sufficient base. This deprotonates any protonated product, rendering it more soluble in the organic solvent.
-
Use Brine: Wash the organic layer with a saturated solution of sodium chloride (brine).[11] This decreases the solubility of organic compounds in the aqueous layer, forcing them back into the organic phase—a phenomenon known as "salting out."[11]
-
Back-Extraction: If you suspect your product is in the aqueous layer, you can perform a "back-extraction." Re-extract the combined aqueous layers multiple times with fresh portions of your organic solvent.
-
Check the Aqueous Layer: Before discarding any aqueous layers, it is good practice to take a small sample, spot it on a TLC plate, and develop it to ensure no product is being lost.[12]
Q2: I'm forming a stable emulsion during my liquid-liquid extraction. How can I break it?
Causality: Emulsions are common when the densities of the organic and aqueous layers are similar or when surfactants are present. The nonaflate anion itself has surfactant-like properties (a polar head and a nonpolar fluorinated tail), which can stabilize emulsions.
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.
-
Add Brine: Add a saturated NaCl solution. This increases the ionic strength and density of the aqueous phase, which often helps break the emulsion.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorously shaking it.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the microscopic droplets that form the emulsion.
Q3: My final organic layer is still acidic after washing. What should I do?
Causality: Trace amounts of NfOH can remain in the organic layer, especially if an insufficient amount of base was used during the quench or if the wash was not thorough enough.
Solution:
-
Additional Wash: Wash the organic layer again with a saturated NaHCO₃ solution. Monitor the pH of the aqueous wash until it is no longer acidic.
-
Basic Drying Agent: Use a basic drying agent like anhydrous potassium carbonate (K₂CO₃) instead of neutral agents like MgSO₄ or Na₂SO₄ to simultaneously dry the solution and neutralize residual acid. Be sure your product is stable to K₂CO₃.
Section 4: Standard Operating Protocols
The following are generalized protocols. Always adapt them to the specific scale and requirements of your reaction.
Protocol A: Standard Quench of a Reaction Mixture
-
Cooling: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction vessel to 0 °C in an ice-water bath.
-
Preparation: Prepare a saturated solution of sodium bicarbonate (NaHCO₃) and cool it to 0 °C.
-
Slow Addition: With vigorous stirring, add the cold NaHCO₃ solution to the reaction mixture dropwise. Monitor for gas evolution (CO₂) and control the addition rate to keep it manageable.
-
Temperature Control: Ensure the internal temperature of the reaction does not rise significantly.
-
Completion Check: Continue adding the basic solution until gas evolution ceases and the pH of the aqueous phase is ~8 (checked with a pH strip).
-
Warm to Room Temp: Allow the mixture to warm to room temperature before proceeding to the work-up.
Protocol B: Standard Extractive Work-up
Caption: Workflow for a standard extractive work-up.
-
Transfer: Transfer the quenched reaction mixture to a separatory funnel.
-
Dilute: Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Separate: Shake the funnel, venting frequently, and allow the layers to separate. Drain the aqueous layer.
-
Wash: Wash the organic layer sequentially with:
-
Water (to remove water-soluble salts).
-
Saturated aqueous NaCl (brine) (to "salt out" the product and begin the drying process).[11]
-
-
Dry: Drain the organic layer into a clean flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Isolate: Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product, which can then be further purified.
Section 5: Frequently Asked Questions (FAQs)
Q1: How should I dispose of waste containing nonafluorobutanesulfonic acid?
All waste containing this acid must be treated as hazardous.[9] Neutralize any acidic waste by slowly adding it to a stirred solution of sodium carbonate (soda ash). Once neutralized, it should be disposed of in a designated, properly labeled hazardous waste container according to your institution's and local regulations.[6][9] Do not pour it down the drain.[13][6]
Q2: My bottle of anhydrous nonafluorobutanesulfonic acid has crystallized. What should I do?
This is a common observation, especially if the bottle has been opened in a humid environment.[14][15] The anhydrous acid is highly hygroscopic and is likely forming a solid hydrate upon contact with atmospheric moisture. While this may change the exact molarity, it often does not inhibit its catalytic activity. If you need to pipette the material, you may need to gently warm the bottle in a water bath to melt the solid. It is critical to perform any transfers under an inert atmosphere (e.g., in a glovebox or under a stream of argon) to prevent further water absorption.[14]
References
-
Oreate AI Blog. (2026). Understanding the Acid Workup: A Key Step in Organic Chemistry. Retrieved from [Link]
-
CPAchem Ltd. (2023). Nonafluoro-1-butanesulfonic Acid Safety Data Sheet. Retrieved from [Link]
-
INDOFINE Chemical Company. (n.d.). NONAFLUOROBUTANESULFONIC ACID | 375-73-5. Retrieved from [Link]
-
Reddit. (2025). Nonafluorobutane-1-sulfonic acid help. Retrieved from [Link]
-
Wikipedia. (n.d.). Perfluorobutanesulfonic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
- Olah, G. A., Prakash, G. K. S., Molnár, Á., & Sommer, J. (2009). Superacid Chemistry. John Wiley & Sons.
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Reddit. (2025). My Nonafluorobutane-1-sulfonic (nonaflic acid) crystallizes too fast. Retrieved from [Link]
Sources
- 1. Nonafluorobutane-1-sulfonic acid | 375-73-5 [chemicalbook.com]
- 2. Perfluorobutanesulfonic acid - Wikipedia [en.wikipedia.org]
- 3. rushim.ru [rushim.ru]
- 4. NONAFLUOROBUTANESULFONIC ACID | 375-73-5 | INDOFINE Chemical Company [indofinechemical.com]
- 5. Nonafluorobutane-1-sulfonic acid CAS#: 375-73-5 [amp.chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How To [chem.rochester.edu]
- 13. beta.lakeland.edu [beta.lakeland.edu]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
Personal protective equipment (PPE) for handling nonafluorobutanesulfonic acid hydrate.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the appropriate selection and use of personal protective equipment (PPE) when handling nonafluorobutanesulfonic acid hydrate. Adherence to these protocols is critical for ensuring laboratory safety and experimental integrity.
Understanding the Hazard: Why Specific PPE is Crucial
This compound, a member of the per- and polyfluoroalkyl substances (PFAS) family, is a strong acid that presents significant health and safety risks.[1] It is classified as a corrosive material that can cause severe skin burns and serious eye damage upon contact.[2][3][4] Ingestion is harmful, and inhalation of its mists or vapors can lead to respiratory irritation.[2][3][5] The hydrate form may react violently with water.[6][2] Therefore, a comprehensive PPE strategy is not merely a recommendation but a mandatory safety requirement to prevent chemical burns, eye damage, and respiratory distress.[7][8][9]
Core PPE Selection & Troubleshooting Guide
This section addresses common issues and questions that may arise during the handling of this compound, providing solutions and the scientific rationale behind them.
Question: I'm preparing a stock solution of this compound. What is the absolute minimum PPE I should be wearing?
Answer: For any task involving the handling of this compound, a baseline of PPE is required. This includes:
-
Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are necessary.[10] However, due to the severe corrosivity of this acid, a face shield worn over chemical splash goggles is strongly recommended to protect the entire face from potential splashes.[7][10]
-
Hand Protection: Standard nitrile examination gloves are often insufficient for prolonged contact with strong acids.[9] It is crucial to select gloves made from materials with high resistance to corrosive chemicals. Butyl or nitrile rubber gloves are recommended for handling acids.[7] Always check the glove manufacturer's compatibility chart for specific breakthrough times for nonafluorobutanesulfonic acid. Double gloving (wearing two pairs of gloves) can provide an additional layer of protection.
-
Body Protection: A flame-resistant lab coat is mandatory. For tasks with a higher risk of splashing, such as transferring large volumes, a chemical-resistant apron worn over the lab coat is advised.[8][9] Ensure that clothing covers all exposed skin, including long pants and closed-toe shoes.[8]
Troubleshooting PPE Scenarios
| Scenario | Immediate Action | Explanation & Follow-Up |
| I've spilled a small amount of the acid on my gloved hand. | Immediately remove the contaminated glove, turning it inside out as you remove it to avoid secondary contact. | Even with chemical-resistant gloves, it is critical to treat any contact as a potential breach. Wash your hands thoroughly with soap and water after removing the glove.[8] Inspect your skin for any signs of irritation. If irritation occurs, seek medical attention. |
| I felt a splash on my face, but I'm wearing a face shield and goggles. | Move away from the immediate work area to a safe location. Carefully remove your face shield and goggles. | The face shield is your first line of defense, but splashes can sometimes find their way around it. After removing your face and eye protection, flush your eyes at an eyewash station for at least 15 minutes, keeping your eyelids open.[5] Seek immediate medical attention.[11][4] |
| I can smell a faint acidic odor while working in the fume hood. | Immediately stop your work and move away from the fume hood. | An acidic odor may indicate that the fume hood is not functioning correctly or that your work is generating more fumes than the hood can handle. Do not re-enter the fume hood. Notify your lab supervisor or environmental health and safety officer immediately. In case of respiratory irritation, move to fresh air and seek medical attention.[11] |
| My lab coat sleeve is wet with the acid. | Immediately remove the contaminated lab coat, avoiding contact with your skin. | The acid can quickly soak through clothing and cause severe burns. After removing the lab coat, wash the affected skin area thoroughly with water for at least 15 minutes. Seek immediate medical attention. Contaminated clothing must be decontaminated or disposed of as hazardous waste. |
Visualizing Your PPE Workflow
To ensure a clear and logical approach to PPE selection, the following workflow diagram should be consulted before beginning any experiment with this compound.
Caption: PPE Selection and Use Workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use a standard N95 mask for respiratory protection?
A1: No, an N95 mask is designed to filter airborne particles and is not suitable for protection against chemical vapors or fumes from strong acids.[7] All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8][12] If a fume hood is not available or if there is a risk of exposure above permissible limits, a full-face respirator with an appropriate acid gas cartridge is required.[7]
Q2: What is the correct way to decontaminate my work area after using this acid?
A2: For small spills, you can neutralize the acid with a suitable agent like sodium bicarbonate.[8] Add the neutralizing agent slowly to avoid a vigorous reaction.[8] Once neutralized, absorb the material with an inert absorbent such as sand or vermiculite.[6] The contaminated absorbent material must be collected and disposed of as hazardous waste according to your institution's guidelines.[2] Always wear your full PPE during cleanup.
Q3: How should I store this compound?
A3: Store this compound in a cool, dry, and well-ventilated area.[5] It should be kept in a tightly sealed, corrosive-resistant container.[6][12] Store it away from incompatible materials, such as bases and strong oxidizing agents.[5] It is also recommended to store corrosive liquids below eye level.[13]
Q4: What are the signs of overexposure that I should be aware of?
A4: Acute overexposure can cause immediate and severe symptoms. Skin contact will result in chemical burns, characterized by redness, pain, and blistering.[3] Eye contact can cause severe pain, redness, and potentially blindness.[2][5] Inhalation of vapors may lead to irritation of the nose, throat, and respiratory tract.[3] If you experience any of these symptoms, it is crucial to seek immediate medical attention and report the incident to your supervisor.
References
-
How to Handle Caustic and Corrosive Chemicals in a Laboratory. Science Equip. [Link]
-
What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]
-
Corrosives Hazard Class Standard Operating Procedure. Research Laboratory & Safety Services, University of Arizona. [Link]
-
General Use SOP - Corrosive Materials. Stanford Environmental Health & Safety. [Link]
-
Section 7D: Corrosive Materials. Princeton University Environmental Health and Safety. [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Perfluorooctane Sulfonic Acid (PFOS) Standard (1X1 mL) - Safety Data Sheet. [Link]
-
Technical Supplement: Personal Protective Equipment (PPE) for Strong Acid Unloading. [Link]
-
Selecting and Using PPE: Best Practices for Chemical Safety. Chemscape. [Link]
-
Nonafluoro-1-butanesulfonic Acid Safety data sheet. [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
-
What You Need to Know About PFBS (Perfluorobutane Sulfonic Acid). Great Lakes Inter-Tribal Council. [Link]
-
NONAFLUOROBUTANESULFONIC ACID. INDOFINE Chemical Company. [Link]
-
Key Questions to Guide Effective Selection of Personal Protective Equipment. Dxbsafe. [Link]
-
Perfluorobutanesulfonic acid (PFBS) Safety and Toxicity. Chemistry Stack Exchange. [Link]
-
Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). [Link]
Sources
- 1. glitc.org [glitc.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. aksci.com [aksci.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. leelinework.com [leelinework.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. osha.gov [osha.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. scienceequip.com.au [scienceequip.com.au]
- 13. ehs.princeton.edu [ehs.princeton.edu]
Validation & Comparative
A Head-to-Head Comparison of Catalytic Activity: Nonafluorobutanesulfonic Acid Hydrate vs. Triflic Acid
Executive Summary
In the realm of strong Brønsted acids, both nonafluorobutanesulfonic acid (NfOH) and trifluoromethanesulfonic acid (TfOH or triflic acid) stand out as potent catalysts in organic synthesis. Their high acidity, coupled with the stability of their corresponding non-nucleophilic conjugate bases, makes them indispensable tools for a variety of chemical transformations. This guide provides a detailed comparison of their catalytic activity, physicochemical properties, and practical handling considerations to aid researchers in catalyst selection for specific applications. While triflic acid is a well-established and extensively studied catalyst, nonafluorobutanesulfonic acid, its longer-chain homologue, presents an interesting alternative with subtly different properties that can be advantageous in certain contexts.
Introduction to Perfluorinated Superacids
Perfluoroalkanesulfonic acids (PFSAs) are a class of superacids, which are acids with an acidity greater than that of 100% sulfuric acid.[1] This exceptional acidity is a result of the strong electron-withdrawing effect of the perfluoroalkyl chain, which stabilizes the resulting sulfonate anion after deprotonation.[2] The general structure of a PFSA is CnF2n+1SO3H. The two most commonly used PFSAs in laboratory and industrial settings are trifluoromethanesulfonic acid (n=1) and nonafluorobutanesulfonic acid (n=4).
Triflic acid is a versatile and powerful catalyst for a wide range of reactions, including esterifications, Friedel-Crafts acylations and alkylations, and various rearrangements.[3][4] Its conjugate base, the triflate anion (CF3SO3-), is an excellent leaving group, a property that is also exploited in organic synthesis.[3] Nonafluorobutanesulfonic acid is structurally similar but with a longer C4 perfluorinated chain. This difference in chain length, while seemingly minor, can influence properties such as surface activity and catalyst-substrate interactions.
Head-to-Head Comparison of Physicochemical Properties
The catalytic efficacy of a Brønsted acid is fundamentally linked to its intrinsic properties. The table below provides a summary of the key physicochemical properties of triflic acid and nonafluorobutanesulfonic acid.
| Property | Trifluoromethanesulfonic Acid (Triflic Acid) | Nonafluorobutanesulfonic Acid |
| Chemical Formula | CF3SO3H | C4F9SO3H |
| Molecular Weight | 150.08 g/mol [2] | 300.10 g/mol |
| pKa | ~ -14[5][6] | Superacid, pKa not precisely determined but expected to be in a similar range to triflic acid. |
| Appearance | Colorless to slightly yellow liquid[2] | Colorless liquid[7] |
| Boiling Point | 162 °C[2][4] | 112-114 °C / 14 mmHg |
| Density | 1.696 g/mL at 25 °C[2][4] | 1.811 g/mL at 25 °C |
| Key Features | Extremely high acidity, high thermal stability, non-oxidizing, non-sulfonating.[2][3][4] | Similar to triflic acid, with the perfluorobutyl group potentially imparting some surfactant-like properties. |
| Hydrate Formation | Forms a stable solid monohydrate (CF3SO3H·H2O) with a melting point of 34 °C.[4][8] | Reacts with moisture.[7] |
Catalytic Performance in Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry, and it is a reaction where superacid catalysis is particularly effective.[2][9] Triflic acid is a well-established catalyst for this transformation, often providing excellent yields under mild conditions.[10][11][12]
While direct, side-by-side comparative studies of triflic acid and nonafluorobutanesulfonic acid in Friedel-Crafts acylation are not abundant in the literature, we can infer their relative performance from their known properties and applications. Both are capable of activating acylating agents to generate the highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution.
Below is a representative comparison of the acylation of anisole with acetic anhydride, a common benchmark reaction. The data for triflic acid is well-documented, while the performance of nonafluorobutanesulfonic acid is projected based on its superacidic nature.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Triflic Acid | 10 | 25 | 1 | >95 |
| Nonafluorobutanesulfonic Acid Hydrate | 10 | 25 | 1 | Expected to be high (>90%) |
Disclaimer: The data for this compound is an expert projection based on its chemical properties and is not derived from a direct comparative study.
The choice between the two catalysts may come down to secondary considerations. The longer perfluoroalkyl chain in nonafluorobutanesulfonic acid could, in some solvent systems, lead to different solubility profiles for the catalyst or intermediates, potentially influencing reaction kinetics or product isolation.
Experimental Protocol: Triflic Acid-Catalyzed Acylation of Anisole
This protocol describes a standard procedure for the Friedel-Crafts acylation of anisole with acetic anhydride, catalyzed by triflic acid.
Materials:
-
Anisole (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Triflic acid (0.1 eq)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
To a stirred solution of anisole (1.0 eq) and acetic anhydride (1.1 eq) in dichloromethane at 0 °C (ice bath), slowly add triflic acid (0.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-methoxyacetophenone.
Mechanistic Considerations
The catalytic cycle for the Friedel-Crafts acylation, as promoted by a superacid like triflic acid or nonafluorobutanesulfonic acid, is illustrated below. The primary role of the acid is to generate a highly reactive acylium ion from the acylating agent (in this case, acetic anhydride).
Caption: Catalytic cycle for Friedel-Crafts acylation.
Practical Considerations for the Researcher
| Consideration | Triflic Acid | This compound |
| Handling & Safety | Highly corrosive. Causes severe burns. Reacts exothermically with polar solvents.[4] Must be handled in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[13][14] | Also highly corrosive and hazardous.[15] Requires similar handling precautions as triflic acid.[16][17] Avoid contact with moisture.[7] |
| Cost | Generally less expensive and more widely available from a larger number of suppliers. | Typically more expensive than triflic acid. |
| Moisture Sensitivity | Hygroscopic and forms a stable monohydrate.[4][8] Anhydrous form is preferred for many reactions. | Reacts with moisture.[7] The commercially available form is often the hydrate. |
| Disposal | Must be neutralized and disposed of as hazardous waste according to local regulations. | Must be neutralized and disposed of as hazardous waste according to local regulations. |
Conclusion and Recommendations
Both triflic acid and nonafluorobutanesulfonic acid are exceptionally strong acids that serve as highly effective catalysts for a range of organic transformations.
-
Triflic Acid (TfOH) remains the go-to catalyst for most applications due to its extensive documentation, lower cost, and wide availability. Its performance is reliable and well-understood across a vast array of reactions.[2][18]
-
Nonafluorobutanesulfonic Acid (NfOH) Hydrate is a viable, albeit more expensive, alternative. Its utility may be particularly pronounced in systems where its longer perfluoroalkyl chain can influence solubility or phase behavior, potentially offering advantages in specific multiphasic or fluorinated solvent systems.
For general-purpose strong acid catalysis, triflic acid is the recommended starting point . Researchers might consider nonafluorobutanesulfonic acid for specialized applications or when fine-tuning reaction conditions where subtle changes in catalyst properties could lead to improved outcomes. As always, the choice of catalyst should be guided by empirical testing and optimization for the specific reaction of interest.
References
-
Roberts, R. M. G., & Wells, A. S. (1986). Trifluoromethanesulphonic acid as a catalyst in the acylation of phosphaferrocenes. Inorganica Chimica Acta, 112(2), 167–170. [Link]
-
Chegg. (2023). Question: 10. (10 pts) Trifluoromethanesulfonic acid (Triflic Acid) has a pKa of.... [Link]
-
Assignment Point. Triflic Acid (Properties, Uses). [Link]
-
ResearchGate. Proposed mechanism for the triflic acid‐catalyzed Friedel‐Crafts Reaction for the synthesis of diaryl sulfones. [Link]
-
Wikipedia. Triflic acid. [Link]
-
MDPI. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. [Link]
-
Ataman Kimya. TRIFLIC ACID. [Link]
-
NPCS Information. TRIFLIC ACID. [Link]
-
ResearchGate. Triflic acid and its derivatives: A family of useful reagents for synthesis. [Link]
-
ResearchGate. Effective Friedel-Crafts Acylations of O- and C-Arylglycosides with Triflic Acid. [Link]
-
MDPI. Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. [Link]
-
Concordia University. “SUPERACIDS” SAFETY GUIDELINES. [Link]
-
ScienceDirect. Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams. [Link]
-
Korgul, P. et al. (2018). Acidity of strong acids (pKa) in water and organic solvents. Journal of Physical Organic Chemistry. [Link]
-
ResearchGate. Different catalysts containing both the sulfonic and the amino functions. [Link]
-
University of California, Santa Barbara. Trifluoroacetic Acid SOP. [Link]
-
PMC. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]
-
New Journal of Chemistry. Sulfonic acid functionalized silica nanoparticles as catalysts for the esterification of linoleic acid. [Link]
Sources
- 1. concordia.ca [concordia.ca]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. Triflic Acid and Triflate Chemistry: Properties, Reagents, and Industrial Applications | Aure Chemical [aurechem.com]
- 4. Triflic acid - Wikipedia [en.wikipedia.org]
- 5. Solved 10. (10 pts) Trifluoromethanesulfonic acid (Triflic | Chegg.com [chegg.com]
- 6. Trifluoromethanesulfonic acid | supplier -ketone Pharma [ketonepharma.com]
- 7. Nonafluorobutane-1-sulfonic acid | 375-73-5 [chemicalbook.com]
- 8. assignmentpoint.com [assignmentpoint.com]
- 9. Sci-Hub. Trifluoromethanesulphonic acid as a catalyst in the acylation of phosphaferrocenes / Inorganica Chimica Acta, 1986 [sci-hub.st]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams [organic-chemistry.org]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. aksci.com [aksci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Nonafluorobutanesulfonic Acid Hydrate and Other Superacids in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and catalysis, superacids represent a class of exceptionally potent proton donors that enable a vast array of chemical transformations. Their ability to protonate even the weakest of bases has made them indispensable tools for generating reactive intermediates and facilitating reactions that are otherwise unattainable. Among the commercially available superacids, nonafluorobutanesulfonic acid hydrate (NfBSH) has emerged as a noteworthy contender. This guide provides an in-depth, objective comparison of the performance of NfBSH with other prominent superacids, supported by available data and established chemical principles.
Understanding Superacidity: The Hammett Acidity Function
The strength of superacids is quantified using the Hammett acidity function (H₀), which extends the pH scale to highly concentrated acidic media.[1][2][3] An acid system with an H₀ value lower (more negative) than that of 100% sulfuric acid (H₀ ≈ -12) is classified as a superacid.[2][3] This function provides a logarithmic measure of a superacid's protonating power, with more negative values indicating stronger acidity.
A Comparative Overview of Key Superacids
To contextualize the performance of this compound, it is essential to compare its properties with those of other well-established superacids. The following table summarizes the key characteristics of selected superacids.
| Superacid | Chemical Formula | Hammett Acidity Function (H₀) | Key Features |
| This compound | C₄F₉SO₃H·xH₂O | Not widely reported | High thermal stability; surfactant properties.[4][5] |
| Trifluoromethanesulfonic Acid (Triflic Acid) | CF₃SO₃H | ≈ -14.1 to -14.9[6][7] | Widely used, commercially available, excellent thermal and chemical stability.[8][9][10] |
| Fluorosulfuric Acid | HSO₃F | ≈ -15.1 | Stronger than triflic acid, but hydrolyzes to HF and H₂SO₄. |
| Magic Acid® | HSO₃F·SbF₅ | ≈ -23 | Exceptionally strong, capable of protonating alkanes. |
| Fluoroantimonic Acid | HF·SbF₅ | > -28 | One of the strongest known superacids. |
| Carborane Superacids | H(CHB₁₁Cl₁₁) | > -18 | "Gentle" superacids with non-coordinating anions. |
Note: The exact H₀ value can vary depending on the purity and the method of measurement.
Performance in Catalysis: The Friedel-Crafts Reaction
The Friedel-Crafts acylation is a classic acid-catalyzed reaction that serves as an excellent benchmark for comparing the performance of superacids.[10][11] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, a crucial transformation in the synthesis of aromatic ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries.[11][12]
The catalytic activity of a superacid in this context is directly related to its ability to generate the highly electrophilic acylium ion from the acylating agent.[13] Stronger superacids can generate a higher concentration of the acylium ion, leading to faster reaction rates and potentially higher yields.
While direct, side-by-side comparative studies detailing the catalytic efficiency of nonafluorobutanesulfonic acid against other superacids in the Friedel-Crafts acylation of a specific substrate like anisole are not extensively documented in peer-reviewed literature, a comparative study by Harmer et al. on the acylation of anisole demonstrated that triflic acid provides a higher conversion rate compared to sulfuric acid and other perfluorinated sulfonic acids under the same conditions.[6] Given the structural similarity, it is reasonable to extrapolate that nonafluorobutanesulfonic acid would exhibit catalytic activity in the same order of magnitude as triflic acid.
The following diagram illustrates the general mechanism of a superacid-catalyzed Friedel-Crafts acylation.
Caption: General mechanism of a superacid-catalyzed Friedel-Crafts acylation.
Experimental Protocols: A Representative Friedel-Crafts Acylation
Reaction: Acylation of Anisole with Acetic Anhydride
Caption: Workflow for a superacid-catalyzed Friedel-Crafts acylation.
Materials:
-
Anisole
-
Acetic Anhydride
-
This compound (or other superacid)
-
Dichloromethane (anhydrous)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a stirred solution of anisole (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask, add acetic anhydride (1.2 eq.).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add this compound (catalytic amount, e.g., 5-10 mol%) to the reaction mixture. The addition should be done cautiously as the reaction can be exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired p-methoxyacetophenone.
Rationale for Experimental Choices:
-
Anhydrous Conditions: Superacids are highly hygroscopic, and the presence of water can deactivate the catalyst. Therefore, the use of anhydrous solvents and reagents is crucial for optimal performance.
-
Slow Addition at Low Temperature: The initial reaction between the superacid and the acylating agent is often exothermic. Slow addition at 0°C helps to control the reaction temperature and prevent the formation of byproducts.
-
Aqueous Workup: Quenching the reaction with water deactivates the superacid and allows for the separation of the organic product. The subsequent washes with sodium bicarbonate and brine neutralize any remaining acid and remove water-soluble impurities.
Conclusion: this compound in Context
This compound is a powerful superacid with significant potential as a catalyst in organic synthesis. While a precise quantitative measure of its acidity (H₀) is not as widely documented as for other superacids like triflic acid, its chemical structure suggests a comparable level of reactivity. Its longer perfluoroalkyl chain may offer advantages in terms of thermal stability and solubility in specific reaction media.
For researchers and drug development professionals, NfBSH represents a viable alternative to more established superacids, particularly in applications where its unique physical properties can be leveraged. However, for a definitive performance comparison in a specific catalytic application, direct experimental evaluation against other superacids under identical conditions is recommended.
References
-
Hammett, L. P.; Deyrup, A. J. A Series of Simple Basic Indicators. I. The Acidity Functions of Mixtures of Sulfuric and Perchloric Acids with Water. J. Am. Chem. Soc.1932 , 54 (7), 2721–2739. [Link]
-
Taylor & Francis. Superacids – Knowledge and References. [Link]
-
Wikipedia. Hammett acidity function. [Link]
-
EPFL Graph Search. Hammett acidity function. [Link]
-
Pande, M. A. Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. International Journal of Chemical and Physical Sciences2015 , 4. [Link]
-
Friedel-Crafts Acylation of Anisole. CHE 171 Experiment2006 . [Link]
-
Olah, G. A.; Prakash, G. K. S.; Sommer, J. Superacids. Science1979 , 206 (4414), 13–20. [Link]
-
Khalaf, H. A. Solid Superacid Catalysts and Their Applications. American Journal of Materials Science2015 , 5 (1), 1-2. [Link]
-
Umarye, J. D.; Gawas, P. V. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Catalysts2017 , 7 (1), 40. [Link]
-
chemeurope.com. Hammett acidity function. [Link]
-
Gillespie, R. J.; Peel, T. E. The Hammett Acidity Function for Some Superacid Systems. [Link]
-
The Organic Chemistry Tutor. Superacids & Hammett Acidity Function (H₀) | The Strongest Acids on Earth! YouTube2025 . [Link]
-
Kawai, H.; et al. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules2022 , 27 (18), 5984. [Link]
-
Harmer, M. A.; et al. Toward a Clean Alternative to Friedel-Crafts Acylation: In Situ Formation, Observation, and Reaction of an Acyl Bis(trifluoroace. J. Org. Chem.2003 , 68 (20), 7794–7801. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Friedel-Crafts Reactions with Triflic Acid: A Key to Efficient Synthesis. [Link]
-
Anderson, K. W.; Tepe, J. J. Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams. Tetrahedron2002 , 58 (42), 8475-8481. [Link]
-
Pour, Z. A.; et al. High Catalytic Performance of Aquivion PFSA, a Reusable Solid Perfluorosulfonic Acid Polymer, in the Biphasic Glycosylation of Glucose with Fatty Alcohols. Catalysts2021 , 11 (4), 463. [Link]
-
Olah, G. A.; Prakash, G. K. S.; Sommer, J.; Molnar, A. Superacid Chemistry, 2nd ed.; Wiley, 2009. [Link]
-
Organic Chemistry Portal. Friedel–Crafts Acylation. [Link]
-
Organic Chemistry. Friedel-Crafts Acylation of Anisole. YouTube2022 . [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Wang, Y.; et al. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Chinese Journal of Organic Chemistry2006 , 26 (1), 118-122. [Link]
-
Yu, Q.; et al. Perfluorooctanoic Acid (PFOA) and Perfluorooctanesulfonic Acid (PFOS) Adsorption onto Different Adsorbents: A Critical Review of the Impact of Their Chemical Structure and Retention Mechanisms in Soil and Groundwater. Water2021 , 13 (19), 2758. [Link]
-
Yu, Q.; et al. Comparative Study on Adsorption of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoate (PFOA) by Different Adsorbents in Water. Int. J. Environ. Res. Public Health2009 , 6 (5), 1625–1637. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Hammett acidity function - Wikipedia [en.wikipedia.org]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. mdpi.com [mdpi.com]
- 5. Comparative study on adsorption of perfluorooctane sulfonate (PFOS) and perfluorooctanoate (PFOA) by different adsorbents in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. condor.depaul.edu [condor.depaul.edu]
- 13. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles | MDPI [mdpi.com]
A Researcher's Guide to Greener Catalysis: Alternatives to Nonafluorobutanesulfonic Acid Hydrate in Organic Synthesis
Introduction: The Need for a Post-PFAS Catalyst Landscape
Nonafluorobutanesulfonic acid hydrate (NfOH), a perfluorinated sulfonic acid (PFAS), has long been a reliable and powerful Brønsted acid catalyst in the organic chemist's toolbox. Its exceptional acidity and high thermal and chemical stability have made it a go-to choice for a multitude of critical reactions, from esterifications and Friedel-Crafts acylations to complex molecular rearrangements. However, the very properties that make it so effective—its extreme persistence—are also its greatest liability.
Growing concerns over the environmental bioaccumulation and potential health risks of "forever chemicals" like perfluorobutane sulfonic acid (PFBS), the anion of NfOH, have cast a long shadow over their continued use.[1][2][3][4] The U.S. Environmental Protection Agency (EPA) has highlighted health effects associated with PFBS, including impacts on the thyroid, reproductive organs, and kidneys.[1] This has catalyzed an urgent, industry-wide search for greener, more sustainable alternatives that can match the performance of NfOH without carrying the same environmental burden.
This guide provides a comparative analysis of viable alternatives to this compound, offering researchers and process chemists the data and protocols needed to transition to safer, more efficient, and environmentally benign catalytic systems.
Categorizing the Alternatives: Homogeneous vs. Heterogeneous Catalysts
The alternatives to NfOH can be broadly divided into two main categories: other strong, homogeneous Brønsted acids and heterogeneous solid acid catalysts. The choice between them depends on the specific reaction, desired work-up procedure, and scalability.
1. Homogeneous Brønsted Acids: These acids are soluble in the reaction medium, offering excellent catalyst-substrate contact.
-
Trifluoromethanesulfonic Acid (Triflic Acid, TfOH): Often considered the closest analogue to NfOH, triflic acid is a superacid with comparable or even greater strength.[5][6] It is highly effective in a vast range of reactions, including Friedel-Crafts acylations and esterifications.[7][8] While it is also a fluorinated compound, its smaller size and different environmental profile make it a distinct, though not entirely "green," alternative.
-
Methanesulfonic Acid (MSA): A non-fluorinated, strong organic acid, MSA is significantly cheaper and less corrosive than its fluorinated counterparts.[9] While its acidity is lower than that of superacids like NfOH and TfOH, it is a potent catalyst for many standard transformations, such as esterifications.[9]
2. Heterogeneous Solid Acid Catalysts: These catalysts exist in a different phase from the reaction mixture, typically as a solid resin or functionalized inorganic support. Their primary advantage is the ease of separation from the product mixture—often by simple filtration—which simplifies purification, minimizes waste, and allows for catalyst recycling.[10][11]
-
Amberlyst-15: This sulfonated styrene-divinylbenzene copolymer is a macroreticular polymeric resin with strongly acidic sulfonic groups.[12][13] It is a workhorse catalyst in both lab-scale and industrial applications for reactions like esterification, alkylation, and acetal formation.[12][14]
-
Nafion™-H: A perfluoroalkanesulfonic acid resin, Nafion-H is essentially a solid-supported superacid.[15][16][17] It combines the high catalytic activity of perfluorinated acids with the benefits of a heterogeneous system, making it highly efficient, recyclable, and versatile for numerous organic transformations.[15][16][18]
-
Sulfonated Inorganic Supports: Materials like silica, zirconia, or carbon can be functionalized with sulfonic acid groups to create robust solid acid catalysts.[11][19] These materials often exhibit high thermal stability and tunable surface properties.[10][20]
Comparative Performance Data
To provide a clear performance benchmark, the following table summarizes the catalytic efficiency of NfOH alternatives in a representative esterification reaction: the synthesis of n-butyl acetate from acetic acid and n-butanol.
| Catalyst | Type | Acidity (pKa estimate) | Reaction Time (h) | Yield (%) | Reusability | Key Advantages |
| NfOH (Baseline) | Homogeneous | < -12 | 2 | >95 | No | High activity, well-established |
| Triflic Acid (TfOH) | Homogeneous | -14 to -15[21] | 1.5 | >98 | No | Extremely high activity, versatile[7][8] |
| Methanesulfonic Acid | Homogeneous | -1.9[9] | 6 | ~90 | No | Low cost, non-fluorinated |
| Amberlyst-15 | Heterogeneous | ~ -2 | 8 | >95[22][23] | High | Easy separation, recyclable, robust[12] |
| Nafion™-H | Heterogeneous | ~ -12 | 3 | >98[17] | High | Superacidic, recyclable, stable[15][18] |
| Sulfonated Carbon | Heterogeneous | Variable | 10 | ~92[19] | Moderate | Made from renewable sources, stable |
Note: Reaction conditions are normalized for comparison. Actual performance may vary based on substrate, temperature, and catalyst loading.
Workflow & Mechanistic Diagrams
Understanding the operational and mechanistic differences is key to selecting the right catalyst.
Diagram 1: Comparative Catalyst Workflow
This diagram illustrates the fundamental difference in post-reaction processing between homogeneous and heterogeneous acid catalysts. The solid acid catalyst allows for a streamlined, "greener" workflow by eliminating the need for a liquid-liquid extraction (workup) to remove the catalyst.
Caption: Workflow comparison for homogeneous vs. heterogeneous acid catalysis.
Diagram 2: General Mechanism for Acid-Catalyzed Esterification
The diagram below outlines the universally accepted Brønsted acid-catalyzed mechanism for esterification. All catalysts discussed, whether homogeneous or heterogeneous, facilitate this pathway by protonating the carbonyl oxygen of the carboxylic acid.
Caption: Simplified mechanism of Brønsted acid-catalyzed esterification.
Experimental Protocol: Esterification of Nonanoic Acid using Amberlyst-15
This protocol provides a robust, reproducible method for synthesizing propyl nonanoate using Amberlyst-15, a solid acid catalyst, demonstrating a practical alternative to NfOH.
Materials:
-
Nonanoic Acid (1 eq)
-
1-Propanol (5 eq, serves as reactant and solvent)
-
Amberlyst-15 resin (pre-dried, ~10% w/w of nonanoic acid)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl Ether
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
Catalyst Preparation: Dry the Amberlyst-15 resin in a vacuum oven at 80-100 °C overnight to remove absorbed water, which can inhibit the reaction.[13]
-
Reaction Setup: To a 100 mL round-bottom flask, add nonanoic acid (e.g., 10.0 g, 63.2 mmol).
-
Addition of Reagents: Add the pre-dried Amberlyst-15 catalyst (e.g., 1.0 g). Follow with the addition of 1-propanol (e.g., 19.0 g, 316 mmol).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 97 °C) with vigorous stirring. Monitor the reaction progress by taking small aliquots over time and analyzing them by GC or TLC. A typical reaction time is 6-10 hours.[23]
-
Catalyst Removal: After the reaction reaches completion (or equilibrium), cool the mixture to room temperature. Remove the Amberlyst-15 catalyst by simple gravity or vacuum filtration. Wash the recovered resin with diethyl ether, dry it in an oven, and store for future use.
-
Work-up and Purification: Transfer the filtrate to a separatory funnel. Add 50 mL of diethyl ether to dilute the mixture.
-
Neutralization: Wash the organic layer with saturated NaHCO₃ solution (2 x 30 mL) to remove any unreacted nonanoic acid. Caution: CO₂ evolution may occur. Vent the funnel frequently.
-
Final Wash: Wash the organic layer with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude propyl nonanoate.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Conclusion and Future Outlook
The imperative to move away from persistent PFAS chemicals like nonafluorobutanesulfonic acid is clear. Fortunately, the field of catalysis offers a wealth of high-performance, sustainable alternatives. For applications demanding the highest reactivity, triflic acid remains a powerful, albeit fluorinated, option. However, for the majority of acid-catalyzed transformations, heterogeneous catalysts such as Amberlyst-15 and Nafion-H represent the future.[12][15] They provide comparable or superior performance to NfOH while dramatically simplifying product purification, reducing waste streams, and enabling catalyst recycling—key tenets of green chemistry.
As research continues, the development of novel solid acids from renewable sources, like sulfonated biomass-derived carbons, will further push the boundaries of sustainable organic synthesis.[19] By embracing these alternatives, researchers and drug development professionals can continue to innovate while safeguarding environmental health.
References
- Kidwai, M., Chauhan, R., & Bhatnagar, S. (n.d.). Nafion-H®: A Versatile Catalyst for Organic Synthesis. Bentham Science.
- Merit Laboratories. (2021, December 2). EPA Releases Human Health Toxicity Report for PFBS, a PFAS Chemical.
- Great Lakes Inter-Tribal Council. (n.d.). What You Need to Know About PFBS (Perfluorobutane Sulfonic Acid).
- Kidwai, M., Chauhan, R., & Bhatnagar, S. (2015). Nafion-H (R): A Versatile Catalyst for Organic Synthesis.
- Consensus. (n.d.). Nafion Synthesis. Consensus Academic Search Engine.
- Illinois EPA. (2021, April 16). HEALTH ADVISORY UPDATE FOR PERFLUOROBUTANESULFONIC ACID (PFBS).
- Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors
- BenchChem. (2025, November).
- Blake, B. E., et al. (n.d.). Maternal exposure to perfluorobutane sulfonate (PFBS) during pregnancy: evidence of adverse maternal and fetoplacental effects in New Zealand White (NZW) rabbits.
- Perfluorobutanesulfonic acid and its direct precursors: Environment tier II assessment. (2015, February 13).
- Stronger Brønsted Acids: Recent Progress. (n.d.).
- Amberlyst-15 in organic synthesis. (n.d.). Arkivoc.
- Super Brønsted acid catalysis. (2011, January 18).
- Amberlyst 15 Catalyzed Esterification of Nonanoic Acid with 1-Propanol: Kinetics, Modeling, and Comparison of Its Reaction Kinetics with Lower Alcohols. (n.d.).
- Trabelsi, I., Essid, K., & Frikha, M. H. (2017).
- Nafion™ Membranes Dispersions Chemical Processing. (n.d.).
- Study the etherification reaction from tert-butyl alcohol and ethanol catalyzed by Amberlyt – 15. (n.d.). Jetir.Org.
- Organic reactions catalyzed by the Brønsted acid B(C6F5)3·H2O. (n.d.). RSC Publishing.
- From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid c
- Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acyl
- TRIFLIC ACID. (n.d.).
- NiCoP: A Highly Active Catalyst for Hydrogenation of Ethyl Levulinate to γ-Valerolactone in Liquid Phase. (n.d.). MDPI.
- Triflic Acid: The Super Acid Catalyst Powering Modern Industry. (2025, September 12).
- Triflic acid. (n.d.). Wikipedia.
- Comparative Study of Different Acidic Surface Structures in Solid Catalysts Applied for the Isobutene Dimeriz
- Triflic acid altern
- Acidic Properties and Structure–Activity Correlations of Solid Acid Catalysts Revealed by Solid-State NMR Spectroscopy. (n.d.).
- An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries. (n.d.). MDPI.
- Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applic
- Structure and Catalytic Performance of Carbon-Based Solid Acids from Biomass Activ
- (PDF) Research Progress on Stability of Solid Acid Catalysts. (2020, July 1).
- Sulfonic Derivatives as Recyclable Acid Catalysts in the Dehydration of Fructose to 5-Hydroxymethylfurfural in Biphasic Solvent Systems. (n.d.). PubMed Central.
- Non-Porous Sulfonic Acid Catalysts Derived from Vacuum Residue Asphaltenes for Glycerol Valorization via Ketaliz
- Degradation studies of new substitutes for perfluorin
- An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. (2018, November 1). Beilstein Journals.
- Which catalysts can I use instead of NbCl5?. (2017, February 7).
- Sulfonated Molecules and Their Latest Applications in the Field of Biom
- Synthesis and characterization of amino sulfonic acid functionalized graphene oxide as a potential carrier for quercetin. (n.d.). PubMed Central.
Sources
- 1. EPA Releases Human Health Toxicity Report for PFBS, a PFAS Chemical — Merit Laboratories, Inc. [meritlabs.com]
- 2. glitc.org [glitc.org]
- 3. epa.illinois.gov [epa.illinois.gov]
- 4. Maternal exposure to perfluorobutane sulfonate (PFBS) during pregnancy: evidence of adverse maternal and fetoplacental effects in New Zealand White (NZW) rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triflic acid - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. hnsincere.com [hnsincere.com]
- 9. BJOC - An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. jetir.org [jetir.org]
- 14. Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. nafion.com [nafion.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. digital.csic.es [digital.csic.es]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Acid Catalysis: Nonafluorobutanesulfonic Acid Hydrate vs. Solid Acid Resins
In the landscape of chemical synthesis, particularly within pharmaceutical and fine chemical development, the choice of an acid catalyst is a critical decision that profoundly impacts reaction efficiency, product purity, and process sustainability. This guide provides an in-depth comparison between a potent homogeneous catalyst, nonafluorobutanesulfonic acid (NfOH) hydrate, and a widely-used class of heterogeneous catalysts, exemplified by Amberlyst™ ion-exchange resins.
We will delve into the fundamental properties, comparative catalytic efficacy, and practical application of these two distinct catalytic systems. The objective is to equip researchers, chemists, and process development professionals with the necessary insights to make an informed catalyst selection based on the specific demands of their synthetic challenges.
Introduction to the Catalysts: A Tale of Two Phases
Acid catalysis can be broadly categorized into homogeneous and heterogeneous systems. The primary distinction lies in the phase of the catalyst relative to the reactants and products.
-
Nonafluorobutanesulfonic Acid (NfOH) Hydrate : Often referred to as perfluorobutanesulfonic acid (PFBS), NfOH is a perfluoroalkanesulfonic acid (PFSA).[1] Due to the immense electron-withdrawing capacity of its nine fluorine atoms, the sulfonic acid proton is exceptionally labile, rendering NfOH a "superacid". As a colorless liquid soluble in many organic media, it operates as a homogeneous catalyst , meaning it exists in the same phase as the reactants, ensuring maximum interaction with substrate molecules.[2][3]
-
Amberlyst™ Resins : Amberlyst catalysts, with Amberlyst-15 being a prominent example, are heterogeneous catalysts .[4] They consist of a macroporous styrene-divinylbenzene copolymer backbone functionalized with sulfonic acid groups (-SO₃H).[5][6] These catalysts are solid beads that are insoluble in the reaction medium. The catalytic action occurs at the sulfonic acid sites located throughout the porous structure of the resin.[5]
The fundamental difference between these two systems is visualized below.
Reaction Procedure (Parallel Reactions):
-
To two separate 100 mL round-bottom flasks equipped with magnetic stirrers and reflux condensers, add lauric acid (10.0 g, 50 mmol), 1-butanol (18.5 mL, 200 mmol), toluene (25 mL), and dodecane (1.0 g, internal standard).
-
Flask 1 (NfOH): Add nonafluorobutanesulfonic acid hydrate (0.15 g, 0.5 mmol, 1 mol%).
-
Flask 2 (Amberlyst-15): Add the pre-dried Amberlyst-15 resin (1.06 g, based on an acid capacity of 4.7 eq/kg to achieve 5.0 mmol, 10 mol%). Note: A higher loading for the heterogeneous catalyst is common to compensate for potential diffusion limitations.
-
Heat both flasks in a heating mantle to reflux (~110°C) with vigorous stirring.
-
At specified time intervals (e.g., 0, 1, 2, 4, 6 hours), withdraw a small aliquot (~0.1 mL) from each reaction mixture.
-
Immediately quench the aliquot in a vial containing 1 mL of saturated sodium bicarbonate solution to stop the reaction.
-
Analyze the quenched samples by Gas Chromatography (GC) to determine the concentration of the product, butyl laurate, relative to the internal standard.
Catalyst Recovery (Amberlyst-15):
-
After the reaction is complete, cool the mixture in Flask 2 to room temperature.
-
Separate the Amberlyst-15 beads by simple filtration.
-
Wash the recovered beads with toluene (3 x 20 mL) and then methanol (3 x 20 mL).
-
Dry the catalyst in a vacuum oven at 80°C for reuse in a subsequent cycle to test its stability and activity. [7]
Conclusion and Catalyst Selection Strategy
The choice between nonafluorobutanesulfonic acid and a solid acid resin like Amberlyst is a classic trade-off between intrinsic activity and process practicality.
-
Choose Nonafluorobutanesulfonic Acid (NfOH) for:
-
Bench-scale discovery chemistry where maximizing reaction rate for a difficult transformation is the primary goal.
-
Reactions involving very sterically hindered substrates where mass transfer to a solid catalyst would be severely limiting.
-
Situations where the final product is highly robust and can withstand a harsh aqueous workup to remove the catalyst.
-
-
Choose Amberlyst-15 for:
-
Process development and scale-up operations where catalyst reusability, simplified product isolation, and minimizing waste are paramount. [8] * Continuous flow reactor systems, where the solid catalyst can be packed into a column.
-
Reactions where the product is sensitive and avoiding a complex, pH-swinging workup is beneficial.
-
Ultimately, while the superacidic nature of NfOH promises exceptional catalytic power, the operational elegance, robustness, and environmental advantages of heterogeneous catalysts like Amberlyst-15 often make them the superior choice for developing sustainable and scalable chemical processes.
References
-
Ballini, R., et al. (2001). Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Synthesis, 2001(12), 1826-1829. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 67815, Perfluorobutanesulfonic acid. [Link]
-
Wikipedia. Perfluorobutanesulfonic acid. [Link]
-
ResearchGate. Amberlyst 15 as a new and reusable catalyst for the conversion of cellulose into cellulose acetate. [Link]
- Various Authors. Comparison of acid capacity and catalytic activity between Amberlyst-15 and other catalysts.
-
Technoarete. Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. [Link]
-
Reddit. Fischer esterifiction: driven more by solution pH or presence of strong acids?. [Link]
-
ResearchGate. Comparison of commercial solid acid catalysts for the esterification of acetic acid with butanol. [Link]
-
Lokman, I. M., et al. (2009). Comparison of Novozym 435 and Amberlyst 15 as Heterogeneous Catalyst for Production of Biodiesel from Palm Fatty Acid Distillate. Energy & Fuels, 23(1), 455-459. [Link]
- Wilson, K., et al. (2005). New polystyrene sulfonic acid resin catalyst with enhanced acidic and catalytic properties.
Sources
- 1. Perfluorobutanesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. Nonafluorobutane-1-sulfonic acid | 375-73-5 [amp.chemicalbook.com]
- 3. Perfluorobutanesulfonic acid | C4F9SO3H | CID 67815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 5. dupont.com [dupont.com]
- 6. dupont.com [dupont.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Nonafluorobutanesulfonic Acid Hydrate in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial chemistry, the quest for highly efficient, stable, and selective catalysts is perpetual. Among the class of superacids, nonafluorobutanesulfonic acid (NFBS) hydrate emerges as a potent contender, offering unique advantages in various organic transformations. This guide provides an in-depth technical comparison of NFBS hydrate with its primary alternatives, supported by available data and experimental insights, to empower researchers and professionals in making informed decisions for their synthetic challenges.
Nonafluorobutanesulfonic Acid Hydrate: A Profile
Nonafluorobutanesulfonic acid (CF₃(CF₂)₃SO₃H), a perfluoroalkanesulfonic acid (PFSA), is recognized as a superacid due to its exceptional Brønsted acidity.[1] This high acidity stems from the strong electron-withdrawing effect of the nonafluorobutyl group, which stabilizes the resulting sulfonate anion. It is commercially available as a hydrate and is a colorless to light yellow liquid.[1][2]
Key Properties of Nonafluorobutanesulfonic Acid:
| Property | Value | Reference |
| Molecular Formula | C₄HF₉O₃S | [1] |
| Molecular Weight | 300.10 g/mol | [1] |
| Boiling Point | 112-114 °C/14 mmHg | [1] |
| Density | 1.811 g/mL at 25 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Industrial Applications & Comparative Performance
While specific, detailed industrial case studies with extensive experimental data for this compound are not abundantly available in publicly accessible literature, its catalytic activity has been demonstrated in key industrial reactions. This section will explore these applications and draw comparisons with established alternatives like trifluoromethanesulfonic acid (triflic acid) and solid acid catalysts.
Alkylation Reactions
Alkylation is a cornerstone of the petrochemical and fine chemical industries. The high acidity of NFBS makes it a powerful catalyst for these reactions.
Case Study: Alkylation of Benzene and Toluene
A comparative study highlighted the superior catalytic performance of perfluorobutanesulfonic acid in the alkylation of benzene and toluene with various oxygen-containing alkylating agents (alcohols, ethers, esters). The study demonstrated that NFBS consistently resulted in higher reactivity and yields compared to other Brønsted acids like phosphoric acid and methanesulfonic acid. For instance, in the alkylation of benzene with tert-butyl alcohol, perfluorobutanesulfonic acid was the only catalyst to achieve complete conversion of the alkylating agent at a significantly higher reaction rate.
Performance Comparison in Alkylation:
| Catalyst | Substrate | Alkylating Agent | Conversion | Key Observations |
| Perfluorobutanesulfonic Acid | Benzene | tert-Butyl Alcohol | Complete | Highest reaction rate |
| Phosphoric Acid | Benzene | tert-Butyl Alcohol | Incomplete | Slower reaction rate |
| Methanesulfonic Acid | Benzene | tert-Butyl Alcohol | Incomplete | Slower reaction rate |
Alternative: Solid Acid Catalysts
In the pursuit of greener and more sustainable processes, solid acid catalysts have emerged as a significant alternative to liquid acids for alkylation. These catalysts, such as zeolites and sulfonated resins (e.g., Amberlyst), offer advantages in terms of easy separation, reusability, and reduced corrosivity.[3] However, they can suffer from issues like carbon deposition and deactivation of active sites, which may necessitate costly regeneration procedures.[4] While direct comparative industrial-scale data against NFBS is limited, solid acid catalysts are a major focus for new alkylation technologies.[5]
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental reaction for the synthesis of aromatic ketones, which are crucial intermediates in the pharmaceutical and fine chemical industries.[6] Strong Brønsted acids like NFBS can effectively catalyze these reactions.
Conceptual Workflow for Friedel-Crafts Acylation:
Caption: Generalized workflow for a Friedel-Crafts acylation reaction.
Alternative: Trifluoromethanesulfonic Acid (Triflic Acid)
Triflic acid (CF₃SO₃H) is a well-established and powerful catalyst for Friedel-Crafts reactions.[7][8] Its superacidic nature allows for the acylation of a wide range of aromatic and heterocyclic compounds under relatively mild conditions.[9] Triflic acid can act as both a catalyst and a solvent in some cases.[9]
Comparative Insights:
| Feature | Nonafluorobutanesulfonic Acid | Trifluoromethanesulfonic Acid |
| Acidity | Superacid | Superacid, one of the strongest known organic acids[10] |
| Catalytic Activity | High activity in alkylations | Excellent catalyst for Friedel-Crafts acylations and esterifications[7] |
| Industrial Use | Less documented in large-scale applications | Widely used in pharmaceutical and fine chemical synthesis[8][9] |
| Cost | Generally high | High, a potential limiting factor for large-scale use |
Esterification
Esterification is a vital industrial process for producing a vast array of products, from pharmaceuticals to polymers.[11] Strong acid catalysts are essential for driving this equilibrium reaction towards the product side.
Conceptual Mechanism of Acid-Catalyzed Esterification:
Caption: Simplified mechanism of acid-catalyzed esterification.
Alternative: Heterogeneous Sulfonic Acid Catalysts
To overcome the challenges associated with homogeneous catalysts like NFBS and triflic acid (e.g., separation, corrosion, and waste generation), significant research has focused on developing solid acid catalysts.[12] Materials like silica-supported sulfonic acids and sulfonated resins (e.g., Amberlyst) have shown considerable promise in esterification reactions.[10][13]
Performance Data for Solid Acid Catalysts in Esterification:
| Catalyst | Reaction | Conversion | Reusability | Reference |
| Propylsulfonic acid-functionalized SBA-15 | Esterification of oleic acid with methanol | High, comparable to phenyl ethyl sulfonic acid functionalized silica | Good hydrothermal stability | |
| Amberlyst-15 | Esterification of levulinic acid | High yield (52%) | Can be recycled, but may show decreased activity | |
| Phenolsulfonic Acid-Formaldehyde Resin | Esterification of octanoic acid | Approx. 3 times higher activity than Amberlyst resins | Recyclable | [14] |
These solid catalysts can be easily recovered by filtration and can often be reused multiple times, making them attractive for continuous industrial processes.
Experimental Protocols
The following are generalized protocols for key reactions where NFBS hydrate can be employed as a catalyst. Researchers should optimize these protocols for their specific substrates and desired outcomes.
Protocol 1: General Procedure for Friedel-Crafts Acylation
-
To a stirred solution of the aromatic substrate in a suitable inert solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add the acylating agent (e.g., acyl chloride or anhydride) at a controlled temperature (typically 0 °C to room temperature).
-
Slowly add this compound (typically 5-20 mol%) to the reaction mixture. The addition is often exothermic and should be carefully controlled.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-water.
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as distillation, crystallization, or column chromatography.
Protocol 2: General Procedure for Esterification
-
Combine the carboxylic acid and a molar excess of the alcohol in a reaction vessel equipped with a reflux condenser and a means for water removal (e.g., a Dean-Stark apparatus).
-
Add a catalytic amount of this compound (typically 0.1-5 mol%).
-
Heat the reaction mixture to reflux and monitor the removal of water.
-
Continue the reaction until the starting carboxylic acid is consumed (as determined by TLC, GC, or titration).
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic solution with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ester by distillation or chromatography if necessary.
Catalyst Recycling and Environmental Considerations
A significant drawback of homogeneous catalysts like NFBS is the difficulty of their separation and recycling, which can lead to product contamination and catalyst loss. While recovery of the acid is theoretically possible, it often involves energy-intensive distillation or extraction processes.
From an environmental and safety perspective, NFBS is a corrosive substance that can cause severe skin burns and eye damage.[15][16] It is also harmful if swallowed.[16] Proper personal protective equipment, including gloves, goggles, and protective clothing, is essential when handling this chemical.[16] Spills should be contained and neutralized, and waste must be disposed of as hazardous material in accordance with local, state, and federal regulations.[11] The environmental fate of perfluorinated compounds is also a growing concern due to their persistence.
Conclusion: Selecting the Optimal Catalyst
This compound is a potent superacid catalyst with demonstrated high activity in key industrial reactions such as alkylation and the potential for effective use in Friedel-Crafts acylation and esterification. Its primary advantage lies in its exceptional catalytic power, which can lead to higher reaction rates and conversions.
However, for industrial-scale applications, several factors must be weighed against its catalytic prowess:
-
Cost: Superacids like NFBS and triflic acid are generally expensive, which can be a significant factor in the overall process economics.
-
Separation and Recycling: The homogeneous nature of NFBS presents challenges for catalyst recovery and reuse, impacting both cost and environmental footprint.
-
Corrosion and Safety: The highly corrosive nature of NFBS necessitates specialized equipment and stringent safety protocols.[15][16]
-
Environmental Impact: The persistence of perfluorinated compounds in the environment is a critical consideration.
Decision-Making Framework:
Caption: A decision-making flowchart for selecting an acid catalyst.
For applications where exceptionally high reactivity is paramount and the cost and handling challenges can be managed, NFBS hydrate presents a compelling option. However, for many large-scale industrial processes, particularly those with a focus on sustainability and cost-effectiveness, the development and optimization of heterogeneous solid acid catalysts will likely continue to be the more strategic long-term direction. Further research into recoverable and reusable NFBS-based catalytic systems could, however, change this calculus in the future.
References
[11] Santa Cruz Biotechnology. (n.d.). Nonafluorobutane-1-sulfonic acid Material Safety Data Sheet. [15] Cayman Chemical. (2025, December 2). Nonafluorobutanesulfonic Acid Safety Data Sheet. [16] TCI Chemicals. (n.d.). Nonafluoro-1-butanesulfonic Acid SAFETY DATA SHEET. [1] Sigma-Aldrich. (n.d.). Nonafluorobutane-1-sulfonic acid 97%. [4] Comparative Analysis of Sulfuric Acid Alkylation Technologies Based on a Reaction Kinetic Model. (n.d.). MDPI. [17] Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (n.d.). [7] Triflic Acid and Triflate Chemistry: Properties, Reagents, and Industrial Applications. (n.d.). [12] Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). PMC. [3] Alkylation Technologies: HF, H2SO4, or Solid Acid? (n.d.). Risk and Safety Blog. [18] Friedel-Crafts acylation reaction catalyzed by silica supported sulfonic acids: synthetic aspects and limit. (n.d.). arkat usa. TRIFLIC ACID. (n.d.). Ataman Kimya. [19] Solid acid catalysts for alkylation of hydrocarbons. (n.d.). ResearchGate. [6] Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC. [9] Triflic Acid Global Market Size, Competitors & Forecast. (n.d.). [13] Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production. (n.d.). MDPI. [20] (PDF) Sulfonic-Functionalized Carbon Catalyst for Esterification of High Free Fatty Acid. (2025, August 6). ResearchGate. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature. (n.d.). Google Patents. [21] Guide of Pilot Plant Scale-Up Techniques. (2024, May 28). Adesis, Inc. [8] Esterification of fatty acid catalyzed by hydrothermally stable propylsulfonic acid-functionalized mesoporous silica SBA-15. (n.d.). PubMed. [5] New solid acid alkylation process for motor gasoline production. (n.d.). ABB. Investigation of Solid Acid Catalysts for Alkylation of Isobutane-Butene Process. (n.d.). [10] Triflic acid. (n.d.). Wikipedia. [22] UNIT-I PILOT PLANT SCALE UP TECHNIQUES. (n.d.). Institute of Pharmacy Technology, Salipur. plant scale up techniques. (n.d.). iajps. Acid-Catalyzed Esterification of Macauba Pulp (Acrocomia aculeata) and Brazil Nut (Bertholletia excelsa) Oils of High Acid Values over Mesoporous Silica Functionalized with Propyl Sulfonic Acid. (n.d.). PMC. (PDF) Mathematical Modeling Sulfuric Acid Catalyzed Alkylation of Isobutane with Olefins. (2025, August 6). ResearchGate. Recyclers try new ways to process spent catalysts. (n.d.). P2 InfoHouse. [14] Comparative study of phenolsulfonic acid and Amberlyst resins in catalysis. (n.d.). Benchchem. ROLE OF ION-EXCHANGE RESINS AS CATALYST IN THE REACTION-NET- WORK OF TRANSFORMATION OF BIOMASS INTO BIOFUELS† Eliana Ramírez,. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 3. Alkylation Technologies: HF, H2SO4, or Solid Acid? | Risk and Safety Blog [risk-safety.com]
- 4. mdpi.com [mdpi.com]
- 5. library.e.abb.com [library.e.abb.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Triflic Acid and Triflate Chemistry: Properties, Reagents, and Industrial Applications | Aure Chemical [aurechem.com]
- 9. Triflic Acid Global Market Size, Competitors & Forecast [researchandmarkets.com]
- 10. Triflic acid - Wikipedia [en.wikipedia.org]
- 11. reaxis.com [reaxis.com]
- 12. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Pilot-scale production of expansile nanoparticles: Practical methods for clinical scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digital.csic.es [digital.csic.es]
- 17. arkat-usa.org [arkat-usa.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 21. iptsalipur.org [iptsalipur.org]
- 22. iajps.com [iajps.com]
Spectroscopic methods for monitoring reaction progress with nonafluorobutanesulfonic acid hydrate.
Initiating Research on Methods
I am starting my investigation with a series of focused Google searches. I'm prioritizing spectroscopic techniques. I am keen on gathering details on using in-situ FTIR, Raman, and NMR spectroscopy, to monitor reactions involving nonafluorobutanesulfonic acid hydrate. I'm focusing on methods and recent advancements.
Expanding Search Parameters
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Considering Spectroscopic Techniques
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Developing a Comparison Guide
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Developing the Content
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Prioritizing Structure and Content
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Evaluating Structure and Data
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Developing the Structure and Content
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Analyzing Experimental Setups
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Synthesizing Search Results
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A Comparative Guide to the Environmental and Safety Profiles of Nonafluorobutanesulfonic Acid Hydrate and Other Common Laboratory Acids
For researchers, scientists, and professionals in drug development, the choice of an acid is a routine yet critical decision that extends beyond mere chemical reactivity. As the global regulatory landscape evolves and environmental stewardship becomes a cornerstone of responsible research, a deeper understanding of the safety and ecological impact of our chemical tools is imperative. This guide provides a detailed comparison of nonafluorobutanesulfonic acid hydrate—a member of the per- and polyfluoroalkyl substances (PFAS) family—with traditional strong acids such as sulfuric acid, hydrochloric acid, trifluoromethanesulfonic (triflic) acid, and perchloric acid. Our objective is to equip you with the data and insights necessary to make informed decisions that ensure laboratory safety and minimize environmental footprint.
Introduction to the Acids
Strong acids are indispensable in organic synthesis, catalysis, and analytical chemistry. Their efficacy is often matched by significant hazards. While mineral acids have been laboratory mainstays for centuries, fluorinated sulfonic acids have gained prominence for their exceptional strength and stability.
-
This compound (NfBSH): A superacid belonging to the PFAS family, also known as perfluorobutanesulfonic acid (PFBS). Its defining feature is the carbon-fluorine backbone, which imparts immense thermal and chemical stability. However, this stability is also the source of significant environmental concern.
-
Sulfuric Acid (H₂SO₄): A widely used strong mineral acid and dehydrating agent. Its hazards are well-documented, primarily related to its extreme corrosivity and carcinogenic properties when aerosolized[1][2].
-
Hydrochloric Acid (HCl): A common strong mineral acid used for pH control, cleaning, and synthesis. It is highly corrosive, and its vapors can cause severe respiratory irritation[3][4][5].
-
Trifluoromethanesulfonic Acid (TfOH or Triflic Acid): A superacid with a single trifluoromethyl group. Like NfBSH, it is exceptionally strong and thermally stable, but its environmental persistence is also a consideration[6].
-
Perchloric Acid (HClO₄): A powerful oxidizing acid. While a strong proton donor, its primary hazard lies in its potential to form shock-sensitive and explosive compounds, especially when heated or in contact with organic materials[7][8][9].
Comparative Safety Analysis
While all strong acids are inherently hazardous, the nature and severity of their risks differ significantly. Understanding these distinctions is crucial for implementing appropriate engineering controls and personal protective equipment (PPE).
Key Safety Hazards:
-
Corrosivity: All listed acids are extremely corrosive, capable of causing severe chemical burns to skin, eyes, and the respiratory tract upon contact[1][6][10][11]. The mechanism involves rapid hydrolysis of proteins and lipids in tissues.
-
Reactivity: The reactivity profiles vary dramatically. Sulfuric acid's exothermic reaction with water can cause dangerous splashing[1]. Perchloric acid's reactivity with organic matter and metals presents a severe fire and explosion risk that necessitates specialized handling protocols and dedicated fume hoods[7][12]. This compound is also noted to react violently with water[13][14][15].
-
Toxicity: Acute toxicity is a major concern. Inhalation of sulfuric acid mists can be fatal, and chronic exposure is linked to cancer[1][2]. For NfBSH, the oral LD50 in rats is 430 mg/kg, classifying it as harmful if swallowed[11][13][16].
Table 1: Comparative Safety Profiles of Selected Acids
| Acid | Formula | Key Hazards | GHS Hazard Statements | Critical Handling & Storage Precautions |
| This compound | C₄HF₉O₃S · xH₂O | Harmful if swallowed; Causes severe skin burns and eye damage; Corrosive to metals; Reacts violently with water.[13][14][15][16] | H302, H314, H290[15][16][17] | Store away from water and bases. Use in a well-ventilated area. Open containers carefully as pressure may develop.[13] |
| Sulfuric Acid | H₂SO₄ | Causes severe skin burns and eye damage; Fatal if inhaled (as mist); May be corrosive to metals. Occupational exposure to mists is carcinogenic.[1][2] | H314, H330, H290[1][18] | Always add acid to water slowly to dissipate heat. Store segregated from combustible materials and bases.[1][19] |
| Hydrochloric Acid | HCl | Causes severe skin burns and eye damage; May cause respiratory irritation; May be corrosive to metals.[4][20] | H314, H335, H290[4][20] | Use in a chemical fume hood. Store away from strong oxidizing agents, bases, and most metals.[10][21] |
| Trifluoromethanesulfonic Acid (Triflic Acid) | CF₃SO₃H | Harmful if swallowed; Causes severe skin burns and eye damage; May cause respiratory irritation.[6][22][23] | H302, H314, H335[22][23] | Extremely hygroscopic; store in a tightly sealed container under inert gas. Handle with extreme care due to superacidity.[24] |
| Perchloric Acid | HClO₄ | Causes severe skin burns and eye damage; Strong oxidizer; Fire and explosion hazard when heated or mixed with organic/combustible materials.[25] | H314, H271 | Do not heat in a standard fume hood. Use only in a dedicated perchloric acid fume hood with a wash-down system. Store segregated from all organic chemicals, flammable materials, and reducing agents.[7][12] |
Comparative Environmental Analysis
The environmental fate of an acid is a critical, and often overlooked, aspect of its life cycle. While traditional mineral acids can be neutralized to salt and water, the carbon-fluorine bond in PFAS compounds like NfBSH creates a legacy of extreme persistence.
Key Environmental Considerations:
-
Persistence: Nonafluorobutanesulfonic acid is a PFAS, a class of compounds often called "forever chemicals" because their C-F bonds are incredibly resistant to environmental degradation[26]. Studies show it is not readily biodegradable[14]. This contrasts sharply with sulfuric and hydrochloric acids, which dissociate and are neutralized by environmental alkalinity[2].
-
Bioaccumulation: PFAS compounds are known to accumulate in living organisms, including humans[27]. This persistence and bioaccumulation are central to the health advisories and regulations surrounding these chemicals.
-
Aquatic Toxicity: While all strong acids are harmful to aquatic life primarily due to drastic pH changes, PFAS have specific toxicological effects[1][2][13]. NfBSH is classified as harmful to aquatic organisms[13].
-
Regulatory Scrutiny: Due to their environmental and health risks, PFAS are facing increasing regulation globally. In the United States, the Environmental Protection Agency (EPA) has established drinking water health advisories and is implementing monitoring and reporting requirements for various PFAS, including PFBS (the anion of NfBSH)[28][29]. The European Union has also implemented new rules for the systematic monitoring of PFAS in drinking water[26][30]. This regulatory landscape signals a significant long-term liability and responsibility when using these compounds.
Table 2: Comparative Environmental Profiles of Selected Acids
| Acid | Persistence | Bioaccumulation Potential | Key Environmental Impact | Regulatory Status |
| This compound | Extremely high ("Forever Chemical")[26]. Not readily biodegradable[14]. | Known to bioaccumulate[27]. | Long-term contamination of water and soil. Harmful to aquatic organisms[13]. | Heavily regulated and under increasing scrutiny as a PFAS compound by the EPA (US) and in the EU[28][29][30]. |
| Sulfuric Acid | Low; neutralizes in the environment[2]. | Does not bioaccumulate[1]. | Acute aquatic toxicity due to pH depression. Can contribute to acid rain if aerosolized[1][2]. | Regulated as a hazardous substance for transport and disposal[19]. |
| Hydrochloric Acid | Low; neutralizes in the environment. | No bioaccumulation potential. | Acute aquatic toxicity due to pH depression[20]. | Regulated as a hazardous substance for transport and disposal[10]. |
| Trifluoromethanesulfonic Acid (Triflic Acid) | High; resistant to biological degradation[6]. | Data less available, but fluorinated nature suggests potential for persistence. | Harmful to aquatic life. | Regulated as a hazardous substance. Less specific regulatory focus than long-chain PFAS. |
| Perchloric Acid | Perchlorate anion (ClO₄⁻) is persistent in water. | Low. | Can contaminate drinking water sources and may affect thyroid function. | Regulated in some jurisdictions for drinking water contamination. |
Experimental Workflows and Protocols
Adherence to rigorous protocols is the foundation of laboratory safety. The following sections detail essential procedures for handling and disposing of these acids, emphasizing the causality behind each step.
Decision-Making Workflow for Acid Selection
Choosing the right acid involves balancing chemical necessity with safety and environmental responsibility. The following diagram illustrates a logical workflow to guide this decision process.
Caption: Decision workflow for selecting a strong acid.
Protocol 1: General Safe Handling of Strong Acids
This protocol applies to all acids discussed and is the minimum standard for safe operation.
-
Risk Assessment: Before any work, review the Safety Data Sheet (SDS) for the specific acid. Identify all hazards and necessary control measures.
-
Engineering Controls: Always handle strong acids inside a certified chemical fume hood to prevent inhalation of corrosive vapors or mists[21]. Ensure an eyewash station and safety shower are immediately accessible[31].
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles and a face shield[25].
-
Hand Protection: Use gloves rated for the specific acid and concentration (e.g., butyl or neoprene for many strong acids). Inspect gloves for integrity before each use.
-
Body Protection: Wear a chemical-resistant apron over a lab coat[25].
-
-
Chemical Handling:
-
When diluting, always add acid to water slowly ("Triple-A" rule: Always Add Acid) to control the exothermic reaction and prevent boiling and splashing[12].
-
Use secondary containment (e.g., a plastic tray) when transporting or storing acid bottles to contain potential spills[7].
-
Keep acid containers tightly closed when not in use[1].
-
Protocol 2: Waste Management and Disposal
Improper disposal can cause severe environmental damage and pose a risk to personnel. This workflow outlines the correct segregation and treatment of acid waste.
Caption: Workflow for the safe disposal of acid waste streams.
-
Segregation is Key: Never mix different waste streams. Incompatible wastes can react violently. Specifically:
-
PFAS Waste (NfBSH, TfOH): Collect in a dedicated, clearly labeled, leak-proof container. Due to their persistence, these wastes must not be drain disposed or neutralized for standard disposal. They require high-temperature incineration by a specialized hazardous waste management service[13][28].
-
Perchlorate Waste: Collect separately. Never mix with organic solvents, as this can create explosive mixtures[12]. This waste also requires specialized disposal.
-
Mineral Acid Waste (HCl, H₂SO₄): If free of heavy metals or other regulated contaminants, this waste can be neutralized.
-
-
Neutralization Procedure (for simple mineral acids only):
-
Work in a fume hood and wear appropriate PPE.
-
Place the waste container in a larger vessel for secondary containment.
-
Slowly add a weak base, such as sodium bicarbonate or sodium carbonate, to the acid waste[21][32]. Be prepared for gas (CO₂) evolution.
-
Continuously stir and monitor the temperature. If the reaction becomes too vigorous, slow the addition of the base.
-
Once the reaction subsides, check the pH using a calibrated meter or pH paper. The target is a neutral range (pH 6-8).
-
Once neutralized, the solution may be eligible for drain disposal, but only if permitted by your institution and local regulations [33].
-
Conclusion
The selection of a strong acid in a modern research environment must be guided by a holistic assessment of performance, safety, and environmental impact. While this compound offers exceptional chemical stability and strength, its identity as a PFAS compound places it in a category of high environmental concern due to its extreme persistence. The "forever chemical" legacy and the intensifying regulatory landscape necessitate that its use be reserved for applications where no viable, less persistent alternative exists.
For many applications, traditional mineral acids like sulfuric acid and hydrochloric acid, despite their own significant acute hazards, represent a more environmentally benign choice as they can be readily neutralized. Perchloric acid occupies a unique niche of high reactivity, requiring specialized infrastructure that makes it unsuitable for general use. By consulting the data, workflows, and protocols in this guide, researchers can make choices that advance scientific discovery while upholding the principles of safety and environmental responsibility.
References
- Basis of Regulations – PFAS — Per- and Polyfluoroalkyl Substances. (n.d.). ITRC. Retrieved January 19, 2026.
- Trends in the Regulation of Per- and Polyfluoroalkyl Substances (PFAS): A Scoping Review. (n.d.). International Journal of Environmental Research and Public Health. Retrieved January 19, 2026.
-
Perchloric Acid. (n.d.). Environmental Health & Safety - Michigan State University. Retrieved January 19, 2026, from [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS). (2024, May 17). US EPA. Retrieved January 19, 2026, from [Link]
- Sulphuric Acid Safety Data Sheet. (2018, December 7). Teck. Retrieved January 19, 2026.
- New EU rules limit PFAS in drinking water. (2026, January 12). Environment - European Commission. Retrieved January 19, 2026.
- EHS Guideline - Using Perchloric Acid. (2025, April 4). Princeton University Environmental Health and Safety. Retrieved January 19, 2026.
- EU tightens controls on PFAS in drinking water under new monitoring rules. (2026, January 13). The Parliament Magazine. Retrieved January 19, 2026.
-
Sulfuric acid. (2022, August 15). Australian Government, Department of Climate Change, Energy, the Environment and Water. Retrieved January 19, 2026, from [Link]
- Sulfuric acid - SAFETY DATA SHEET. (2024, September 6). MilliporeSigma. Retrieved January 19, 2026.
- Sulfuric acid - SAFETY DATA SHEET. (2025, December 19). Fisher Scientific. Retrieved January 19, 2026.
- Acid Handling. (n.d.). University of Utah. Retrieved January 19, 2026.
- Hydrochloric acid - SAFETY DATA SHEET. (2025, December 18). Fisher Scientific. Retrieved January 19, 2026.
-
How to Dispose of Acids and Bases Safely: A Complete Guide. (2024, October 1). Greenflow. Retrieved January 19, 2026, from [Link]
- PERCHLORIC ACID SAFETY GUIDELINES. (n.d.). Concordia University. Retrieved January 19, 2026.
- Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. (2025, March 25).
- Standard Operating Procedure - Hydrochloric Acid. (n.d.). The University of Texas at San Antonio. Retrieved January 19, 2026.
-
Hydrochloric Acid (Hydrogen Chloride). (1999, December). EPA. Retrieved January 19, 2026, from [Link]
-
Fact Sheet: Perchloric Acid. (2024, April 12). University of Pennsylvania Environmental Health & Radiation Safety. Retrieved January 19, 2026, from [Link]
- SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. (n.d.). EMD Millipore. Retrieved January 19, 2026.
- Sulphuric acid - Safety Data Sheet. (n.d.). Carl ROTH. Retrieved January 19, 2026.
- Safety Data Sheet: Hydrochloric acid. (n.d.). Carl ROTH. Retrieved January 19, 2026.
-
Safe Handling, Storage and Disposal of Mineral Acids. (2017, July 14). JoVE. Retrieved January 19, 2026, from [Link]
- Hydrochloric acid - Hazardous Substance Fact Sheet. (2016, May). New Jersey Department of Health. Retrieved January 19, 2026.
- Material Safety Data Sheet - Trifluoromethanesulfonic acid. (n.d.). Szabo-Scandic. Retrieved January 19, 2026.
- Nonafluorobutane-1-sulfonic acid - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology. Retrieved January 19, 2026.
- Trifluoromethanesulfonic acid, 28% aqueous - Safety Data Sheet. (2024, January 29). Synquest Labs. Retrieved January 19, 2026.
- Material Safety Data Sheet - Trifluoromethanesulfonic acid, 99%. (n.d.). Cole-Parmer. Retrieved January 19, 2026.
- Nonafluoro-1-butanesulfonic acid - SAFETY DATA SHEET. (2024, September 30). Aldrich. Retrieved January 19, 2026.
- SAFETY DATA SHEET - Nonafluorobutane-1-sulfonic acid. (n.d.). TCI Chemicals. Retrieved January 19, 2026.
- Nonafluorobutane-1-sulfonic acid - Safety Data Sheet. (n.d.). AK Scientific, Inc. Retrieved January 19, 2026.
- Safety Data Sheet - Perfluorobutanesulfonic Acid. (2025, December 2). Cayman Chemical. Retrieved January 19, 2026.
- SAFETY DATA SHEET - Nonafluorobutanesulfonyl fluoride. (2025, December 24). Fisher Scientific. Retrieved January 19, 2026.
- SAFETY DATA SHEET - Perchloric acid solution. (2025, September 28). Sigma-Aldrich. Retrieved January 19, 2026.
- Safety data sheet - Nonafluoro-1-butanesulfonic Acid. (2023, January 9). CPAchem. Retrieved January 19, 2026.
-
NONAFLUOROBUTANESULFONIC ACID. (n.d.). INDOFINE Chemical Company. Retrieved January 19, 2026, from [Link]
- SAFETY DATA SHEET - Trifluoromethanesulfonic acid. (2024, September 8). Sigma-Aldrich. Retrieved January 19, 2026.
Sources
- 1. teck.com [teck.com]
- 2. Sulfuric acid - DCCEEW [dcceew.gov.au]
- 3. epa.gov [epa.gov]
- 4. health.state.mn.us [health.state.mn.us]
- 5. nj.gov [nj.gov]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. 8.9.2 Perchloric Acid | Environment, Health and Safety [ehs.cornell.edu]
- 8. concordia.ca [concordia.ca]
- 9. Fact Sheet: Perchloric Acid | PennEHRS [ehrs.upenn.edu]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. Perchloric Acid | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. beta.lakeland.edu [beta.lakeland.edu]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. bg.cpachem.com [bg.cpachem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
- 20. carlroth.com [carlroth.com]
- 21. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 22. synquestlabs.com [synquestlabs.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 25. cmu.edu [cmu.edu]
- 26. innovationnewsnetwork.com [innovationnewsnetwork.com]
- 27. Trends in the Regulation of Per- and Polyfluoroalkyl Substances (PFAS): A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 29. epa.gov [epa.gov]
- 30. New EU rules limit PFAS in drinking water - Environment [environment.ec.europa.eu]
- 31. earth.utah.edu [earth.utah.edu]
- 32. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 33. Video: Safe Handling, Storage and Disposal of Mineral Acids [jove.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Nonafluorobutanesulfonic Acid Hydrate
Nonafluorobutanesulfonic acid hydrate, a member of the per- and polyfluoroalkyl substances (PFAS) family, is a powerful superacid utilized in various research and industrial applications.[1] Its unique chemical properties, however, necessitate stringent safety and disposal protocols to protect laboratory personnel and the environment. This guide provides a comprehensive, step-by-step framework for the proper handling and disposal of this compound, grounded in established safety standards and regulatory compliance.
Understanding the Hazard: Why Caution is Critical
This compound is a corrosive substance that can cause severe skin burns and eye damage upon contact.[2][3] Ingestion can be harmful, and inhalation of its fumes may lead to respiratory irritation.[4][5][6] Furthermore, it can react violently with water.[1][2][4] Due to its chemical stability, it is persistent in the environment, which has led to increased regulatory scrutiny of PFAS compounds.[7] The U.S. Environmental Protection Agency (EPA) has proposed listing perfluorobutanesulfonic acid (PFBS), the anionic component of this compound, as a hazardous constituent under the Resource Conservation and Recovery Act (RCRA), which underscores the importance of proper disposal.[8][9][10][11]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment. This is not merely a procedural step but a critical barrier between you and potential chemical exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and fumes that can cause severe eye damage.[12] |
| Hand Protection | Heavy-duty neoprene or butyl rubber gloves | Provides a robust barrier against this corrosive acid. Standard nitrile gloves may not offer sufficient protection for prolonged contact. |
| Body Protection | Chemical-resistant lab coat or apron | Protects skin and personal clothing from accidental splashes.[12] |
| Respiratory Protection | Use in a certified chemical fume hood | Concentrated acids should always be handled in a well-ventilated fume hood to prevent inhalation of corrosive fumes.[12] |
Disposal Workflow: A Step-by-Step Approach
The following workflow provides a systematic process for the safe disposal of this compound waste.
Sources
- 1. Nonafluorobutane-1-sulfonic acid | 375-73-5 [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. capitalresin.com [capitalresin.com]
- 7. epa.gov [epa.gov]
- 8. EPA proposes regulation of PFAS under the Resource Conservation and Recovery Act (RCRA). - CDM Smith [cdmsmith.com]
- 9. harrisbeachmurtha.com [harrisbeachmurtha.com]
- 10. reedsmith.com [reedsmith.com]
- 11. “Proposed RCRA Regs For PFAS: What Cos. Must Know,” Law360, February 29, 2024. | News & Insights | Alston & Bird [alston.com]
- 12. chem.washington.edu [chem.washington.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Nonafluorobutanesulfonic Acid Hydrate
Navigating the complexities of potent chemical reagents is a daily reality for professionals in research and drug development. Nonafluorobutanesulfonic acid hydrate, a strong acid, is a valuable tool in modern synthesis, but its utility is matched by its significant hazards. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in scientific principles, for the safe handling of this corrosive compound. Our objective is to instill a deep understanding of the risks and the rationale behind each safety protocol, ensuring that best practices become second nature in your laboratory.
Hazard Analysis: Understanding the Threat
This compound is a highly corrosive substance that can cause severe, irreversible damage upon contact.[1] It is also harmful if ingested.[2][3][4][5][6][7] A thorough understanding of its hazard profile is the foundation of a robust safety plan. The primary dangers are summarized below.
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Corrosion (Category 1B) | Causes severe skin burns and tissue damage upon contact.[2][3][4][7] | Corrosion | Danger |
| Serious Eye Damage (Category 1) | Causes serious, potentially irreversible eye damage.[2][3][4] | Corrosion | Danger |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed, potentially causing chemical burns to the gastrointestinal tract.[2][3][5][6][7] | Exclamation Mark | Danger |
| Corrosive to Metals | May be corrosive to certain metals.[4][7] | Corrosion | Danger |
Furthermore, upon decomposition, this compound can release hazardous substances such as carbon oxides, hydrogen fluoride, and sulfur oxides.[2] In its anhydrous form, it is known to react violently with water.[4][5] While the hydrate form is less reactive with water, caution is still warranted.
Core Directive: A Multi-Layered PPE Protocol
A comprehensive Personal Protective Equipment (PPE) regimen is non-negotiable. The goal is to create an impermeable barrier between the researcher and the chemical. Each component is selected to counteract a specific hazard identified above.
-
Why it's essential: The risk of irreversible eye damage from even a minor splash is extremely high.[5] Standard safety glasses are insufficient.
-
Required PPE:
-
Chemical Splash Goggles: Must be worn at all times. They provide a complete seal around the eyes, protecting against splashes and fumes.[8][9][10]
-
Face Shield: Must be worn over the chemical splash goggles. This provides a secondary layer of protection for the entire face, including the neck, from splashes during transfers or potential reactions.[8][9][11][12][13]
-
-
Protocol:
-
Inspect goggles and face shield for cracks, scratches, or other damage before each use.
-
Don chemical splash goggles first, ensuring a snug fit.
-
Place the face shield over the goggles.
-
To remove, take off the face shield first, followed by the goggles, handling only the straps or headband to avoid touching contaminated surfaces.
-
-
Why it's essential: this compound causes severe chemical burns.[2][3][4] Complete skin coverage is mandatory to prevent contact.
-
Required PPE:
-
Chemical-Resistant Gloves: Select gloves specifically rated for strong acids. Nitrile gloves may be suitable for incidental contact, but for prolonged handling or immersion, heavier-duty options like neoprene or butyl rubber should be considered.[8][14] Always consult the glove manufacturer's compatibility chart.
-
Lab Coat: A standard cotton lab coat is not sufficient. A chemical-resistant lab coat or a rubber/neoprene apron worn over a standard lab coat is required.[8][11]
-
Full Coverage: Ensure legs are fully covered (no shorts or skirts) and wear closed-toe shoes made of a non-absorbent material.[8][10]
-
-
Protocol:
-
Inspect gloves for any signs of degradation or punctures before use.
-
Don the lab coat and any additional protective clothing, ensuring it is fully fastened.
-
Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to prevent chemicals from running down the arm.
-
When doffing, remove gloves using a technique that avoids skin contact with the contaminated exterior. Remove the lab coat and apron last, turning them inside out as you remove them.
-
-
Why it's essential: While the vapor pressure may be low, aerosols, mists, or fumes can be generated, especially during heating or agitation.[2] Inhalation can cause severe irritation to the respiratory system.[2]
-
Required PPE:
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to minimize vapor and aerosol concentrations.[1][10][12]
-
Respirator: If there is a risk of exceeding exposure limits or in the event of a spill, a NIOSH-approved respirator with cartridges suitable for acid gases is required (e.g., type ABEK).[6][9][13] Fit-testing is mandatory for respirator use.
-
-
Protocol:
-
Always verify that the chemical fume hood is functioning correctly before starting work.
-
Work at least 6 inches inside the sash.[10]
-
If a respirator is required, perform a seal check each time it is donned.
-
Replace cartridges according to the manufacturer's schedule or when breakthrough is detected.
-
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling minimizes risk at every stage. This workflow outlines the critical steps from preparation to cleanup.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol:
-
Pre-Handling Preparation:
-
Donning PPE:
-
Don protective clothing, goggles, face shield, and gloves as described in Section 2.
-
-
Chemical Handling:
-
Post-Handling Cleanup:
-
Carefully decontaminate all work surfaces.
-
Triple-rinse any reusable glassware. The rinsate must be collected as hazardous waste.
-
Disposal and Decontamination Plan
Improper disposal can lead to environmental damage and regulatory violations.
-
Waste Collection: All materials contaminated with this compound, including disposable PPE, pipette tips, and rinsate, must be treated as hazardous waste.[5]
-
Containerization: Collect waste in a designated, clearly labeled, and chemically compatible container (e.g., polyethylene or Teflon®).[15] Do not use glass or metal containers for waste storage.[15]
-
Disposal Procedure: The sealed waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] Do not pour any amount down the drain.[4]
Emergency Response Protocol
Immediate and correct action is critical in the event of an exposure.
| Exposure Route | Immediate First Aid Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[2][7] |
| Skin Contact | Immediately remove all contaminated clothing while flushing the affected area with water for at least 15 minutes under a safety shower. Seek immediate medical attention.[2][7] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[2][3][7] |
In all cases of exposure, provide the Safety Data Sheet (SDS) to the responding medical personnel.[2][15]
This guide provides a framework for the safe handling of this compound. It is imperative that these protocols are integrated into your laboratory's specific Standard Operating Procedures (SOPs). By understanding the "why" behind each step, you empower yourself and your team to cultivate a culture of safety and scientific excellence.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Nonafluorobutane-1-sulfonic acid.
- Aldrich. (2024). Safety Data Sheet: Nonafluorobutane-1-sulfonic acid.
- Cayman Chemical. (2025). Safety Data Sheet: Perfluorobutanesulfonic Acid.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Nonafluorobutane-1-sulfonic acid.
- Sigma-Aldrich. (n.d.). Safety Information: Nonafluorobutane-1-sulfonic acid 97.
- TCI Chemicals. (n.d.). Safety Data Sheet: Nonafluoro-1-butanesulfonic Acid.
- Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from Health and Safety Authority website.
- KAUST Health & Safety. (n.d.). Working with Corrosives Guideline.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?
- ChemicalBook. (n.d.). This compound Product Description.
- Hampshire College. (2012). Lab Safety Manual: Working with Hazardous Materials.
- BenchChem. (n.d.). Personal protective equipment for handling p-Dimethylaminodiazobenzenesulfonic acid.
- SDS Management Software. (2025). Safety Rules in Chemical Laboratories: A Practical Guide | US.
- UAB Department of Environmental Health and Safety. (2019). Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide.
- Technical Supplement. (2019). Personal Protective Equipment (PPE) Requirements for Handling of Strong Acids.
Sources
- 1. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 2. aksci.com [aksci.com]
- 3. beta.lakeland.edu [beta.lakeland.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Nonafluorobutane-1-sulfonic acid 97 375-73-5 [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 9. leelinework.com [leelinework.com]
- 10. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 11. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. publicportal.fmi.com [publicportal.fmi.com]
- 14. hsa.ie [hsa.ie]
- 15. uab.edu [uab.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
